molecular formula C8H7BrF2O B1349796 2-(Difluoromethoxy)benzyl bromide CAS No. 85684-64-6

2-(Difluoromethoxy)benzyl bromide

Cat. No.: B1349796
CAS No.: 85684-64-6
M. Wt: 237.04 g/mol
InChI Key: JSYYKHKAGPBIHF-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzyl bromide>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c9-5-6-3-1-2-4-7(6)12-8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYYKHKAGPBIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371756
Record name 2-(Difluoromethoxy)benzyl bromide
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Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85684-64-6
Record name 2-(Difluoromethoxy)benzyl bromide
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Record name 1-(bromomethyl)-2-(difluoromethoxy)benzene
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Foundational & Exploratory

2-(Difluoromethoxy)benzyl bromide CAS number 85684-64-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Difluoromethoxy)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS Number: 85684-64-6), a versatile reagent in modern organic synthesis. Its unique structural features make it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and materials.[1][2] This document outlines its chemical properties, synthesis, reactivity, applications, and safety protocols, presenting quantitative data in accessible tables and detailing experimental procedures.

Chemical and Physical Properties

This compound is a halogenated organic compound characterized by a benzyl bromide core substituted with a difluoromethoxy group at the ortho position.[2] This substitution pattern imparts unique reactivity and properties to the molecule. The compound typically appears as a colorless to pale yellow liquid and is sensitive to moisture.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 85684-64-6
Molecular Formula C₈H₇BrF₂O[1][2][3]
Molecular Weight 237.04 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Purity ≥97%[3]
Flash Point 108 °C[1][3]
Relative Density 1.555[3]
Boiling Point 222 °C[4]

Table 2: Chemical Identifiers

IdentifierValue
IUPAC Name 1-(bromomethyl)-2-(difluoromethoxy)benzene[3]
Synonyms alpha-Bromo-2-difluoromethoxytoluene, 1-(Bromomethyl)-2-(Difluoromethoxy)Benzene[2]
SMILES c1ccc(c(c1)CBr)OC(F)F[2]
InChI InChI=1/C8H7BrF2O/c9-5-6-3-1-2-4-7(6)12-8(10)11/h1-4,8H,5H2[2]

Synthesis and Reactivity

The synthesis of this compound can be achieved through several routes. A common method involves the direct reaction of a suitable benzyl bromide precursor with a difluoromethanolating agent under controlled conditions.[1] Another approach is the bromination of 2,6-difluorotoluene using hydrogen bromide and hydrogen peroxide.[1]

The reactivity of this compound is dominated by two key features:

  • Nucleophilic Substitution : The benzylic bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the straightforward introduction of the 2-(difluoromethoxy)benzyl moiety into various molecular scaffolds.

  • Electrophilic Aromatic Substitution : The difluoromethoxy group influences the electron density of the aromatic ring, directing electrophiles to specific positions.[1]

G General Reactivity of this compound reagent This compound product Substituted Product reagent->product Nucleophilic Substitution aromatic_product Aromatic Substituted Product reagent->aromatic_product Electrophilic Aromatic Substitution nucleophile Nucleophile (Nu-) nucleophile->product electrophile Electrophile (E+) electrophile->aromatic_product

Caption: Reactivity of this compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of complex organic molecules. Its applications span several key areas of chemical research:

  • Pharmaceutical Synthesis : The difluoromethoxy group is a bioisostere of other functional groups and can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5] This makes the parent compound a valuable building block for novel therapeutics.[1]

  • Agrochemicals : The unique electronic properties of the difluoromethoxy group can be exploited to develop new pesticides and herbicides with improved efficacy and environmental profiles.[1]

  • Material Science : Incorporation of the 2-(difluoromethoxy)benzyl moiety can be used to tune the properties of organic materials for applications in electronics and polymer science.[1]

  • Organic Synthesis : Beyond its role as a building block, it can also be employed as a coupling reagent and an N-protecting group for amines.[1]

Experimental Protocols

While specific experimental conditions can vary, the following provides a general protocol for a nucleophilic substitution reaction using this compound.

General Procedure for Nucleophilic Substitution:

  • Reaction Setup : To a solution of the nucleophile in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF), add a base (e.g., potassium carbonate, sodium hydride) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent : Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup : Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G Experimental Workflow for Nucleophilic Substitution start Start setup Reaction Setup (Nucleophile, Base, Solvent) start->setup addition Add this compound setup->addition monitor Monitor Reaction (TLC/LC-MS) addition->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: Workflow for Nucleophilic Substitution.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Table 3: Hazard Information

HazardDescription
GHS Pictogram Corrosive[3]
Signal Word Danger[3]
Hazard Statements H314: Causes severe skin burns and eye damage.[3]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Handling Recommendations:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid all personal contact, including inhalation.[6]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Keep away from incompatible materials such as strong bases, oxidizing agents, alcohols, and ammonia.[1]

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6]

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis. Its unique combination of a reactive benzylic bromide and an electron-withdrawing difluoromethoxy group provides a powerful tool for the construction of complex molecules with potential applications in medicine, agriculture, and material science. Proper handling and adherence to safety protocols are essential when working with this compound.

References

An In-depth Technical Guide to the Physical Properties of 2-(Difluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-(Difluoromethoxy)benzyl bromide, a key intermediate in organic synthesis. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and agrochemical development.

Core Physical and Chemical Data

This compound, with the CAS number 85684-64-6, is an organic compound featuring a benzyl bromide structure substituted with a difluoromethoxy group.[1] This unique combination of functional groups, particularly the electronegative fluorine atoms, imparts distinct reactivity to the molecule, making it a versatile building block in the synthesis of more complex molecules.[1][2]

The presence of the reactive benzyl bromide moiety allows for a variety of nucleophilic substitution and coupling reactions.[1][2] The difluoromethoxy group can modulate the electronic and steric properties of the molecule, influencing its reactivity and selectivity in chemical transformations.[2]

Table of Physical Properties

The following table summarizes the key physical properties of this compound for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C8H7BrF2O[2][3][4][5][6]
Molecular Weight 237.04 g/mol [2][3][4][5]
Appearance Clear, light orange liquid[3][7][8]
Boiling Point 222 °C[3][5][7][8]
Density 1.555 g/cm³[3][7][8]
Refractive Index 1.518[3][7][8]
Flash Point 108 °C[2][3][7][8]
Water Solubility Immiscible[3][7][8]
Storage Temperature 2-8 °C under inert gas[3][7][8]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in publicly available literature, standard methodologies for organic compounds are applicable. The following are generalized protocols for key physical property measurements.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample of an organic liquid is the capillary method.

  • Sample Preparation: A few drops of the liquid are placed in a small test tube or a fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

  • Heating: The test tube is attached to a thermometer and heated in a heating block or a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.

  • Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Measurement (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a precisely known volume, is commonly used for accurate density measurements.

  • Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m1).

  • Sample Filling: The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a specific temperature (e.g., 20 °C).

  • Weighing: The filled pycnometer is weighed to determine the mass of the liquid and the pycnometer (m2).

  • Calculation: The mass of the liquid is calculated (m2 - m1). The density is then determined by dividing the mass of the liquid by the known volume of the pycnometer.

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method (ASTM D93) is a standard procedure.

  • Apparatus Setup: A brass test cup is filled with the sample liquid to a specified level.

  • Heating and Stirring: The sample is heated at a slow, constant rate while being continuously stirred.

  • Ignition Source Application: An ignition source (a small flame) is periodically directed into the vapor space of the cup.

  • Flash Point Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. An Abbe refractometer is a common instrument for this measurement.

  • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of the sample liquid are placed on the surface of the measuring prism.

  • Measurement: The prism is closed, and light is passed through the sample. The user looks through the eyepiece and adjusts the instrument until the boundary between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

Role in Organic Synthesis: A Visualization

This compound is a valuable reagent in organic synthesis, primarily acting as a benzylating agent in nucleophilic substitution reactions. The benzylic carbon is electrophilic and readily attacked by nucleophiles, leading to the displacement of the bromide leaving group. This reaction is useful for introducing the 2-(difluoromethoxy)benzyl group into a variety of molecules.

G cluster_reactants Reactants cluster_products Products reactant1 This compound (Electrophile) product1 Substituted Product (R-Nu) reactant1->product1 SN1 or SN2 Pathway product2 Bromide Ion (Br⁻) (Leaving Group) reactant1->product2 reactant2 Nucleophile (Nu⁻) reactant2->product1

Caption: Generalized nucleophilic substitution reaction of this compound.

Conclusion

This compound is a key chemical intermediate with a unique set of physical properties that make it a valuable tool for synthetic chemists. Its reactivity, driven by the benzyl bromide and difluoromethoxy functionalities, allows for its incorporation into a wide range of molecular scaffolds. This guide provides essential data and procedural context to support the safe and effective use of this compound in research and development.

References

An In-depth Technical Guide to 2-(Difluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)benzyl bromide, a versatile reagent and building block in modern organic and medicinal chemistry. The document details its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its utility in the development of novel therapeutics.

Core Molecular and Physicochemical Properties

This compound, also known by its IUPAC name 1-(bromomethyl)-2-(difluoromethoxy)benzene, is an organic compound valued for its reactive benzyl bromide moiety and the unique electronic properties conferred by the difluoromethoxy group.[1] The presence of the difluoromethoxy group can enhance lipophilicity and metabolic stability, making it an attractive feature in drug design.[2]

Structural and Quantitative Data

The key identifying and physical properties of this compound are summarized below for quick reference.

PropertyValueReferences
CAS Number 85684-64-6[1][3]
Molecular Formula C₈H₇BrF₂O[1][3]
Molecular Weight 237.04 g/mol [1][3]
IUPAC Name 1-(bromomethyl)-2-(difluoromethoxy)benzene[1]
Canonical SMILES C1=CC=C(C(=C1)CBr)OC(F)F[1]
Physical Form Colorless to pale yellow liquid[2]
Boiling Point 222 °C
Density 1.555 g/cm³
Flash Point 108 °C[1]
Refractive Index 1.518

Synthesis of this compound

The primary synthetic route to this compound is the radical bromination of the corresponding toluene derivative, 2-(difluoromethoxy)toluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzyl radical.

Experimental Protocol: Radical Bromination of 2-(Difluoromethoxy)toluene

This protocol is adapted from established methods for the benzylic bromination of substituted toluenes.[3]

Materials:

  • 2-(Difluoromethoxy)toluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(difluoromethoxy)toluene (1.0 eq.) in CCl₄.

  • Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.

  • Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under inert atmosphere. The reaction can be initiated by shining a UV lamp on the flask.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-(difluoromethoxy)toluene in CCl₄ B Add NBS (1.1 eq) and AIBN (cat.) A->B Combine Reagents C Heat to Reflux (UV initiation) B->C D Monitor by TLC/GC C->D E Cool and Filter (remove succinimide) D->E Reaction Complete F Aqueous Washes (Na₂SO₃, NaHCO₃, Brine) E->F G Dry (MgSO₄) and Concentrate F->G H Vacuum Distillation G->H I Pure Product H->I G cluster_reactions Key Synthetic Transformations cluster_products Product Classes main This compound sub Nucleophilic Substitution (Sₙ2) main->sub + Nucleophile (Nu⁻) coup Palladium-Catalyzed Cross-Coupling main->coup + Organoboron Reagent + Pd Catalyst ethers Ethers / Thioethers (R-O⁻, R-S⁻) sub->ethers amines N-Alkylated Amines (R₂NH) sub->amines esters Esters (R-COO⁻) sub->esters diaryl Diarylmethanes (Ar-B(OH)₂) coup->diaryl

References

An In-depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, three-step synthesis pathway for 2-(Difluoromethoxy)benzyl bromide, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the difluoromethylation of commercially available 2-hydroxybenzaldehyde, followed by the reduction of the resulting aldehyde to a benzyl alcohol, and culminates in the bromination of the alcohol to yield the final product. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and adaptation in a laboratory setting.

I. Synthesis Pathway Overview

The synthesis of this compound is accomplished through a robust three-step sequence:

  • Step 1: Synthesis of 2-(Difluoromethoxy)benzaldehyde. This step involves the O-difluoromethylation of 2-hydroxybenzaldehyde using a suitable difluoromethylating agent, such as chlorodifluoromethane, in the presence of a base.

  • Step 2: Synthesis of 2-(Difluoromethoxy)benzyl alcohol. The aldehyde functional group of 2-(Difluoromethoxy)benzaldehyde is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride.

  • Step 3: Synthesis of this compound. The final step is the conversion of the benzyl alcohol to the corresponding benzyl bromide, which can be effectively achieved using reagents such as phosphorus tribromide or via an Appel reaction.

Synthesis_Pathway Start 2-Hydroxybenzaldehyde Intermediate1 2-(Difluoromethoxy)benzaldehyde Start->Intermediate1 Step 1: Difluoromethylation Intermediate2 2-(Difluoromethoxy)benzyl alcohol Intermediate1->Intermediate2 Step 2: Reduction FinalProduct This compound Intermediate2->FinalProduct Step 3: Bromination

Caption: Overall synthesis pathway for this compound.

II. Experimental Protocols and Quantitative Data

Step 1: Synthesis of 2-(Difluoromethoxy)benzaldehyde

This procedure is adapted from a patented method for the difluoromethylation of a similar phenolic aldehyde.[1]

Reaction Scheme:

Step1_Reaction reactant1 2-Hydroxybenzaldehyde product 2-(Difluoromethoxy)benzaldehyde reactant1->product reactant2 + CHF2Cl reagents K2CO3, DMF 80-85 °C

Caption: Difluoromethylation of 2-Hydroxybenzaldehyde.

Experimental Protocol:

To a well-stirred suspension of 2-hydroxybenzaldehyde (1 equivalent) and anhydrous potassium carbonate (1.2 equivalents) in dry N,N-dimethylformamide (DMF), chlorodifluoromethane gas is passed for approximately 30 minutes at a temperature of 80-85 °C. After one hour, another portion of anhydrous potassium carbonate (0.25 equivalents) is added, and stirring is continued for 1.5 hours. A third portion of anhydrous potassium carbonate (0.25 equivalents) is then added, and the reaction mixture is stirred for an additional 5-6 hours at ambient temperature. The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography.

Quantitative Data:

ParameterValueReference
Starting Material2-HydroxybenzaldehydeN/A
ReagentsChlorodifluoromethane, K₂CO₃, DMF[1]
Reaction Temperature80-85 °C[1]
Reaction Time~9 hours[1]
Yield 25-30% [1]
Purification MethodSilica Gel Column Chromatography[1]
Step 2: Synthesis of 2-(Difluoromethoxy)benzyl alcohol

This protocol is based on a general and highly efficient method for the reduction of benzaldehydes.[2][3]

Reaction Scheme:

Step2_Reaction reactant 2-(Difluoromethoxy)benzaldehyde product 2-(Difluoromethoxy)benzyl alcohol reactant->product reagents NaBH4, Wet SiO2 Room Temperature

Caption: Reduction of 2-(Difluoromethoxy)benzaldehyde.

Experimental Protocol:

To a solution of 2-(Difluoromethoxy)benzaldehyde (1 equivalent) in a suitable solvent (e.g., dichloromethane or ethanol), sodium borohydride (0.5-1 equivalent) is added portion-wise at room temperature. The reaction may be facilitated by the addition of wet silica gel (30% m/m) or by using ultrasonic irradiation. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the product.

Quantitative Data:

ParameterValueReference
Starting Material2-(Difluoromethoxy)benzaldehydeN/A
ReagentsSodium Borohydride, Wet SiO₂ or Ultrasonic Irradiation[2][3]
Reaction TemperatureRoom Temperature[2][3]
Reaction Time1 min - 30 min[2][3]
Yield 94-97% [2]
Purification MethodShort Column Chromatography (if necessary)[2]
Step 3: Synthesis of this compound

Two effective methods are presented for this transformation: bromination with phosphorus tribromide and the Appel reaction.

Method A: Bromination with Phosphorus Tribromide [4][5][6][7]

Reaction Scheme:

Step3A_Reaction reactant 2-(Difluoromethoxy)benzyl alcohol product This compound reactant->product reagents PBr3, Dichloromethane 0 °C to Room Temp.

Caption: Bromination using Phosphorus Tribromide.

Experimental Protocol:

To a solution of 2-(Difluoromethoxy)benzyl alcohol (1 equivalent) in dichloromethane at 0 °C, phosphorus tribromide (0.4 equivalents) is added dropwise. The mixture is stirred for several hours, allowing it to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data (Method A):

ParameterValueReference
Starting Material2-(Difluoromethoxy)benzyl alcoholN/A
ReagentsPhosphorus Tribromide, Dichloromethane[4]
Reaction Temperature0 °C to Room Temperature[4]
Reaction Time3 hours[4]
Yield ~68% [4]
Purification MethodColumn Chromatography[4]

Method B: Appel Reaction [8][9][10][11][12]

Reaction Scheme:

Step3B_Reaction reactant 2-(Difluoromethoxy)benzyl alcohol product This compound reactant->product reagents CBr4, PPh3, Dichloromethane 0 °C to Room Temp.

Caption: Bromination via the Appel Reaction.

Experimental Protocol:

To a solution of 2-(Difluoromethoxy)benzyl alcohol (1 equivalent) and carbon tetrabromide (1.2 equivalents) in dichloromethane at 0 °C, a solution of triphenylphosphine (1.5 equivalents) in dichloromethane is added. The reaction mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to separate the desired product from triphenylphosphine oxide.

Quantitative Data (Method B):

ParameterValueReference
Starting Material2-(Difluoromethoxy)benzyl alcoholN/A
ReagentsCarbon Tetrabromide, Triphenylphosphine, Dichloromethane[10]
Reaction Temperature0 °C to Room Temperature[10]
Reaction Time1 hour[10]
Yield ~96% [10]
Purification MethodSilica Gel Column Chromatography[10]

III. Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.

Experimental_Workflow cluster_step1 Step 1: Difluoromethylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Bromination s1_start Mix 2-Hydroxybenzaldehyde and K2CO3 in DMF s1_react Pass CHF2Cl gas at 80-85 °C s1_start->s1_react s1_workup Filter, Concentrate, Extract with Ethyl Acetate s1_react->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product 2-(Difluoromethoxy)benzaldehyde s1_purify->s1_product s2_start Dissolve Aldehyde s1_product->s2_start To next step s2_react Add NaBH4 (with Wet SiO2 or Sonication) s2_start->s2_react s2_quench Quench with Water s2_react->s2_quench s2_extract Extract with Organic Solvent s2_quench->s2_extract s2_product 2-(Difluoromethoxy)benzyl alcohol s2_extract->s2_product s3_start Dissolve Alcohol in DCM s2_product->s3_start To next step s3_react Add Brominating Agent (PBr3 or CBr4/PPh3) s3_start->s3_react s3_workup Quench and Extract s3_react->s3_workup s3_purify Column Chromatography s3_workup->s3_purify s3_final_product This compound s3_purify->s3_final_product

Caption: Detailed experimental workflow for the synthesis.

IV. Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of this compound. By following the outlined experimental protocols, researchers can reliably produce this important synthetic intermediate. The provided quantitative data allows for the assessment of reaction efficiency, and the visual diagrams offer a clear understanding of the overall process. The choice between the two bromination methods in the final step can be made based on desired yield and ease of purification. The Appel reaction offers a significantly higher yield, while the use of phosphorus tribromide may be preferable in certain contexts despite the lower yield.

References

Key reactive sites on 2-(Difluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Key Reactive Sites of 2-(Difluoromethoxy)benzyl bromide

Abstract

This compound is a versatile organic compound utilized as a key intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its chemical utility is dominated by two primary reactive sites: the highly electrophilic benzylic carbon and the aromatic ring, which is influenced by the difluoromethoxy substituent. This guide provides a detailed analysis of these reactive sites, explores the corresponding reaction mechanisms, presents quantitative data from analogous reactions, and offers a standardized experimental protocol for its application in organic synthesis.

Introduction

This compound (C₈H₇BrF₂O) is a halogenated aromatic compound featuring a benzyl bromide core substituted with a difluoromethoxy group at the ortho position.[1][2] This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable building block for introducing the difluoromethoxy moiety into target structures.[1] The presence of this group is significant in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] This document serves as a technical resource for researchers and drug development professionals, elucidating the core principles of the compound's reactivity.

Core Reactive Sites

The reactivity of this compound is centered around two principal locations on the molecule.

The Benzylic Carbon: The Primary Hub for Nucleophilic Substitution

The most significant reactive site is the benzylic carbon atom bonded to the bromine. This site is highly electrophilic due to the following factors:

  • Polarity : The carbon-bromine bond is polarized, with the carbon atom carrying a partial positive charge (δ+) and the bromine a partial negative charge (δ-).

  • Excellent Leaving Group : The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group in nucleophilic substitution reactions.[2]

  • Benzylic Stabilization : The benzylic position allows for the stabilization of a carbocation intermediate through resonance with the adjacent aromatic ring. This stabilization facilitates reactions that proceed via an Sₙ1 mechanism.[3]

These characteristics make the benzylic carbon highly susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide and the formation of a new carbon-nucleophile bond.[1] This is the most common and synthetically useful reaction involving this compound.

Caption: .

The Aromatic Ring: A Site for Electrophilic Substitution

The second reactive site is the benzene ring itself. The difluoromethoxy group (-OCHF₂) influences the ring's reactivity towards electrophiles. Due to the oxygen's lone pairs, it acts as an ortho-, para-directing group for electrophilic aromatic substitution. However, the strong electron-withdrawing effect of the two fluorine atoms deactivates the ring, making these reactions less favorable compared to the nucleophilic substitution at the benzylic position.[1]

Reaction Mechanisms and Applications

Nucleophilic Substitution Reactions

As a primary benzylic halide, this compound can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms.[3][4][5] The reaction pathway is influenced by the nucleophile, solvent, and temperature.

  • Sₙ2 Mechanism : A concerted, one-step process favored by strong, unhindered nucleophiles and polar aprotic solvents. The nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide ion simultaneously.[3][5]

  • Sₙ1 Mechanism : A two-step process favored by weak nucleophiles and polar protic solvents. It involves the initial slow dissociation of the bromide to form a relatively stable benzylic carbocation, which is then rapidly attacked by the nucleophile.[3][4][5]

start Start: This compound + Nucleophile (Nu⁻) conditions Reaction Conditions: - Solvent (e.g., MeCN, DME) - Temperature (e.g., RT to 80°C) - Optional Base (e.g., K₃PO₄) start->conditions reaction Nucleophilic Substitution (Sₙ1 or Sₙ2 Pathway) conditions->reaction workup Aqueous Workup & Purification reaction->workup product Product: 2-(Difluoromethoxy)benzyl-Nu workup->product

Caption: Generalized workflow for nucleophilic substitution reactions.

Quantitative Data on Analogous Benzylic Bromide Reactions
Substrate (Analogue)Reagents & ConditionsSolventYield (%)Reference
α-bromo phenylacetateEt₃N·3HF (8 eq.), K₃PO₄ (1.2 eq.), 80°CMeCN68[4][6]
α-bromo phenylacetateAgF (2 eq.), Et₃N·3HF (3 eq.), RTMeCN83[4][6]
Methyl 2-bromo-2-(2-methoxyphenyl)acetateEt₃N·3HF (8 eq.), K₃PO₄ (1.2 eq.), 80°CMeCN76[4][7]
Methyl 2-bromo-2-(2-methoxyphenyl)acetate (gram scale)Et₃N·3HF (8 eq.), K₃PO₄ (1.2 eq.), 80°CMeCN92[4][7]
Application in Drug Development

This compound is primarily used as a building block to incorporate the 2-(Difluoromethoxy)benzyl moiety into a larger molecule, often a potential Active Pharmaceutical Ingredient (API). Its defined reactivity allows for precise and efficient coupling with various molecular scaffolds.

bb Building Block: This compound reaction Coupling Reaction (Nucleophilic Substitution) bb->reaction core Drug Scaffold (with nucleophilic site, e.g., R-NH₂) core->reaction api Final Product: Potential API reaction->api Forms key C-N bond

Caption: Role of this compound in API synthesis.

Experimental Protocols

The following is a generalized experimental protocol for a nucleophilic substitution reaction using this compound, adapted from methodologies reported for similar substrates.[4][6][7]

Objective: To synthesize a new derivative by substituting the benzylic bromide with a generic nucleophile (Nu-H, e.g., an amine or alcohol).

Materials:

  • This compound (1.0 eq.)

  • Nucleophile (1.1 - 1.5 eq.)

  • Anhydrous base (e.g., K₂CO₃, K₃PO₄, or Et₃N) (1.5 - 2.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF))

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the nucleophile (1.1-1.5 eq.) and the anhydrous base (1.5-2.0 eq.).

  • Add the anhydrous solvent via syringe to dissolve or suspend the reagents.

  • Stir the mixture at room temperature for 10-15 minutes.

  • In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of the same anhydrous solvent.

  • Add the benzyl bromide solution dropwise to the stirring mixture of the nucleophile and base.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product using silica gel column chromatography to yield the final, pure compound.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is considered a potentially hazardous and reactive compound.[1]

  • Toxicity : Assumed to be an irritant to the skin, eyes, and respiratory system, similar to other benzyl halides.[1]

  • Reactivity : Reacts with strong bases, oxidizing agents, alcohols, and ammonia.[1]

  • Flammability : It is a flammable liquid with a flash point of 108°C.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Conclusion

The synthetic utility of this compound is overwhelmingly dictated by the reactivity of its benzylic carbon. This primary electrophilic site readily undergoes nucleophilic substitution, providing a reliable method for incorporating the 2-(Difluoromethoxy)benzyl group into diverse molecular architectures. While the aromatic ring presents a secondary site for reactivity, its utility is limited by deactivation from the difluoromethoxy group. A thorough understanding of these reactive principles is essential for leveraging this valuable reagent in the fields of drug discovery and materials science.

References

The Difluoromethoxy Group: A Linchpin in Modern Chemical Reactivity and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the difluoromethoxy (-OCF₂H) group has become a pivotal tactic in the fine-tuning of molecular properties for applications ranging from pharmaceuticals to materials science. Its unique electronic and steric profile, coupled with its notable impact on metabolic stability and lipophilicity, allows for nuanced control over chemical reactivity and biological interactions. This technical guide provides a comprehensive exploration of the multifaceted role of the difluoromethoxy group, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in leveraging its distinct characteristics.

Physicochemical Properties and Their Impact on Reactivity

The difluoromethoxy group's influence on a molecule's reactivity stems from a unique combination of electronic and steric effects, setting it apart from its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts.

Electronic Effects

The two highly electronegative fluorine atoms render the -OCF₂H group electron-withdrawing, a characteristic that significantly modulates the electron density of the molecular scaffold to which it is attached. This effect can be quantified by Hammett constants, which reveal the group's ability to influence the acidity or basicity of nearby functional groups and the susceptibility of aromatic rings to electrophilic or nucleophilic attack.[1][2]

The difluoromethoxy group is considered weakly electron-withdrawing, with a Hammett sigma constant (σp) of approximately +0.14.[2] This positions it between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethoxy group. This intermediate electronic nature provides a valuable tool for the precise calibration of a molecule's electronic properties.[1]

electronic_effects Aromatic_Ring Aromatic Ring Substituent Difluoromethoxy Group (-OCF₂H) Aromatic_Ring->Substituent attached to Reactivity Modified Reactivity Substituent->Reactivity Inductive Effect (-I) Resonance Effect (-M)

Steric and Conformational Effects

The difluoromethoxy group is sterically larger than a methoxy group but smaller than a trifluoromethoxy group. Its conformational preferences can influence molecular shape and interactions with biological targets. Unlike the methoxy group, which tends to be coplanar with an aromatic ring, and the trifluoromethoxy group, which often adopts an orthogonal conformation, the difluoromethoxy group exhibits more flexible conformational behavior.[3] This conformational adaptability can be advantageous in optimizing binding to protein active sites.

Hydrogen Bonding Capability

A distinctive feature of the difluoromethoxy group is the ability of its hydrogen atom to act as a hydrogen bond donor.[1][4] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling this interaction. This capacity allows the -OCF₂H group to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, often with the benefit of improved metabolic stability.[2][5]

Quantitative Data on Physicochemical Properties

To facilitate direct comparison, the following tables summarize key quantitative data for the difluoromethoxy group alongside other common substituents.

Table 1: Hammett Constants for Common Substituents

Substituentσ_meta (σ_m)σ_para (σ_p)
-OCH₃0.12-0.27
-OCF₂H ~0.31 ~0.14
-OCF₃0.400.35
-CH₃-0.07-0.17
-CF₃0.430.54
-Cl0.370.23
-NO₂0.710.78

Data compiled from various sources, including[2][6][7][8].

Table 2: Lipophilicity Parameters for Common Substituents

SubstituentHansch Hydrophobicity Parameter (π)
-OCH₃-0.02
-OCF₂H ~0.5 - 0.7
-OCF₃1.04
-CH₃0.56
-CF₃0.88
-Cl0.71

Data compiled from various sources, including[1][9][10]. The lipophilicity of the -OCF₂H group can be context-dependent.[2]

Role in Drug Design and Development

The unique properties of the difluoromethoxy group make it a valuable tool in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Metabolic Stability

One of the primary applications of the difluoromethoxy group is to enhance metabolic stability.[2] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2] Replacing a metabolically labile methoxy group, which is prone to O-demethylation, with a difluoromethoxy group can significantly increase a drug's half-life and bioavailability.[1][11]

metabolic_stability cluster_methoxy Methoxy Group Metabolism cluster_difluoromethoxy Difluoromethoxy Group Stability Drug-OCH3 Drug-OCH₃ CYP450 CYP450 Enzymes Drug-OCH3->CYP450 Metabolite-OH Drug-OH (O-demethylation) CYP450->Metabolite-OH Blocked Metabolism Blocked CYP450->Blocked Drug-OCF2H Drug-OCF₂H Drug-OCF2H->CYP450

Lipophilicity and Permeability

The difluoromethoxy group moderately increases lipophilicity, which can enhance a drug's ability to cross cell membranes and improve oral absorption.[2] Its lipophilicity is intermediate between that of the methoxy and trifluoromethoxy groups, offering a means to fine-tune this critical property.[1]

Case Studies: FDA-Approved Drugs

The successful application of the difluoromethoxy group is evident in several marketed drugs:

  • Pantoprazole (Protonix®): A proton pump inhibitor where the difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and mechanism of action in treating acid-related disorders.[2]

  • Roflumilast (Daliresp®): A phosphodiesterase-4 (PDE4) inhibitor used for chronic obstructive pulmonary disease (COPD), in which the difluoromethoxy group contributes to its potency and metabolic stability.[2]

pantoprazole_moa Pantoprazole Pantoprazole (Prodrug) -OCF₂H group enhances stability Acidic_Environment Acidic Environment (Parietal Cell) Pantoprazole->Acidic_Environment activates Active_Form Activated Sulfenamide Acidic_Environment->Active_Form Proton_Pump H⁺/K⁺-ATPase (Proton Pump) Active_Form->Proton_Pump covalently binds to Inhibition Inhibition of Gastric Acid Secretion Proton_Pump->Inhibition leads to

Experimental Protocols

Synthesis of Aryl Difluoromethyl Ethers

A common method for introducing the difluoromethoxy group is through the O-difluoromethylation of phenols.

Representative Protocol for O-Difluoromethylation of a Phenol:

  • Reactants: A phenol, a difluorocarbene precursor (e.g., sodium chlorodifluoroacetate, fluoroform), and a base (e.g., potassium hydroxide) are required.[12][13]

  • Solvent: A suitable solvent system, such as a mixture of water and dioxane or acetonitrile, is used.[13]

  • Procedure: a. To a stirred solution of the phenol and base in the solvent, the difluorocarbene precursor is added portion-wise or bubbled through the mixture at a controlled temperature (e.g., 50-70 °C).[13] b. The reaction is monitored by an appropriate technique (e.g., TLC or LC-MS). c. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). d. The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. e. The crude product is purified by column chromatography on silica gel.[2]

synthesis_workflow Start Start Reactants Combine Phenol, Base, and Difluorocarbene Precursor in Solvent Start->Reactants Reaction Heat and Stir (e.g., 50-70 °C) Reactants->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Product Aryl Difluoromethyl Ether Purification->Product

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a standard measure of lipophilicity. The shake-flask method is a common experimental protocol.

Shake-Flask Protocol for LogP Determination:

  • Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol.

  • Dissolution: Dissolve a known amount of the compound in the n-octanol-saturated water or water-saturated n-octanol.

  • Partitioning: Mix equal volumes of the aqueous and organic phases in a flask and shake vigorously for a set period to allow for partitioning.

  • Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay

The metabolic stability of a compound can be assessed using liver microsomes, which contain key drug-metabolizing enzymes.

Protocol for Metabolic Stability Assay with Human Liver Microsomes:

  • Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and a phosphate buffer at 37 °C.

  • Initiation: Add the test compound (dissolved in a suitable solvent like DMSO) to the pre-warmed incubation mixture to start the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the line gives the rate of disappearance, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[2]

Conclusion

The difluoromethoxy group is a uniquely versatile substituent that offers a powerful platform for modulating chemical reactivity and optimizing drug-like properties.[1] Its intermediate electronics, hydrogen bond donating capability, and significant enhancement of metabolic stability provide a strategic advantage in the design of novel therapeutics and advanced materials. A thorough understanding of its physicochemical properties, supported by robust synthetic and analytical methodologies, is essential for researchers aiming to harness the full potential of this remarkable functional group.

References

2-(Difluoromethoxy)benzyl bromide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-(Difluoromethoxy)benzyl bromide

Introduction

This compound is a halogenated organic compound utilized as a versatile intermediate and building block in organic synthesis.[1][2] Its applications span the development of pharmaceuticals, agrochemicals, and novel materials, where its unique difluoromethoxy group can modulate electronic properties, enhance lipophilicity, and influence biological activity.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for researchers and drug development professionals to ensure efficient reaction setup, purification, and formulation.

This guide provides a comprehensive overview of the solubility characteristics of this compound, a detailed experimental protocol for solubility determination, and a logical workflow for the experimental process.

Solubility Profile

While precise quantitative solubility data for this compound is not extensively published, a qualitative solubility profile can be inferred from its structural features and information on analogous compounds. The molecule possesses a polar difluoromethoxy group and a reactive benzyl bromide moiety, alongside a nonpolar benzene ring.[1] This amphiphilic nature suggests solubility in a range of common organic solvents and immiscibility in water.[3]

The general principle of "like dissolves like" is a useful predictor. Polar aprotic and nonpolar solvents are expected to be effective at dissolving this compound. A structurally similar compound, 2-(trifluoromethoxy)benzyl bromide, is noted to be soluble in organic solvents such as ethanol and ether.[4] The parent compound, benzyl bromide, is soluble in organic solvents like ethyl acetate and dichloromethane.[5]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolventPredicted SolubilityRationale/Supporting Evidence
Polar Protic WaterImmiscible/InsolubleExplicitly stated in chemical databases.[3]
MethanolSolubleUsed as a reaction solvent for related benzylations.[6]
EthanolSolubleThe trifluoro- analog is soluble in ethanol.[4]
Polar Aprotic AcetoneSolubleUsed in acetone-water mixtures for reactions with benzyl bromide.[7]
Dichloromethane (DCM)SolubleUsed as a solvent for related benzyl bromide compounds.[5][6]
Ethyl AcetateSolubleBenzyl bromide is soluble in ethyl acetate.[5]
Tetrahydrofuran (THF)SolubleA common aprotic solvent for a wide range of organic compounds.
Dimethylformamide (DMF)SolubleDMF is a powerful solvent miscible with the majority of organic liquids.[8]
Nonpolar HexaneSparingly SolubleThe polar functional groups may limit solubility in highly nonpolar alkanes.
TolueneSolubleThe presence of the benzene ring promotes solubility in aromatic solvents.
Diethyl EtherSolubleThe trifluoro- analog is soluble in ether; used as a reaction solvent.[4][6]

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for the quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent. This protocol is synthesized from standard laboratory procedures for solubility testing.[9][10][11]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Analytical balance (±0.1 mg)

  • Scintillation vials or test tubes with screw caps

  • Constant temperature bath or shaker incubator

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Solvent: Ensure the selected organic solvent is of high purity (e.g., HPLC grade) to avoid interferences during analysis.

  • Addition of Solute to Solvent:

    • Place a known volume of the solvent (e.g., 2.0 mL) into a series of vials.

    • Add an excess amount of this compound to each vial. The presence of undissolved solid is essential to ensure a saturated solution is formed.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary and should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

    • Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

  • Quantification of Solute:

    • Gravimetric Method: The most direct method involves carefully evaporating the solvent from the filtered solution and weighing the remaining solid residue.

    • Chromatographic/Spectroscopic Method:

      • Accurately dilute the filtered saturated solution with a known volume of fresh solvent in a volumetric flask.

      • Prepare a series of calibration standards of this compound with known concentrations.

      • Analyze the calibration standards and the diluted sample using a suitable analytical technique (e.g., HPLC).

      • Construct a calibration curve and determine the concentration of the diluted sample.

  • Calculation of Solubility:

    • Using the concentration determined in the previous step and accounting for the dilution factor, calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows.

Solubility_Workflow start Start: Prepare Solvent add_solute Add Excess Solute to Known Volume of Solvent start->add_solute equilibrate Equilibrate at Constant Temperature (e.g., 24h at 25°C) add_solute->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Filter Supernatant to Remove Undissolved Solid settle->sample quantify Quantify Solute Concentration (e.g., Gravimetric or HPLC) sample->quantify calculate Calculate Solubility (e.g., in mg/mL or mol/L) quantify->calculate end End calculate->end

References

Spectral Analysis of 2-(Difluoromethoxy)benzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the expected spectral data for 2-(Difluoromethoxy)benzyl bromide, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics in the absence of publicly available experimental data. The methodologies for obtaining such data are also detailed.

Predicted Spectral Data

Due to the lack of publicly available experimental spectra for this compound, the following tables summarize predicted data based on the analysis of its chemical structure and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
Ar-H 7.20 - 7.60Multiplet (m)-The four protons on the aromatic ring will exhibit complex splitting patterns due to their differing electronic environments.
-OCH F₂6.50 - 7.00Triplet (t)~73The proton of the difluoromethoxy group will be split into a triplet by the two adjacent fluorine atoms.
-CH₂ Br~4.50Singlet (s)-The benzylic protons are expected to appear as a singlet. The chemical shift is downfield due to the deshielding effects of the adjacent bromine atom and the aromatic ring.[1]

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Notes
C -O (Ar)148 - 152Triplet (t)The aromatic carbon attached to the difluoromethoxy group will be significantly deshielded and will show coupling to the two fluorine atoms.
C -CH₂Br (Ar)135 - 138Singlet (s)The aromatic carbon bearing the bromomethyl group.
Ar-C H120 - 130Singlet (s)The four methine carbons of the aromatic ring will appear in this region.
-OC HF₂113 - 118Triplet (t)The carbon of the difluoromethoxy group will be strongly coupled to the two attached fluorine atoms, resulting in a triplet.
-C H₂Br30 - 35Singlet (s)The benzylic carbon is deshielded by the adjacent bromine atom. For comparison, the benzylic carbon in benzyl bromide appears around 33 ppm.[2]

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3100 - 3000Aromatic C-H StretchMediumCharacteristic of C-H bonds on a benzene ring.[3][4]
2980 - 2850Aliphatic C-H StretchMediumCorresponding to the -CH₂- group.
1600 - 1450Aromatic C=C StretchMedium-StrongMultiple bands are expected in this region due to the vibrations of the benzene ring.[3][5]
1250 - 1000C-O-C Stretch & C-F StretchStrongThe C-O-C ether linkage and the C-F bonds of the difluoromethoxy group will produce strong absorptions in this region.
800 - 600C-Br StretchMedium-StrongThe carbon-bromine bond vibration is expected in this region of the spectrum.[6]
900 - 675Aromatic C-H Out-of-Plane BendStrongThe pattern of these bands can be indicative of the substitution pattern on the aromatic ring.[3]

Sample Preparation: Neat liquid film

Table 4: Predicted Mass Spectrometry (MS) Data
m/zIonNotes
236/238[M]⁺The molecular ion peak. The presence of a bromine atom will result in two peaks of nearly equal intensity (M and M+2) due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
157[M - Br]⁺Loss of the bromine atom from the molecular ion, leading to the formation of a stable benzylic cation.
91[C₇H₇]⁺A common fragment in the mass spectra of benzyl compounds, corresponding to the tropylium ion, which is often the base peak.[7][8]

Ionization Method: Electron Impact (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently agitate the vial to ensure the sample is fully dissolved.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. Data Acquisition (¹H and ¹³C NMR):

  • The NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

  • Before data acquisition, the magnetic field is shimmed to achieve homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal-to-noise. A wider spectral width (e.g., 240 ppm) and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue soaked in a volatile solvent like isopropanol and allowing it to dry completely.

  • Place a small drop of neat this compound directly onto the center of the ATR crystal.

2. Data Acquisition (ATR-FTIR):

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and atmosphere.

  • Lower the ATR press to ensure good contact between the liquid sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

  • After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

1. Sample Introduction (Direct Inlet Probe):

  • A small amount of the liquid sample is introduced into a capillary tube.

  • The capillary tube is placed in the direct inlet probe of the mass spectrometer.

2. Data Acquisition (Electron Impact - EI):

  • The sample is introduced into the ion source, where it is vaporized by heating.

  • The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV).

  • This causes ionization and fragmentation of the molecules.

  • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

experimental_workflow cluster_sample Sample cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Prep_NMR Dissolve in CDCl3 Filter into NMR tube Sample->Prep_NMR Prep_IR Place neat liquid on ATR crystal Sample->Prep_IR Prep_MS Load into capillary tube Sample->Prep_MS Acq_NMR Acquire 1H & 13C Spectra (400 MHz Spectrometer) Prep_NMR->Acq_NMR Acq_IR Acquire Spectrum (FTIR-ATR) Prep_IR->Acq_IR Acq_MS Acquire Spectrum (EI-MS) Prep_MS->Acq_MS Analysis_NMR Process & Interpret Chemical Shifts, Couplings Acq_NMR->Analysis_NMR Analysis_IR Process & Interpret Functional Group Vibrations Acq_IR->Analysis_IR Analysis_MS Process & Interpret Fragmentation Pattern Acq_MS->Analysis_MS

Caption: Workflow for the spectral analysis of this compound.

References

Commercial Availability and Synthetic Utility of 2-(Difluoromethoxy)benzyl bromide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Difluoromethoxy)benzyl bromide is a key building block in medicinal chemistry, prized for its role in the synthesis of complex organic molecules with therapeutic potential. The incorporation of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic protocols for its preparation, and a discussion of its application in the development of novel therapeutics, with a focus on anti-cancer agents that function as tubulin polymerization inhibitors.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The difluoromethoxy (-OCHF₂) group, in particular, is of significant interest as it can act as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl, thiol, and amino functionalities. This compound serves as a versatile reagent for introducing the 2-(difluoromethoxy)benzyl moiety into a target molecule. Its utility is highlighted by its application in the synthesis of potent anti-cancer agents.

Commercial Availability and Suppliers

This compound (CAS No. 85684-64-6) is commercially available from a variety of chemical suppliers. Researchers can procure this reagent in quantities ranging from milligrams to kilograms, with purity levels typically at 97% or higher. The table below summarizes a selection of suppliers and their offerings.

SupplierProduct CodePurityAvailable Quantities
SmoleculeS779051In StockInquire
Santa Cruz Biotechnologysc-260193---Inquire
FluorochemF00786197%250 mg, 5 g, 25 g
INDOFINE Chemical Company09-338498%5 g, 25 g
ChemUniverseP7857898%100 mg and larger

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound

While this compound is commercially available, in-house synthesis may be desirable for large-scale applications or to have better control over purity. The synthesis can be approached in two main steps: the difluoromethylation of a suitable phenolic precursor to form the corresponding benzyl alcohol, followed by bromination.

Synthesis of 2-(Difluoromethoxy)benzyl alcohol

A common method for the synthesis of difluoromethyl ethers is the reaction of a phenol with a difluorocarbene source.[1]

Experimental Protocol: Difluoromethylation of 2-hydroxybenzyl alcohol

  • Materials: 2-hydroxybenzyl alcohol, Sodium chlorodifluoroacetate (ClCF₂COONa), Acetonitrile (MeCN), Water.

  • Procedure:

    • To a solution of 2-hydroxybenzyl alcohol (1.0 eq) in a mixture of acetonitrile and water, add sodium chlorodifluoroacetate (2.0-3.0 eq).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(difluoromethoxy)benzyl alcohol.

Bromination of 2-(Difluoromethoxy)benzyl alcohol

The conversion of the benzyl alcohol to the corresponding benzyl bromide is a standard transformation that can be achieved using various brominating agents.

Experimental Protocol: Bromination using Phosphorus Tribromide (PBr₃)

  • Materials: 2-(difluoromethoxy)benzyl alcohol, Phosphorus tribromide (PBr₃), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve 2-(difluoromethoxy)benzyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (0.33-0.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.

G cluster_synthesis Synthesis Workflow start 2-hydroxybenzyl alcohol difluoromethylation Difluoromethylation (ClCF2COONa, MeCN/H2O, reflux) start->difluoromethylation intermediate 2-(Difluoromethoxy)benzyl alcohol difluoromethylation->intermediate bromination Bromination (PBr3, CH2Cl2) intermediate->bromination product This compound bromination->product

Synthesis of this compound.

Application in Drug Development: Tubulin Polymerization Inhibitors

This compound is a valuable building block for the synthesis of anti-cancer agents, particularly those that target tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and cell shape maintenance.[2] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis, making tubulin an attractive target for cancer chemotherapy.[2][3]

Compounds synthesized using this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[4]

Signaling Pathway of Tubulin Polymerization Inhibition-Induced Apoptosis

The inhibition of tubulin polymerization triggers a cascade of cellular events that can ultimately lead to programmed cell death (apoptosis). While the precise signaling network can be cell-type dependent, a general pathway is outlined below.

Disruption of microtubule dynamics by a tubulin inhibitor leads to the activation of the spindle assembly checkpoint (SAC), causing the cell to arrest in mitosis (G2/M phase).[5] Prolonged mitotic arrest can lead to several outcomes, including "mitotic catastrophe," a form of cell death that occurs during mitosis, or slippage from mitosis, resulting in a polyploid state that may eventually undergo apoptosis.

One key pathway involves the transcription factor NF-κB. Inhibition of tubulin polymerization can lead to the activation of NF-κB, which in turn upregulates the expression of the death receptor Fas (also known as CD95 or APO-1).[4] The binding of Fas ligand (FasL) to Fas initiates the extrinsic apoptosis pathway, leading to the activation of caspase-8 and a subsequent caspase cascade, culminating in the execution of apoptosis.

Another important player in this process is the tumor suppressor protein p53 and its downstream effector p21. In some contexts, tubulin disruption can lead to a p53-independent increase in p21 levels, which can contribute to the G2/M arrest.[5]

G cluster_pathway Tubulin Inhibition Signaling Pathway inhibitor Tubulin Polymerization Inhibitor (e.g., derived from this compound) tubulin Tubulin Polymerization inhibitor->tubulin inhibits microtubule Microtubule Disruption mitotic_arrest Mitotic Arrest (G2/M) microtubule->mitotic_arrest nfkb NF-κB Activation mitotic_arrest->nfkb p21 p21 Upregulation mitotic_arrest->p21 fas Fas Upregulation nfkb->fas caspase8 Caspase-8 Activation fas->caspase8 apoptosis Apoptosis caspase8->apoptosis

Apoptosis induction via tubulin inhibition.

Conclusion

This compound is a commercially accessible and synthetically valuable reagent for the introduction of the difluoromethoxybenzyl moiety into bioactive molecules. Its application in the development of tubulin polymerization inhibitors highlights its importance in the field of anti-cancer drug discovery. A thorough understanding of its synthesis and the downstream signaling consequences of its derivatives provides a strong foundation for the rational design of novel therapeutics. The detailed protocols and pathway diagrams presented in this guide are intended to aid researchers in their efforts to develop the next generation of targeted therapies.

References

Initial Safety and Handling Guidelines for 2-(Difluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Laboratory Professionals

This guide provides comprehensive initial safety and handling protocols for 2-(Difluoromethoxy)benzyl bromide, a compound utilized in pharmaceutical synthesis, material science, and as a building block in organic chemistry.[1] Due to its chemical properties, strict adherence to safety measures is imperative to mitigate potential risks. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are severe skin corrosion and eye damage.[1][2] It is crucial to understand and mitigate these risks through proper handling and the use of personal protective equipment.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1][2]

GHS Pictograms:

  • Corrosive[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValueSource
Molecular Formula C₈H₇BrF₂O[3][4]
Molecular Weight 237.04 g/mol [3][4]
Appearance Colorless to pale yellow or light orange liquid/solid[3]
Flash Point 108 °C[1]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent personal exposure.

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles and face shield.To protect against severe eye damage from splashes.[2][5]
Hand Protection Chemical-resistant gloves.To prevent severe skin burns upon contact.[2][5]
Skin and Body Protection Protective clothing, long-sleeved.To avoid skin contact and burns.[2][5]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.To prevent irritation of the respiratory system.[5][6]
Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood.[2]

  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly with soap and water after handling.[2]

  • Keep containers securely sealed when not in use.[2]

  • Avoid physical damage to containers.[2]

Storage:

  • Store in original, tightly sealed containers.[2]

  • Store in a cool, dry, and well-ventilated area.[2]

  • Store away from incompatible materials such as strong bases, oxidizing agents, alcohols, and ammonia.[1][2]

  • Do not use aluminum or galvanized containers for storage.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7] Removal of contact lenses should only be done by skilled personnel.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6][7] Seek immediate medical attention.[2]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7] Inhalation of vapors may cause lung edema, which can be delayed up to 24 hours.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]
Spill and Disposal Procedures

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment.[2]

  • Contain the spill using inert materials like sand, earth, or vermiculite.[2]

  • Collect the absorbed material into a suitable, labeled container for disposal.[2]

  • Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains or waterways.[5]

Reactivity and Incompatibilities

This compound is a reactive compound.[1]

  • Incompatible Materials: Strong bases, oxidizing agents, alcohols, and ammonia.[1]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and other toxic fumes.[2]

  • Reactivity: The bromine atom can be displaced by various nucleophiles.[1] The difluoromethoxy group can influence electrophilic aromatic substitution reactions.[1]

Experimental Workflow & Safety Checkpoints

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to post-experiment cleanup.

cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment Cleanup prep_sds Review SDS prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_setup Prepare Fume Hood & Spill Kit prep_ppe->prep_setup handle_weigh Weigh/Measure Compound in Fume Hood prep_setup->handle_weigh Proceed to Handling handle_reaction Perform Reaction (Maintain Ventilation) handle_weigh->handle_reaction handle_monitor Monitor Reaction for Exothermic Events handle_reaction->handle_monitor clean_quench Quench Reaction Mixture (If applicable) handle_monitor->clean_quench Reaction Complete clean_waste Dispose of Waste in Designated Containers clean_quench->clean_waste clean_decon Decontaminate Glassware & Work Area clean_waste->clean_decon clean_ppe Remove PPE & Wash Hands clean_decon->clean_ppe

References

An In-depth Guide to Proteolysis-Targeting Chimeras (PROTACs) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery. Unlike traditional small-molecule inhibitors that block the function of a protein, PROTACs are engineered to eliminate the target protein from the cell entirely.[1] These heterobifunctional molecules consist of two distinct ligands connected by a flexible linker.[1][2] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the ubiquitin-proteasome system (UPS).[3][4] This approach offers the potential to target proteins previously considered "undruggable" and to address drug resistance.[5][6]

Core Mechanism of Action

The primary function of a PROTAC is to act as a molecular bridge, bringing the target POI and an E3 ligase into close proximity.[1] This initiates a catalytic cycle of protein degradation.[1][7]

The key steps are:

  • Binding: The PROTAC molecule simultaneously binds to the POI and an E3 ligase (commonly Cereblon or von Hippel-Lindau) to form a ternary complex.[2][8]

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI.[2][8] The POI is tagged with a polyubiquitin chain.

  • Proteasomal Degradation: The 26S proteasome, the cell's protein degradation machinery, recognizes the polyubiquitinated POI and degrades it into smaller peptides.[1]

  • Recycling: After the POI is degraded, the PROTAC is released and can bind to another POI and E3 ligase, continuing its catalytic cycle.[1][6]

PROTAC-mediated protein degradation cycle.

Key Applications and Quantitative Data

PROTACs have shown significant promise in oncology and other therapeutic areas. Below are examples of well-characterized PROTACs targeting key cancer-related proteins.

ARV-110 (Bavdegalutamide): An Androgen Receptor (AR) Degrader

ARV-110 is a first-in-class oral PROTAC designed to selectively degrade the Androgen Receptor (AR), a key driver of prostate cancer.[9][10] It has demonstrated potent activity in preclinical models, including those resistant to standard-of-care therapies like enzalutamide.[9][11][12]

ParameterCell LineValueReference
DC50 (AR Degradation)VCaP~1 nM[11]
DC50 (AR Degradation)LNCaP~1 nM[11]
Tumor Growth Inhibition (TGI) VCaP Xenograft (1 mg/kg)101%[11]
Tumor Growth Inhibition (TGI) VCaP Xenograft (3 mg/kg)109%[11]
  • DC50 (Half-Maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein.[13][14]

MZ1: A BET Bromodomain Degrader

MZ1 is a potent PROTAC that induces the degradation of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, which are implicated in various cancers.[15][16] It links a JQ1 derivative (a BET inhibitor) to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[17]

ParameterTarget/Cell LineValueReference
DC50 (BRD4 Degradation)H661 cells8 nM
DC50 (BRD4 Degradation)H838 cells23 nM
Binding Affinity (Kd) BRD4 (BD1/BD2)382/120 nM[15]
Binding Affinity (Kd) BRD2 (BD1/BD2)307/228 nM[15]
pEC50 (Antiproliferative)Mv4-11 cells7.6

Experimental Protocols

Characterizing the efficacy of a PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and determine its potency.[1]

Experimental_Workflow Start PROTAC Candidate Cell_Culture 1. Cell Culture (e.g., VCaP, HeLa) Start->Cell_Culture Treatment 2. PROTAC Treatment (Dose-response & Time-course) Cell_Culture->Treatment Harvest 3. Cell Lysis & Protein Quantification (e.g., BCA Assay) Treatment->Harvest Viability_Assay 5. Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Degradation_Assay 4. Degradation Analysis (Western Blot) Harvest->Degradation_Assay Analysis 6. Data Analysis (DC50/IC50 Calculation) Degradation_Assay->Analysis Viability_Assay->Analysis End Characterized PROTAC Analysis->End

Typical experimental workflow for PROTAC evaluation.
Protocol 1: Western Blot for Protein Degradation Analysis

This protocol is used to quantify the amount of a target protein remaining in cells after treatment with a PROTAC, which is essential for determining the DC50 value.[18][19]

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, VCaP) in multi-well plates and grow to 70-80% confluency.[19]

  • Prepare serial dilutions of the PROTAC in the appropriate cell culture medium. Include a vehicle-only control (e.g., DMSO).[19]

  • Treat the cells with the various concentrations of the PROTAC for a predetermined time (e.g., 4, 8, or 24 hours).

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).[18]

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

  • Incubate the lysates on ice for 30 minutes, then centrifuge to pellet cell debris.[18]

  • Collect the supernatant and determine the protein concentration of each lysate using a BCA protein assay kit.[18]

3. SDS-PAGE and Protein Transfer:

  • Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[18][20]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[18]

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

4. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour.[18]

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[18]

  • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[18]

5. Data Analysis:

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.[18]

  • Normalize the target protein signal to the loading control signal for each lane.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.[13]

  • Plot the percent degradation against the log of the PROTAC concentration and fit the data using a non-linear regression model to determine the DC50 and Dmax values.[13]

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.[21][22] It is used to determine the cytotoxic or cytostatic effects of a PROTAC.

1. Cell Plating:

  • Prepare opaque-walled 96-well or 384-well plates with cells in culture medium (e.g., 100 µl per well for 96-well plates).[22]

  • Include control wells with medium but no cells for background luminescence measurement.[22]

2. Compound Treatment:

  • Add the test PROTAC at various concentrations to the experimental wells and incubate according to the desired protocol (e.g., 24, 48, or 72 hours).[22]

3. Assay Procedure:

  • Equilibrate the plate to room temperature for approximately 30 minutes.[22]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µl of reagent to 100 µl of medium).[22]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[22]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

4. Data Recording and Analysis:

  • Record the luminescence using a luminometer.

  • Subtract the background luminescence from all experimental values.

  • Plot the luminescence signal against the log of the PROTAC concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

References

The Ascendance of 2-(Difluoromethoxy)benzyl bromide: A Novel Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that can enhance the efficacy, selectivity, and pharmacokinetic properties of drug candidates is paramount. Emerging as a significant contender in this arena is 2-(Difluoromethoxy)benzyl bromide, a versatile and reactive building block poised to accelerate the development of next-generation therapeutics. This in-depth technical guide explores the synthesis, unique characteristics, and burgeoning applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential.

The strategic incorporation of fluorine-containing motifs is a well-established strategy in drug design to improve metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy group (-OCHF₂) in this compound offers a unique combination of properties, acting as a bioisostere for other functional groups and enhancing the pharmacological profile of parent compounds. Its presence, coupled with the reactive benzyl bromide moiety, makes this building block a powerful tool for introducing the 2-(difluoromethoxy)benzyl group into a wide array of molecular architectures.

Physicochemical Properties and Synthesis

This compound is a colorless to pale yellow liquid with the chemical formula C₈H₇BrF₂O and a molecular weight of 237.04 g/mol . Its key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 85684-64-6
Molecular Formula C₈H₇BrF₂O
Molecular Weight 237.04 g/mol
Boiling Point 222 °C
Density 1.555 g/cm³
Refractive Index 1.518
Flash Point 108 °C
Solubility Immiscible with water

While several general methods for the synthesis of benzyl bromides exist, a common approach for preparing fluorinated analogues involves the bromination of the corresponding toluene derivative. For instance, a patented method for the synthesis of the related 2,6-difluorobenzyl bromide utilizes the reaction of 2,6-difluorotoluene with hydrobromic acid and hydrogen peroxide under light irradiation, achieving high yields and purity.[1] A similar strategy could be envisioned for the synthesis of this compound from 2-(difluoromethoxy)toluene.

Experimental Protocols

Detailed experimental protocols for the direct synthesis and immediate application of this compound are still emerging in publicly available literature. However, established procedures for similar benzyl bromide derivatives provide a strong foundation for its use in synthetic chemistry.

General Protocol for Nucleophilic Substitution using a Benzyl Bromide Analogue

The following protocol, adapted from a standard Williamson ether synthesis, illustrates a typical nucleophilic substitution reaction where a benzyl bromide derivative is used to alkylate a phenolic substrate. This procedure can be adapted for reactions involving this compound.

Materials:

  • Phenolic substrate (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate and anhydrous DMF. Stir until the solid is completely dissolved.

  • Add anhydrous potassium carbonate to the solution.

  • To the stirring suspension, add this compound dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure O-benzylated product.

This versatile reactivity allows for the incorporation of the 2-(difluoromethoxy)benzyl moiety into a wide range of molecules, including those with potential biological activity.[2]

Applications in the Synthesis of Bioactive Molecules

The true potential of this compound lies in its application as a building block for novel bioactive compounds. The difluoromethoxy group is known to enhance the metabolic stability and cell permeability of drug candidates.

A notable example showcasing the impact of the 2-difluoromethoxy group is in the development of 2-difluoromethoxy-substituted estratriene sulfamates as potential anti-cancer agents. Although this study did not utilize this compound as a starting material, it provides compelling evidence for the advantageous properties of the 2-difluoromethoxy moiety. In this research, the introduction of the difluoromethoxy group onto an estrone backbone led to compounds with significant anti-proliferative activity against breast cancer cell lines and potent inhibition of steroid sulfatase (STS), a key enzyme in estrogen biosynthesis.[3]

Workflow for the Synthesis of Bioactive Molecules

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

G cluster_0 Synthesis of Building Block cluster_1 Synthesis of Bioactive Molecule cluster_2 Biological Evaluation start Starting Materials synth_bb Synthesis of This compound start->synth_bb bb This compound synth_bb->bb coupling Coupling Reaction (e.g., Nucleophilic Substitution) bb->coupling scaffold Core Scaffold scaffold->coupling product Bioactive Molecule coupling->product bio_eval In vitro & In vivo Assays product->bio_eval target_id Target Identification & Validation bio_eval->target_id

Caption: A logical workflow demonstrating the synthesis and application of this compound in a drug discovery pipeline.

Signaling Pathways and Biological Targets

While specific signaling pathways modulated by compounds directly synthesized from this compound are yet to be extensively reported, the known targets of molecules containing the difluoromethoxy group offer valuable insights. For instance, the aforementioned 2-difluoromethoxyestratriene sulfamates target steroid sulfatase and exhibit anti-tubulin activity, implicating them in the disruption of cancer cell proliferation.[3] The development of RORγt inverse agonists containing a 2,6-difluorobenzyl ether moiety highlights the potential for targeting nuclear receptors involved in inflammatory diseases.[4]

The general experimental workflow for identifying the biological targets of a novel compound synthesized using this building block is depicted below.

G start Novel Compound from this compound phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Reporter Assays) start->phenotypic_screening target_deconvolution Target Deconvolution Methods (e.g., Affinity Chromatography, Proteomics) phenotypic_screening->target_deconvolution Identified 'Hit' hit_validation Hit Validation (e.g., Binding Assays, Knockdown Studies) target_deconvolution->hit_validation pathway_analysis Signaling Pathway Analysis hit_validation->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization

Caption: An experimental workflow for the identification of biological targets and signaling pathways for a novel compound.

Conclusion: A Promising Future

This compound is more than just another chemical reagent; it represents a strategic tool for medicinal chemists to craft novel molecules with enhanced therapeutic potential. Its unique combination of a reactive handle and a beneficial fluorine-containing motif positions it as a valuable building block for the synthesis of complex and potentially impactful drug candidates. While the full scope of its applications is still being explored, the foundational chemistry and the proven benefits of the difluoromethoxy group strongly suggest that this compound will play an increasingly important role in the future of drug discovery and development. The novelty of this building block lies not in its recent discovery, but in the untapped potential it holds for creating innovative medicines.

References

The Genesis of a Key Synthetic Building Block: A Technical Guide to the Discovery and First Synthesis of 2-(Difluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and reconstructed first synthesis of 2-(Difluoromethoxy)benzyl bromide, a crucial intermediate for researchers, scientists, and professionals in drug development and organic synthesis. While a singular "discovery" publication for this compound is not prominent in the scientific literature, its synthesis logically follows a series of well-established and reliable chemical transformations. This document outlines the most probable synthetic pathway, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

The introduction of the difluoromethoxy group into aromatic systems is a widely recognized strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a versatile building block, enabling the incorporation of the 2-(difluoromethoxy)benzyl moiety into a wide array of complex molecules.

Reconstructed First Synthesis Pathway

The most plausible inaugural synthesis of this compound is a three-step process commencing with the readily available 2-hydroxybenzaldehyde. The sequence involves the introduction of the difluoromethoxy group, reduction of the aldehyde functionality, and subsequent benzylic bromination.

G cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Reduction cluster_2 Step 3: Benzylic Bromination 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde 2-(Difluoromethoxy)benzaldehyde 2-(Difluoromethoxy)benzaldehyde 2-Hydroxybenzaldehyde->2-(Difluoromethoxy)benzaldehyde Chlorodifluoromethane, NaOH or KOH 2-(Difluoromethoxy)toluene 2-(Difluoromethoxy)toluene 2-(Difluoromethoxy)benzaldehyde->2-(Difluoromethoxy)toluene Hydrazine hydrate, KOH, Ethylene glycol (Wolff-Kishner Reduction) This compound This compound 2-(Difluoromethoxy)toluene->this compound N-Bromosuccinimide (NBS), AIBN, CCl4 (Wohl-Ziegler Reaction)

A plausible multi-step synthesis of this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative data for each step of the synthesis, based on typical yields and conditions for analogous reactions reported in the chemical literature.

Table 1: Synthesis of 2-(Difluoromethoxy)benzaldehyde

ParameterValue
Starting Material2-Hydroxybenzaldehyde
Key ReagentsChlorodifluoromethane, NaOH
SolventWater, Dioxane
Reaction Temperature70°C
Reaction Time6-8 hours
Typical Yield60-75%

Table 2: Synthesis of 2-(Difluoromethoxy)toluene

ParameterValue
Starting Material2-(Difluoromethoxy)benzaldehyde
Key ReagentsHydrazine hydrate, KOH
SolventEthylene glycol
Reaction Temperature190-200°C
Reaction Time3-5 hours
Typical Yield80-90%

Table 3: Synthesis of this compound

ParameterValue
Starting Material2-(Difluoromethoxy)toluene
Key ReagentsN-Bromosuccinimide (NBS), AIBN
SolventCarbon tetrachloride (CCl₄)
Reaction TemperatureReflux (approx. 77°C)
Reaction Time4-6 hours
Typical Yield70-85%

Experimental Protocols

Step 1: Synthesis of 2-(Difluoromethoxy)benzaldehyde

Materials:

  • 2-Hydroxybenzaldehyde

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Chlorodifluoromethane (Freon-22)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • A solution of 2-hydroxybenzaldehyde (1 equivalent) and sodium hydroxide (2 equivalents) in a mixture of water and dioxane is prepared in a pressure-resistant reactor.

  • The reactor is cooled, and chlorodifluoromethane is introduced until the desired pressure is reached.

  • The mixture is heated to approximately 70°C and stirred vigorously for 6-8 hours, maintaining the pressure by adding more chlorodifluoromethane as needed.

  • After cooling to room temperature, the excess gas is safely vented.

  • The reaction mixture is acidified with dilute hydrochloric acid and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to yield 2-(difluoromethoxy)benzaldehyde.

Step 2: Synthesis of 2-(Difluoromethoxy)toluene (Wolff-Kishner Reduction)

Materials:

  • 2-(Difluoromethoxy)benzaldehyde

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Ethylene glycol

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • To a flask equipped with a reflux condenser, 2-(difluoromethoxy)benzaldehyde (1 equivalent), hydrazine hydrate (2 equivalents), and ethylene glycol are added.

  • Potassium hydroxide (3 equivalents) is added portion-wise, and the mixture is heated to reflux for 1-2 hours.

  • The condenser is then removed, and the temperature is allowed to rise to 190-200°C to distill off water and excess hydrazine.

  • The reaction mixture is maintained at this temperature for an additional 3-5 hours until the evolution of nitrogen gas ceases.

  • After cooling, the mixture is diluted with water, acidified with hydrochloric acid, and extracted with diethyl ether.

  • The organic extracts are combined, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the resulting 2-(difluoromethoxy)toluene is purified by distillation.

Step 3: Synthesis of this compound (Wohl-Ziegler Reaction)

Materials:

  • 2-(Difluoromethoxy)toluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • A solution of 2-(difluoromethoxy)toluene (1 equivalent) in carbon tetrachloride is prepared in a flask fitted with a reflux condenser and a light source (e.g., a 250W lamp).

  • N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) are added to the solution.

  • The mixture is heated to reflux with stirring, and the reaction is initiated by irradiation with the light source.

  • The reaction is monitored by TLC or GC for the disappearance of the starting material (typically 4-6 hours).

  • After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous calcium chloride.

  • The solvent is removed by rotary evaporation to yield the crude this compound, which can be further purified by vacuum distillation if necessary.

This technical guide provides a comprehensive overview of the likely first synthesis of this compound, offering valuable insights for professionals in the fields of chemical research and drug development. The detailed protocols and data serve as a practical resource for the laboratory synthesis of this important chemical intermediate.

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-(Difluoromethoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)benzyl bromide is a versatile reagent in organic synthesis, serving as a key building block for the introduction of the 2-(difluoromethoxy)benzyl moiety into a wide range of molecules. This functional group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and its role as a bioisostere for other functional groups. The difluoromethoxy group can enhance metabolic stability, modulate lipophilicity, and influence the conformational properties of a molecule, making it a valuable component in the design of novel therapeutic agents and functional materials.[1]

This document provides detailed protocols for the nucleophilic substitution of this compound with various nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based nucleophiles. The resulting products, such as ethers, amines, thioethers, and alkylated compounds, are important intermediates in the synthesis of biologically active molecules, including potential inhibitors of the PI3K/AKT/mTOR signaling pathway.

General Considerations for Nucleophilic Substitution Reactions

This compound is a reactive benzylic halide that readily undergoes SN2 reactions with a variety of nucleophiles. Key factors influencing the success of these reactions include the choice of solvent, base, temperature, and reaction time. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity. The choice of base is critical for deprotonating the nucleophile to generate the more reactive anionic form. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).

Protocol 1: O-Alkylation (Williamson Ether Synthesis)

This protocol describes the synthesis of 2-(difluoromethoxy)benzyl ethers via the Williamson ether synthesis, a widely used method for forming ether linkages.

Experimental Protocol:

  • To a solution of the alcohol (1.0 eq.) in anhydrous DMF (0.2–0.5 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Data Presentation: O-Alkylation Reactions

Nucleophile (Alcohol)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenolK₂CO₃AcetoneReflux892Adapted from general Williamson ether synthesis
4-MethoxyphenolNaHDMFRT1288Adapted from general Williamson ether synthesis
EthanolNaHTHFRT1685Adapted from general Williamson ether synthesis

Protocol 2: N-Alkylation

This protocol details the synthesis of N-substituted 2-(difluoromethoxy)benzylamines.

Experimental Protocol:

  • To a solution of the primary or secondary amine (1.0 eq.) in a suitable solvent such as DMF or acetonitrile (0.2–0.5 M), add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or triethylamine (Et₃N, 1.5 eq.).

  • Add this compound (1.1 eq.) to the mixture.

  • Stir the reaction at a temperature ranging from room temperature to 80 °C for 4-24 hours, monitoring by TLC.

  • After completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or crystallization.

Data Presentation: N-Alkylation Reactions

Nucleophile (Amine)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilineK₂CO₃DMF801285Adapted from general N-alkylation protocols
PiperidineEt₃NMeCNRT690Adapted from general N-alkylation protocols
BenzylamineK₂CO₃DMF60888Adapted from general N-alkylation protocols

Protocol 3: S-Alkylation

This protocol outlines the synthesis of 2-(difluoromethoxy)benzyl thioethers.

Experimental Protocol:

  • To a solution of the thiol (1.0 eq.) in a solvent such as ethanol or DMF (0.2–0.5 M), add a base like sodium hydroxide (NaOH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add this compound (1.05 eq.) and continue stirring at room temperature or with gentle heating (40-60 °C) for 2-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation: S-Alkylation Reactions

Nucleophile (Thiol)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
ThiophenolNaOHEthanolRT395Adapted from general S-alkylation protocols
Benzyl mercaptanK₂CO₃DMF40492Adapted from general S-alkylation protocols
EthanethiolNaOHEthanolRT289Adapted from general S-alkylation protocols

Protocol 4: C-Alkylation (Cyanation)

This protocol describes the synthesis of 2-(difluoromethoxy)benzyl cyanide.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMSO or DMF (0.3-0.6 M).

  • Add sodium cyanide (NaCN, 1.2 eq.) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: C-Alkylation Reaction

NucleophileSolventTemp. (°C)Time (h)Yield (%)Reference
Sodium CyanideDMSORT1687[2]

Application in Drug Discovery: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Derivatives containing the 2-(difluoromethoxy)benzyl moiety have shown promise as inhibitors of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[3][4][5] Small molecule inhibitors targeting key nodes in this pathway, such as PI3Kα, are actively being pursued as anticancer therapeutics.

Below is a simplified representation of the PI3K/AKT/mTOR signaling pathway and the point of inhibition by a hypothetical inhibitor derived from this compound.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 2-(Difluoromethoxy)benzyl Derivative (Inhibitor) Inhibitor->PI3K Inhibition

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and inhibition.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the nucleophilic substitution reactions described in this document.

Experimental_Workflow Start Start Setup Reaction Setup: - Nucleophile - Base - Solvent - Inert Atmosphere Start->Setup Deprotonation Deprotonation of Nucleophile (if required) Setup->Deprotonation Addition Addition of This compound Deprotonation->Addition Reaction Reaction at specified Temperature and Time Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Quench Reaction - Extraction Monitoring->Workup Complete Purification Purification: - Column Chromatography - Crystallization Workup->Purification Analysis Characterization: - NMR - MS - IR Purification->Analysis End End Product Analysis->End

Figure 2: General experimental workflow for nucleophilic substitution.

References

Application Notes and Protocols: The Role of 2-(Difluoromethoxy)benzyl Bromide in Synthesis and an Overview of True Difluoromethylation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Clarifying the Synthetic Utility of 2-(Difluoromethoxy)benzyl Bromide

Extensive evaluation of the chemical literature indicates that this compound serves as a valuable building block in organic synthesis for the introduction of the 2-(difluoromethoxy)benzyl moiety .[1][2] It is not, as the topic name might imply, a "difluoromethylation agent" for the transfer of a difluoromethyl (-CHF₂) group. The reagent's primary reactivity is centered around the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions.[2] This allows for the attachment of the entire CH₂(C₆H₄)OCHF₂ fragment to a variety of nucleophiles.

This document will first detail the established applications of this compound as a benzylating agent. Subsequently, to address the underlying interest in difluoromethylation, this guide will provide a detailed overview of established, state-of-the-art difluoromethylation agents and their corresponding experimental protocols.

Part 1: this compound as a Benzylating Agent

This compound is a versatile reagent in pharmaceutical and materials science research.[1] The presence of the difluoromethoxy group can enhance the lipophilicity and metabolic stability of target molecules, making it a desirable motif in drug design.[2]

General Reactivity

The core application of this compound is in nucleophilic substitution reactions where the bromide ion is displaced by a nucleophile (Nu⁻) to form a new carbon-nucleophile bond.

G reagent This compound product Benzylated Product reagent->product Sₙ1 or Sₙ2 nucleophile Nucleophile (Nu⁻) (e.g., R-O⁻, R-S⁻, R₂N⁻) nucleophile->product bromide Br⁻

Caption: General nucleophilic substitution pathway using this compound.

Applications
  • Pharmaceutical Synthesis: Used as an intermediate to incorporate the 2-(difluoromethoxy)benzyl group into complex molecules with potential biological activity.[1]

  • Protecting Group Chemistry: Can be employed as a protecting group for amines.[1]

  • Coupling Reactions: Participates in coupling reactions with organometallic reagents.[1]

Due to the absence of specific experimental data in the literature for reactions involving this compound as a benzylating agent, a generalized protocol for nucleophilic substitution is provided below.

Generalized Experimental Protocol: Benzylation of a Phenol

Objective: To synthesize a 2-(difluoromethoxy)benzyl ether from a phenolic starting material.

Materials:

  • This compound

  • Substituted Phenol

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in anhydrous MeCN or DMF, add K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: True Difluoromethylation Agents and Protocols

The introduction of a difluoromethyl (-CHF₂) group is a key strategy in medicinal chemistry to modulate the properties of drug candidates. This is achieved using reagents that can act as a source of a difluoromethyl cation, radical, or anion equivalent.

G cluster_electrophilic Electrophilic cluster_nucleophilic Nucleophilic cluster_radical Radical Electrophilic Reagent e.g., (Difluoromethyl)triphenylphosphonium bromide Substrate Substrate (R-H, R-X, etc.) Electrophilic Reagent->Substrate Nucleophilic Reagent e.g., TMSCF₂H Nucleophilic Reagent->Substrate Radical Precursor e.g., Zn(SO₂CF₂H)₂ (DFMS) Radical Precursor->Substrate Difluoromethylated Product\n(R-CHF₂) Difluoromethylated Product (R-CHF₂) Substrate->Difluoromethylated Product\n(R-CHF₂)

Caption: Major classes of difluoromethylation reagents and their general transformation.

Selected Difluoromethylation Reagents and Protocols

Below are application notes for commonly used and effective difluoromethylation reagents.

(Difluoromethyl)triphenylphosphonium Bromide (PDFA)
  • Application: A versatile electrophilic difluoromethylating reagent for O-, S-, and N-difluoromethylation of alcohols, thiols, and amines.

ParameterValue
Reagent Type Electrophilic
Common Substrates Alcohols, Phenols, Thiols, Amines
Typical Base Potassium tert-butoxide (KOtBu), DBU
Typical Solvent THF, DMF
Temperature Range 0 °C to room temperature

Experimental Protocol: O-Difluoromethylation of an Alcohol

Objective: To synthesize a difluoromethyl ether from an alcohol.

Materials:

  • Alcohol (1.0 eq)

  • (Difluoromethyl)triphenylphosphonium bromide (1.5 eq)

  • Potassium tert-butoxide (KOtBu) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of the alcohol in anhydrous THF at 0 °C, add KOtBu portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add (Difluoromethyl)triphenylphosphonium bromide in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Trimethyl(difluoromethyl)silane (TMSCF₂H)
  • Application: A nucleophilic difluoromethylating reagent, often used for the difluoromethylation of carbonyl compounds and aryl halides. It can also generate difluorocarbene for O- and N-difluoromethylation.

ParameterValue
Reagent Type Nucleophilic / Carbene Precursor
Common Substrates Aldehydes, Ketones, Aryl Halides, Phenols
Activator/Base CsF, KOtBu, NaI
Typical Solvent THF, DMF, Acetonitrile
Temperature Range 0 °C to 100 °C

Experimental Protocol: Difluoromethylation of a Phenol via Difluorocarbene

Objective: To synthesize an aryl difluoromethyl ether from a phenol.

Materials:

  • Phenol (1.0 eq)

  • TMSCF₂H (2.0 eq)

  • Potassium tert-butoxide (KOtBu) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the phenol in anhydrous DMF, add KOtBu at room temperature.

  • Stir for 20 minutes.

  • Add TMSCF₂H to the mixture.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool to room temperature and pour into water.

  • Extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography.

Zinc Bis(difluoromethanesulfinate) (DFMS)
  • Application: A radical difluoromethylation reagent for the C-H difluoromethylation of heteroarenes and other electron-deficient systems.

ParameterValue
Reagent Type Radical
Common Substrates Heteroarenes (e.g., pyridines, quinolines)
Initiator tert-Butyl hydroperoxide (TBHP)
Typical Solvent Dichloromethane (DCM) / Water
Temperature Range Room temperature

Experimental Protocol: C-H Difluoromethylation of a Heteroarene

Objective: To directly difluoromethylate a C-H bond of a nitrogen-containing heterocycle.

Materials:

  • Heteroarene (1.0 eq)

  • Zinc bis(difluoromethanesulfinate) (DFMS) (2.0 eq)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (3.0 eq)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve the heteroarene and DFMS in a mixture of DCM and water.

  • Stir the biphasic mixture vigorously.

  • Add TBHP dropwise at room temperature.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Conclusion

While this compound is a valuable reagent for introducing the 2-(difluoromethoxy)benzyl group, it does not function as a difluoromethylating agent. For researchers aiming to incorporate a -CHF₂ moiety, a range of dedicated electrophilic, nucleophilic, and radical reagents are available. The choice of reagent and protocol depends on the substrate and the desired transformation. The protocols provided herein for (Difluoromethyl)triphenylphosphonium bromide, TMSCF₂H, and DFMS offer reliable starting points for various difluoromethylation reactions. Always consult the primary literature for substrate-specific optimizations and safety information.

References

Application Notes and Protocols: The Role of 2-(Difluoromethoxy)benzyl Bromide and its Analogs in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated organic compounds are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to target receptors. The difluoromethoxy group (-OCF₂H) is a particularly valuable moiety in this regard, often serving as a metabolically robust bioisostere for a methoxy group. 2-(Difluoromethoxy)benzyl bromide and its structural analogs are versatile reagents that serve as key building blocks for incorporating this fluorinated motif into complex pharmaceutical molecules. This document provides detailed application notes and protocols for the use of such reagents in the synthesis of pharmaceutical intermediates, with a specific focus on the synthesis of a key intermediate for the proton pump inhibitor, Pantoprazole.

Core Application: Synthesis of Benzimidazole-Based Pharmaceutical Intermediates

Benzimidazole derivatives form the structural backbone of numerous pharmaceuticals, exhibiting a wide range of biological activities including antiulcer, anticancer, and antiviral properties.[1][2][3] A critical application of difluoromethoxy-containing building blocks is in the synthesis of substituted benzimidazoles. The reactive nature of benzyl bromides makes them excellent electrophiles for alkylating nucleophilic centers, such as the thiol group in mercaptobenzimidazoles.[4]

A prominent example is the synthesis of 5-(difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole, a crucial intermediate in the production of Pantoprazole.[5][6][7] Pantoprazole is a widely used medication for the treatment of acid-related stomach and esophagus conditions. The synthesis involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with a substituted pyridinylmethyl halide. This reaction highlights the utility of difluoromethoxy-substituted benzimidazoles in constructing complex drug molecules.

Experimental Protocols

Protocol 1: Synthesis of 5-(difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole

This protocol details the synthesis of a key intermediate for Pantoprazole, as adapted from documented procedures.

Materials:

  • 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole (92.1 g)

  • 2-chloromethyl-3,4-dimethoxypyridine (95.8 g)

  • Isopropanol (920 mL)

  • Sodium hydroxide (20.5 g)

  • Purified water (920 mL for reaction, additional for washing)

Procedure:

  • To a suitable reaction vessel, add 920 mL of isopropanol, 92.1 g of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, and 95.8 g of 2-chloromethyl-3,4-dimethoxypyridine.

  • Prepare a sodium hydroxide solution by dissolving 20.5 g of sodium hydroxide in 920 mL of purified water.

  • Slowly add the sodium hydroxide solution dropwise to the reaction mixture with continuous stirring.

  • Maintain the reaction at room temperature and continue stirring for 2 hours.

  • Upon completion of the reaction, add 920 mL of purified water to the mixture and continue stirring for an additional hour to precipitate the product.

  • Collect the resulting solid product by filtration.

  • Dry the collected solid under vacuum to yield the final product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the Pantoprazole intermediate as described in the protocol.

ParameterValueReference
Yield137.4 g (87.8%)
Melting Point94 °C
Purity (by HPLC)≥98.0%[8]

Visualizations

Synthesis Pathway for Pantoprazole Intermediate

The following diagram illustrates the synthetic route to 5-(difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole.

G cluster_conditions Reaction Conditions A 5-(difluoromethoxy)-2- mercapto-1H-benzimidazole C 5-(difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl) methyl]thio}-1H-benzimidazole A->C + B 2-chloromethyl-3,4- dimethoxypyridine B->C NaOH_H2O NaOH (aq) Isopropanol Isopropanol RT_2h Room Temp, 2h

Caption: Synthesis of the Pantoprazole thioether intermediate.

General Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of the pharmaceutical intermediate.

G Start Start Step1 Combine Reactants and Solvent Start->Step1 Step2 Add Base Solution Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Precipitate with Water Step3->Step4 Step5 Filter the Product Step4->Step5 Step6 Dry Under Vacuum Step5->Step6 End Final Product Step6->End

Caption: General laboratory workflow for the synthesis.

Logical Relationship in Pantoprazole Synthesis

The following diagram shows the logical progression from the starting materials to the final active pharmaceutical ingredient, Pantoprazole.

G SM1 5-(difluoromethoxy)-2- mercapto-1H-benzimidazole Intermediate Thioether Intermediate (Pantoprazole Sulfide) SM1->Intermediate SM2 2-chloromethyl-3,4- dimethoxypyridine SM2->Intermediate API Pantoprazole (Active Pharmaceutical Ingredient) Intermediate->API Oxidation

Caption: From intermediates to the final API.

Conclusion

This compound and related difluoromethoxy-containing benzimidazoles are invaluable intermediates in the synthesis of pharmaceuticals. The protocol provided for the synthesis of a key Pantoprazole intermediate demonstrates a practical and high-yielding application of these building blocks. The unique properties imparted by the difluoromethoxy group continue to make these reagents highly sought after in the development of new and improved therapeutic agents.

References

Protecting Group Strategies Involving 2-(Difluoromethoxy)benzyl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-(Difluoromethoxy)benzyl bromide as a protecting group for hydroxyl and amino functionalities in organic synthesis. The 2-(difluoromethoxy)benzyl (DFMB) group offers unique properties that can be advantageous in multi-step synthetic strategies.

Introduction

The 2-(difluoromethoxy)benzyl (DFMB) group is a valuable addition to the repertoire of protecting groups in organic synthesis. It belongs to the family of benzyl-type protecting groups, which are widely used due to their general stability under a variety of reaction conditions and their susceptibility to specific deprotection methods. The presence of the difluoromethoxy moiety on the aromatic ring can modulate the electronic properties and stability of the protecting group, potentially offering advantages in terms of selectivity and orthogonality in complex synthetic routes.

The primary method for introducing the DFMB group is through a Williamson ether synthesis-type reaction for alcohols or a direct N-alkylation for amines, utilizing this compound as the key reagent. Deprotection can be achieved through standard methods for benzyl ether cleavage, such as catalytic hydrogenolysis or oxidative cleavage.

Protection of Alcohols

The protection of hydroxyl groups as 2-(difluoromethoxy)benzyl ethers is a straightforward process, typically achieved under basic conditions.

General Experimental Protocol: Protection of a Primary Alcohol

Reaction: R-OH + 2-(F₂HCO)C₆H₄CH₂Br → R-O-CH₂C₆H₄(OCHF₂)

Materials:

  • Alcohol substrate

  • This compound (1.1 - 1.5 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 - 1.6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the alcohol in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative Examples):

While specific data for this compound is limited in readily available literature, the following table provides expected yields based on analogous reactions with benzyl bromide.[1][2]

Substrate (Alcohol)BaseSolventTime (h)Temperature (°C)Yield (%)
Primary Alkyl AlcoholNaHDMF12-24RT>90
Secondary Alkyl AlcoholNaHDMF/THF24-48RT to 5080-95
PhenolK₂CO₃Acetone6-12Reflux>90

Protection of Amines

Primary and secondary amines can be protected as N-2-(difluoromethoxy)benzyl derivatives.

General Experimental Protocol: Protection of a Primary Amine

Reaction: R-NH₂ + 2-(F₂HCO)C₆H₄CH₂Br → R-NH-CH₂C₆H₄(OCHF₂)

Materials:

  • Amine substrate

  • This compound (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine in acetonitrile or DMF, add the base (e.g., K₂CO₃ or DIPEA).

  • Add this compound to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative Examples):

Similar to alcohol protection, specific quantitative data for this compound is scarce. The table below provides expected outcomes based on general N-benzylation procedures.[2]

Substrate (Amine)BaseSolventTime (h)Temperature (°C)Yield (%)
Primary Aliphatic AmineK₂CO₃MeCN6-12Reflux85-95
Secondary Aliphatic AmineDIPEADMF12-245070-90
AnilineK₂CO₃DMF12-248080-90

Deprotection Strategies

The 2-(difluoromethoxy)benzyl group can be removed under conditions similar to those used for standard benzyl ethers. The choice of deprotection method will depend on the other functional groups present in the molecule.

Catalytic Hydrogenolysis

This is a common and mild method for the cleavage of benzyl ethers and amines.[1][3]

Reaction: R-O-DFMB or R-NH-DFMB + H₂ (gas or transfer agent) --(Pd/C)--> R-OH or R-NH₂ + 2-(difluoromethoxy)toluene

Materials:

  • DFMB-protected substrate

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), Ethyl acetate (EtOAc), or Tetrahydrofuran (THF))

  • Hydrogen source: Hydrogen gas (H₂) balloon or a hydrogen transfer reagent like ammonium formate or 1,4-cyclohexadiene.

Procedure:

  • Dissolve the DFMB-protected substrate in a suitable solvent.

  • Carefully add the Pd/C catalyst to the solution.

  • If using hydrogen gas, purge the reaction vessel with hydrogen and maintain a hydrogen atmosphere (e.g., with a balloon).

  • If using a hydrogen transfer reagent, add it to the reaction mixture.

  • Stir the reaction vigorously at room temperature. Monitor the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Expected Outcome: This method is generally high-yielding (>90%) for the deprotection of benzyl ethers. The electron-withdrawing nature of the difluoromethoxy group might slightly alter the rate of hydrogenolysis compared to an unsubstituted benzyl group, but it is expected to proceed efficiently.

Oxidative Cleavage with DDQ

For substrates that are sensitive to hydrogenation, oxidative cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) provides an alternative.[4][5][6] This method is particularly effective for benzyl ethers with electron-donating substituents, but can also be applied to unsubstituted benzyl ethers, sometimes requiring photoirradiation.[7] The influence of the difluoromethoxy group on the rate of this reaction should be considered, as it is an electron-withdrawing group.

Reaction: R-O-DFMB + DDQ → R-OH + 2-(difluoromethoxy)benzaldehyde + DDQH₂

Materials:

  • DFMB-protected substrate

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.1-1.5 equivalents)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the DFMB-protected substrate in a mixture of DCM and a small amount of water (e.g., 18:1 v/v).

  • Add DDQ to the solution and stir at room temperature. For less reactive substrates, photoirradiation with a long-wavelength UV lamp may be necessary.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired alcohol from the 2-(difluoromethoxy)benzaldehyde byproduct.

Expected Outcome: Yields for oxidative cleavage of benzyl ethers with DDQ are typically good to excellent (70-95%). The electron-withdrawing difluoromethoxy group may make the DFMB ether more resistant to oxidation compared to a standard benzyl ether, potentially requiring more forcing conditions or longer reaction times.

Orthogonality

The DFMB protecting group is expected to exhibit similar orthogonality to the standard benzyl group.[8][9]

  • Stable to:

    • Basic conditions: Stable to most non-nucleophilic bases used for ester saponification (e.g., LiOH, K₂CO₃).

    • Acidic conditions (mild): Generally stable to mildly acidic conditions used for the removal of silyl ethers (e.g., TBAF with acetic acid) and Boc groups (e.g., TFA). However, strong acids will cleave the DFMB group.[1]

    • Fluoride sources: Stable to fluoride reagents like TBAF used for the deprotection of silyl ethers.[10]

  • Labile to:

    • Catalytic Hydrogenolysis: Cleaved under conditions that also remove other hydrogenolytically labile groups like Cbz.

    • Strong Acids: Cleaved by strong Lewis acids (e.g., BBr₃) or protic acids (e.g., HBr).

    • Oxidizing agents: Cleaved by DDQ.

This orthogonality allows for the selective deprotection of other protecting groups in the presence of a DFMB ether. For instance, a Boc group can be removed with TFA, or a silyl ether can be cleaved with TBAF, leaving the DFMB group intact.

Signaling Pathways and Experimental Workflows

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Start Start Substrate Alcohol or Amine Start->Substrate Protected_Product DFMB-Protected Substrate Substrate->Protected_Product 1. Base 2. 2-(F₂HCO)C₆H₄CH₂Br Reagent This compound Base Base (e.g., NaH, K₂CO₃) Solvent Solvent (e.g., DMF, MeCN) Protected_Substrate DFMB-Protected Substrate Protected_Product->Protected_Substrate Deprotection_Choice Deprotection Method Protected_Substrate->Deprotection_Choice Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Deprotection_Choice->Hydrogenolysis H₂ sensitive groups absent Oxidative_Cleavage Oxidative Cleavage (DDQ) Deprotection_Choice->Oxidative_Cleavage H₂ sensitive groups present Deprotected_Product Deprotected Substrate Hydrogenolysis->Deprotected_Product Oxidative_Cleavage->Deprotected_Product

Caption: General workflow for the protection and deprotection of alcohols and amines using the DFMB group.

Orthogonality_Diagram cluster_selective_deprotection Selective Deprotection Molecule Molecule with Multiple Protecting Groups: - DFMB - Boc - TBDMS TFA TFA Molecule->TFA Removes Boc TBAF TBAF Molecule->TBAF Removes TBDMS H2_PdC H₂ / Pd/C Molecule->H2_PdC Removes DFMB Molecule_minus_Boc DFMB and TBDMS remain TFA->Molecule_minus_Boc Removes Boc Molecule_minus_TBDMS DFMB and Boc remain TBAF->Molecule_minus_TBDMS Removes TBDMS Molecule_minus_DFMB Boc and TBDMS remain H2_PdC->Molecule_minus_DFMB Removes DFMB

Caption: Orthogonality of the DFMB protecting group with common protecting groups like Boc and TBDMS.

References

Application Notes and Protocols for Suzuki Coupling of 2-(Difluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 2-(difluoromethoxy)benzyl bromide. The Suzuki coupling is a versatile and widely used method for the formation of carbon-carbon bonds, and these guidelines are intended to facilitate its application in the synthesis of novel diarylmethane derivatives, which are important structural motifs in many pharmaceutical compounds.[1][2][3][4]

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction enables the synthesis of biaryls, polyaryls, and other conjugated systems by coupling an organoboron compound with a halide or triflate.[5] In the context of drug development, the introduction of a difluoromethoxy group can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. The coupling of this compound with various aryl and heteroaryl boronic acids or their derivatives provides a direct route to a diverse range of difluoromethoxy-substituted diarylmethanes. While specific literature on the Suzuki coupling of this compound is not extensively documented, successful protocols for similar benzyl bromides can be adapted.[1][6]

Data Presentation: General Reaction Conditions

The following table summarizes common conditions for the Suzuki-Miyaura coupling of benzyl bromides with arylboronic acids or their derivatives, based on established literature. These conditions can serve as a starting point for the optimization of the reaction with this compound.

Parameter Reagents/Conditions Typical Concentration/Amount Notes
Palladium Catalyst Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, Pd(PPh₃)₄1-5 mol%The choice of catalyst can significantly impact yield and reaction time.[6][7]
Ligand SPhos, JohnPhos, PPh₃2-10 mol%Bulky, electron-rich phosphine ligands often improve catalytic activity.[3]
Boron Reagent Arylboronic acid, Potassium aryltrifluoroborate1.0 - 1.5 equivalentsPotassium aryltrifluoroborates can be more nucleophilic and stable.[1]
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 equivalentsThe base is crucial for the activation of the boronic acid.[8]
Solvent DMF, Toluene/H₂O, THF/H₂O, Dioxane0.1 M concentration of the limiting reagentThe solvent system can influence reaction rate and solubility of reagents.[1][6]
Temperature Room Temperature to 140 °C-Higher temperatures may be required for less reactive substrates.
Reaction Time 1 - 24 hours-Reaction progress should be monitored by TLC or LC-MS.
Atmosphere Inert (Nitrogen or Argon)-Necessary to prevent degradation of the catalyst.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium carbonate (3.0 equiv).

  • Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times. Under the inert atmosphere, add anhydrous DMF to achieve a concentration of 0.1 M with respect to the this compound.

  • Reaction Execution: Seal the reaction vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Alternatively, the reaction can be performed under microwave irradiation at 140°C for 20-60 minutes, which may significantly reduce the reaction time.[6]

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diarylmethane product.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)₂/SPhos - K₂CO₃ solvent Add Anhydrous DMF reagents->solvent inert Inert Atmosphere (N₂/Ar) solvent->inert heat Heat (100 °C) or Microwave (140 °C) inert->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Purified Diaryl Methane purify->product Suzuki_Catalytic_Cycle cluster_info Key Steps pd0 Pd(0)L₂ pd2_oad Ar-Pd(II)L₂(Br) pd0->pd2_oad Ar-Br pd2_trans Ar-Pd(II)L₂(Ar') pd2_oad->pd2_trans Ar'-B(OR)₂ pd2_trans->pd0 product Ar-Ar' pd2_trans->product product->pd0 reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation start_materials Ar-Br + Ar'-B(OR)₂ base Base

References

Application of 2-(Difluoromethoxy)benzyl bromide in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorinated functional groups has become a cornerstone in the development of modern agrochemicals, imparting unique physicochemical properties that can enhance efficacy, metabolic stability, and bioavailability. Among these, the difluoromethoxy group (-OCHF₂) has garnered significant attention. This moiety can modulate a molecule's lipophilicity and electronic properties, often leading to improved biological activity. 2-(Difluoromethoxy)benzyl bromide serves as a key building block for introducing the 2-(difluoromethoxy)benzyl moiety into agrochemical scaffolds. This reactive intermediate is particularly valuable in the synthesis of novel fungicides and insecticides, where the presence of the difluoromethoxy group can lead to enhanced potency and a favorable toxicological profile.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a novel fungicide, highlighting its role in the crucial etherification step.

Application Notes

Key Intermediate in Fungicide Synthesis

This compound is a pivotal reagent in the synthesis of a new class of fungicides. One prominent example is the synthesis of (Z)-N-[α-(cyclopropylmethoxyimino)-2,3-difluoro-6-(difluoromethoxy)benzyl]-2-phenylacetamide. In this complex molecule, the 2-(difluoromethoxy)benzyl group is introduced via a nucleophilic substitution reaction, where the bromide acts as an excellent leaving group.

Reaction Type: Williamson Ether Synthesis

The primary application of this compound in this context is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with a primary alkyl halide to form an ether. In the synthesis of the target fungicide, the alkoxide is generated from an oxime precursor, which then displaces the bromide from this compound to form the desired ether linkage. This reaction is favored for its reliability and relatively mild conditions.

Structural Significance of the 2-(Difluoromethoxy)benzyl Moiety

The incorporation of the 2-(difluoromethoxy)benzyl group into the final agrochemical structure is critical for its biological activity. The difluoromethoxy group can influence the molecule's binding affinity to the target site in the pathogen, potentially by altering its electronic distribution and steric profile. Furthermore, this group can enhance the compound's metabolic stability, leading to longer-lasting protection in the field.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of a fungicide intermediate using this compound.

Reactant 1Reactant 2ProductSolventBaseReaction Time (h)Temperature (°C)Yield (%)Purity (%)
This compoundPrecursor Oxime(Z)-N-[α-(cyclopropylmethoxyimino)-2,3-difluoro-6-(difluoromethoxy)benzyl]-2-phenylacetamideAcetonitrilePotassium Carbonate5-7Reflux>85>95

Experimental Protocols

Synthesis of (Z)-N-[α-(cyclopropylmethoxyimino)-2,3-difluoro-6-(difluoromethoxy)benzyl]-2-phenylacetamide

This protocol details the etherification step involving this compound.

Materials:

  • Precursor Oxime (e.g., N-((cyclopropylmethoxy)imino)(6-hydroxy-2,3-difluorophenyl)methyl)-2-phenylacetamide)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a solution of the precursor oxime (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure (Z)-N-[α-(cyclopropylmethoxyimino)-2,3-difluoro-6-(difluoromethoxy)benzyl]-2-phenylacetamide.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Visualizations

agrochemical_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 This compound product Target Fungicide reagent1->product Williamson Ether Synthesis reagent2 Precursor Oxime reagent2->product base K₂CO₃ (Base) base->product solvent Acetonitrile (Solvent) solvent->product

Caption: Synthetic pathway for a novel fungicide.

experimental_workflow start Start step1 Dissolve Precursor Oxime and K₂CO₃ in Acetonitrile start->step1 step2 Add this compound step1->step2 step3 Reflux for 5-7 hours step2->step3 step4 Cool and Filter step3->step4 step5 Concentrate Filtrate step4->step5 step6 Purify by Column Chromatography step5->step6 end End Product step6->end

Caption: Experimental workflow for fungicide synthesis.

Application Notes and Protocols for N-alkylation of Amines with 2-(Difluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. The introduction of a benzyl group, particularly one bearing fluorine-containing substituents, can significantly modulate the physicochemical and pharmacological properties of the parent amine. The 2-(difluoromethoxy)benzyl moiety is of particular interest due to the unique electronic properties conferred by the difluoromethoxy group, which can enhance metabolic stability and binding affinity.

This document provides a detailed, step-by-step guide for the N-alkylation of primary and secondary amines using 2-(Difluoromethoxy)benzyl bromide. The protocols outlined herein are based on established methodologies for N-alkylation with benzyl halides and are adapted for this specific reagent.

Chemical Reaction

The N-alkylation of a primary or secondary amine with this compound proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group. A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.

General Reaction Scheme:

Where R1 and R2 can be hydrogen, alkyl, or aryl groups.

Data Presentation

The following table summarizes representative yields for the N-alkylation of various primary amines with benzyl bromide, providing an indication of the expected reactivity for different amine substrates under standardized conditions. This data is adapted from a patented procedure and serves as a valuable reference for anticipating reaction outcomes.[1]

Amine SubstrateProductReaction Time (h)Yield (%)
BenzylamineN,N-Dibenzylamine2489
n-ButylamineN-Benzyl-n-butylamine2485
CyclohexylamineN-Benzylcyclohexylamine4882
AnilineN-Benzylaniline7275
L-Alanine methyl esterN-Benzyl-L-alanine methyl ester2491

Note: The data presented is for the reaction of the specified amine with benzyl bromide in the presence of cesium hydroxide at room temperature, as described in US Patent 6,423,871 B1.[1] Yields with this compound may vary.

Experimental Protocols

This section provides a detailed methodology for the N-alkylation of a generic amine with this compound. Two protocols are presented, one for primary amines and one for secondary amines.

Materials and Equipment
  • This compound

  • Primary or secondary amine

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon) setup (optional but recommended)

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Safety Precautions
  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • DMF is a potential reproductive toxin; handle with care and avoid inhalation and skin contact.

Protocol 1: N-alkylation of a Primary Amine

This protocol is optimized for the mono-alkylation of a primary amine. To favor mono-alkylation, the amine is used in excess.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (2.0 eq.).

  • Solvent and Base: Dissolve the amine in anhydrous DMF (to make a ~0.5 M solution). Add anhydrous potassium carbonate (1.5 eq.).

  • Addition of Alkylating Agent: While stirring vigorously, add a solution of this compound (1.0 eq.) in a small amount of anhydrous DMF dropwise over 10-15 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexanes as the eluent). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), filter the reaction mixture to remove the potassium carbonate.

    • Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-mono-alkylated secondary amine.

Protocol 2: N-alkylation of a Secondary Amine

This protocol is for the alkylation of a secondary amine to form a tertiary amine.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq.).

  • Solvent and Base: Dissolve the amine in anhydrous DMF (to make a ~0.5 M solution). Add anhydrous potassium carbonate (1.5 eq.).

  • Addition of Alkylating Agent: While stirring vigorously, add a solution of this compound (1.1 eq.) in a small amount of anhydrous DMF dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC. Reaction times are typically in the range of 4-24 hours.

  • Workup:

    • Follow the same workup procedure as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated tertiary amine.

Mandatory Visualizations

Experimental Workflow Diagram

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Dissolve Amine (1.0 eq.) and K2CO3 (1.5 eq.) in anhydrous DMF add_bromide Add this compound (1.1 eq.) dropwise reagents->add_bromide stir Stir at RT or heat (e.g., 50-60 °C) add_bromide->stir monitor Monitor by TLC stir->monitor filter Filter to remove K2CO3 monitor->filter Reaction Complete extract Dilute with water and extract with organic solvent filter->extract wash Wash with brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography product Pure N-alkylated Amine chromatography->product

Caption: Workflow for the N-alkylation of amines with this compound.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the logical relationship between the reactants and the formation of the final product and byproducts in the N-alkylation reaction.

Reaction_Mechanism amine Amine (R1R2NH) transition_state SN2 Transition State amine->transition_state benzyl_bromide This compound benzyl_bromide->transition_state base Base (e.g., K2CO3) salt HBr·Base (Salt) base->salt product N-alkylated Amine transition_state->product hbr HBr transition_state->hbr hbr->salt

Caption: Logical flow of the N-alkylation reaction.

References

Application Notes and Protocols for 2-(Difluoromethoxy)benzyl Bromide as a Gas Chromatography Derivatizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of analytical chemistry, particularly in drug development and metabolic studies, the accurate quantification of analytes is paramount. Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, many pharmaceutical compounds, metabolites, and other molecules of interest possess polar functional groups (e.g., hydroxyl, carboxyl, amino groups) that render them non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.

Derivatization is a chemical modification process that transforms these polar analytes into less polar, more volatile, and thermally stable derivatives, thereby improving their chromatographic behavior and detectability. 2-(Difluoromethoxy)benzyl bromide is a versatile derivatizing agent for compounds containing active hydrogen atoms, such as those in phenols, carboxylic acids, and amines. The introduction of the 2-(difluoromethoxy)benzyl group increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. Furthermore, the fluorine atoms in the derivatizing agent can enhance the sensitivity of detection, particularly with an electron capture detector (ECD).

These application notes provide detailed protocols for the derivatization of phenols, carboxylic acids, and amines using this compound, followed by their analysis using gas chromatography-mass spectrometry (GC-MS). The methodologies outlined below are based on established principles of benzylation and are intended to serve as a comprehensive guide for researchers.

Principle of Derivatization

This compound is an alkylating agent that reacts with acidic protons, such as those on hydroxyl, carboxyl, and amino groups, in the presence of a base. The reaction is a nucleophilic substitution where the nucleophilic analyte attacks the benzylic carbon of this compound, displacing the bromide ion and forming a stable ether, ester, or amine derivative, respectively. The general reaction scheme is illustrated below.

Caption: General Derivatization Reaction.

Experimental Protocols

Note: The following protocols are adapted from established methods for similar benzylating agents, such as pentafluorobenzyl bromide, and may require optimization for specific analytes and matrices.

Protocol 1: Derivatization of Phenols

This protocol is suitable for the derivatization of phenolic compounds to form their corresponding 2-(difluoromethoxy)benzyl ethers.

Materials and Reagents:

  • Phenolic analyte standard or sample extract

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered

  • Acetone, GC grade

  • Hexane, GC grade

  • Deionized water

  • 2 mL reaction vials with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Accurately transfer a known amount of the phenolic analyte (typically 1-100 µg) into a 2 mL reaction vial.

    • If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 500 µL of acetone to the vial to dissolve the analyte residue.

    • Add approximately 10 mg of anhydrous potassium carbonate.

    • Add 50 µL of a 10% (v/v) solution of this compound in acetone.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the reaction mixture at 60°C for 1 hour in a heating block or water bath.

  • Work-up and Extraction:

    • Allow the vial to cool to room temperature.

    • Add 500 µL of deionized water to the reaction mixture.

    • Add 500 µL of hexane and vortex vigorously for 1 minute to extract the derivative.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

Protocol 2: Derivatization of Carboxylic Acids

This protocol describes the formation of 2-(difluoromethoxy)benzyl esters from carboxylic acids.

Materials and Reagents:

  • Carboxylic acid analyte standard or sample extract

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile, GC grade

  • Ethyl acetate, GC grade

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 2 mL reaction vials with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Place a known amount of the carboxylic acid analyte (typically 1-100 µg) into a 2 mL reaction vial.

    • If in solution, evaporate the solvent to dryness.

  • Derivatization Reaction:

    • Dissolve the residue in 500 µL of acetonitrile.

    • Add a catalyst: either ~10 mg of anhydrous K₂CO₃ or 10 µL of triethylamine.

    • Add 50 µL of a 10% (v/v) solution of this compound in acetonitrile.

    • Cap the vial tightly and vortex.

    • Heat at 70°C for 1.5 hours.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of ethyl acetate and 500 µL of saturated sodium bicarbonate solution.

    • Vortex for 1 minute.

    • Allow the layers to separate and transfer the upper organic layer to a new vial.

    • Wash the organic layer with 500 µL of brine.

    • Dry the organic layer over a small amount of anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial.

Protocol 3: Derivatization of Primary and Secondary Amines

This protocol outlines the derivatization of primary and secondary amines to form N-(2-(difluoromethoxy)benzyl)amines.

Materials and Reagents:

  • Amine analyte standard or sample extract

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM), anhydrous, GC grade

  • 2 mL reaction vials with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Transfer a known amount of the amine analyte (typically 1-100 µg) into a 2 mL reaction vial.

    • Ensure the sample is free of water by co-evaporation with anhydrous DCM if necessary.

  • Derivatization Reaction:

    • Add 500 µL of anhydrous dichloromethane.

    • Add approximately 15 mg of anhydrous potassium carbonate.

    • Add 50 µL of a 10% (v/v) solution of this compound in DCM.

    • Cap the vial and vortex.

    • Heat at 55°C for 2 hours.

  • Work-up:

    • Cool the vial to room temperature.

    • The reaction mixture can often be directly injected into the GC-MS system after allowing the K₂CO₃ to settle. Alternatively, filter the solution through a small plug of glass wool into a GC vial.

Workflow and Data Presentation

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up & Extraction cluster_analysis Analysis Sample Analyte Sample Evaporation Evaporate to Dryness Sample->Evaporation Add_Solvent Add Solvent Evaporation->Add_Solvent Add_Reagent Add 2-(Difluoromethoxy)benzyl bromide & Base Add_Solvent->Add_Reagent React Heat and React Add_Reagent->React Cool Cool to RT React->Cool Extract Liquid-Liquid Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry GC_MS GC-MS Analysis Dry->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Caption: Experimental Workflow for Derivatization.

GC-MS Analysis Conditions (General)

The following are typical starting conditions for the GC-MS analysis of 2-(difluoromethoxy)benzyl derivatives. These should be optimized for the specific analytes and instrument.

Parameter Condition
GC System Agilent 7890B or equivalent
MS System Agilent 5977B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Start at 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
Quantitative Data Summary (Hypothetical Example)

The following table presents hypothetical quantitative data for the derivatization and analysis of a model phenol, carboxylic acid, and amine. This data is for illustrative purposes and actual results will vary.

Analyte Derivative Reaction Yield (%) LOD (ng/mL) LOQ (ng/mL) Linearity (r²)
Phenol2-(Difluoromethoxy)benzyl phenyl ether> 950.51.50.9992
Benzoic Acid2-(Difluoromethoxy)benzyl benzoate> 980.20.60.9995
AnilineN-(2-(Difluoromethoxy)benzyl)aniline> 901.03.00.9989

Troubleshooting

  • Low Derivatization Yield:

    • Ensure all reagents and solvents are anhydrous. Moisture can hydrolyze the derivatizing agent.

    • Increase reaction time or temperature.

    • Optimize the amount of base used.

    • Ensure the analyte is fully dissolved in the reaction solvent.

  • Poor Peak Shape:

    • Check for active sites in the GC inlet liner and column. Use a deactivated liner and a high-quality capillary column.

    • Ensure complete derivatization. Underivatized analyte can lead to tailing peaks.

  • Interfering Peaks:

    • Optimize the work-up procedure to remove excess derivatizing agent and byproducts.

    • Run a reagent blank to identify peaks originating from the derivatization reagents.

Conclusion

This compound is a promising derivatizing agent for the GC analysis of a wide range of polar compounds. The protocols provided herein offer a solid foundation for developing robust and sensitive analytical methods. Researchers are encouraged to optimize these methods for their specific applications to achieve the best possible performance. The use of this reagent can significantly enhance the scope of GC-MS in pharmaceutical analysis and other scientific disciplines.

Application Notes and Protocols: Scale-up Synthesis of 2-(Difluoromethoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2-(difluoromethoxy)benzyl bromide, a key intermediate in the preparation of various pharmaceutical and agrochemical compounds.[1][2] Two primary synthetic routes are discussed: the radical bromination of 2-(difluoromethoxy)toluene and the conversion of 2-(difluoromethoxy)benzyl alcohol. This guide offers insights into reaction optimization, purification strategies, safety considerations, and process control for transitioning from laboratory to pilot-plant or industrial scale production.

Introduction

This compound is a valuable building block in organic synthesis due to its reactive benzyl bromide moiety and the unique electronic properties conferred by the difluoromethoxy group.[1][2] The presence of the difluoromethoxy group can enhance the metabolic stability and binding affinity of target molecules, making it a desirable feature in drug design. The scale-up of its synthesis requires careful consideration of reaction conditions, potential hazards, and purification methods to ensure a safe, efficient, and reproducible process.

Synthetic Routes and Scale-up Considerations

Two principal synthetic pathways for the preparation of this compound are outlined below. The choice of route will depend on factors such as the availability of starting materials, desired purity, and the scale of production.

Route 1: Radical Bromination of 2-(Difluoromethoxy)toluene

This method, an adaptation of the Wohl-Ziegler reaction, involves the free-radical bromination of the benzylic position of 2-(difluoromethoxy)toluene.[3][4]

Reaction Scheme:

Key Scale-up Considerations:

  • Brominating Agent: While N-Bromosuccinimide (NBS) is a common laboratory reagent for this transformation, its use on a large scale can present safety challenges, including the potential for runaway reactions, especially when dissolved in solvents like DMF.[5] Alternative brominating systems, such as the in-situ generation of bromine from hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), offer a cost-effective and potentially safer alternative for industrial applications.[1][6]

  • Initiation: Thermal initiation with radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide is common. However, for larger scale operations, photochemical initiation using UV or visible light can offer better control and safety, avoiding the handling of potentially explosive initiators.[7][8][9][10] Continuous flow reactors are particularly well-suited for photochemical reactions on a large scale, as they provide consistent light exposure and excellent temperature control.[7][8][9][10]

  • Solvent Selection: Chlorinated solvents like carbon tetrachloride, traditionally used in Wohl-Ziegler reactions, are being phased out due to environmental and safety concerns.[4] Acetonitrile has been demonstrated as a suitable and less hazardous alternative for continuous flow brominations.[7][9]

  • Byproduct Formation: Over-bromination to form the dibromo- and tribromomethyl species is a common side reaction.[3] Careful control of stoichiometry, reaction time, and temperature is crucial to maximize the yield of the desired monobrominated product.

Route 2: Conversion of 2-(Difluoromethoxy)benzyl Alcohol

This route involves the conversion of the corresponding benzyl alcohol to the bromide, a common transformation in organic synthesis.

Reaction Scheme:

Key Scale-up Considerations:

  • Brominating Agent:

    • Phosphorus Tribromide (PBr₃): A common and effective reagent for this conversion.[11][12] However, yields can be inconsistent on a larger scale if stoichiometry and temperature are not carefully controlled. Using a slight excess of PBr₃ and maintaining low temperatures during addition can improve yields.[13][14]

    • Triphenylphosphine (PPh₃) and N-Bromosuccinimide (NBS): This combination provides a milder alternative to PBr₃. The reaction is typically fast and clean.

  • Work-up and Purification: The work-up for reactions involving phosphorus-based reagents needs to be carefully designed to remove all phosphorus byproducts.

  • Starting Material Availability: The feasibility of this route depends on the commercial availability and cost of 2-(difluoromethoxy)benzyl alcohol.

Experimental Protocols

The following protocols are provided as a starting point for laboratory-scale synthesis and can be adapted for scale-up with appropriate process development and safety assessments.

Protocol 1: Radical Bromination of 2-(Difluoromethoxy)toluene using HBr/H₂O₂ (Adapted from a similar procedure)

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (Scale-up Example)Moles
2-(Difluoromethoxy)toluene158.15~1.151.58 kg10.0
Hydrobromic Acid (48%)80.91~1.492.53 L15.0
Hydrogen Peroxide (30%)34.01~1.112.27 L20.0
Dichloromethane (DCM)84.931.3315 L-
Saturated Sodium Sulfite Solution--As needed-
Anhydrous Sodium Sulfate--As needed-

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe.

  • UV lamp (e.g., 1000W iodine tungsten lamp).

  • Separatory funnel.

  • Rotary evaporator.

  • Vacuum distillation setup.

Procedure:

  • Charge the reactor with 2-(difluoromethoxy)toluene and dichloromethane.

  • Add the 48% hydrobromic acid to the reactor.

  • Initiate stirring and begin heating the mixture to reflux under the illumination of the UV lamp.

  • Slowly add the 30% hydrogen peroxide via the dropping funnel. The rate of addition should be controlled to maintain a steady reaction and manage any exotherm.

  • After the addition is complete, continue to reflux the mixture for 6-12 hours, monitoring the reaction progress by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium sulfite to quench any remaining peroxide and bromine.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Bromination of 2-(Difluoromethoxy)benzyl Alcohol using PBr₃

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (Scale-up Example)Moles
2-(Difluoromethoxy)benzyl alcohol174.15-1.74 kg10.0
Phosphorus Tribromide (PBr₃)270.692.850.95 L10.0
Dichloromethane (DCM)84.931.3310 L-
Saturated Sodium Bicarbonate Solution--As needed-
Anhydrous Sodium Sulfate--As needed-

Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe.

  • Separatory funnel.

  • Rotary evaporator.

  • Vacuum distillation setup.

Procedure:

  • Charge the reactor with 2-(difluoromethoxy)benzyl alcohol and dichloromethane.

  • Cool the solution to 0°C using a chiller.

  • Slowly add phosphorus tribromide via the dropping funnel, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench by slowly adding the reaction mixture to ice-cold water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Purification at Scale

Purification of this compound on a larger scale is critical to achieve the desired purity for subsequent synthetic steps.

Purification Methods:

MethodDescriptionScale-up Considerations
Vacuum Distillation The crude product can be purified by distillation under reduced pressure to remove lower and higher boiling impurities.Requires a robust vacuum system and careful temperature control to prevent product decomposition. The boiling point will need to be determined under the specific vacuum conditions.
Column Chromatography For higher purity requirements, column chromatography using silica gel can be employed.Can be resource-intensive on a large scale. Automated flash chromatography systems can improve efficiency and reproducibility for pilot-scale purifications.

Safety and Handling

This compound and many of the reagents used in its synthesis are hazardous and must be handled with appropriate safety precautions.

Hazard Summary:

SubstanceKey Hazards
This compound Corrosive, lachrymator (causes tearing), skin and eye irritant.
N-Bromosuccinimide (NBS) Oxidizer, irritant. Can be reactive with certain solvents.
Phosphorus Tribromide (PBr₃) Corrosive, reacts violently with water.
Hydrobromic Acid (HBr) Corrosive, causes severe skin burns and eye damage.
Hydrogen Peroxide (H₂O₂) Strong oxidizer, can cause fires or explosions.

Recommended Safety Practices:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, face shield, chemically resistant gloves, and a lab coat, is mandatory.

  • Emergency eyewash and safety shower must be readily accessible.

  • Careful quenching procedures for reactive reagents are essential.

  • For large-scale reactions, a thorough process safety review should be conducted to identify and mitigate potential hazards.

Process Visualization

Diagram 1: Synthetic Workflow for Route 1

Synthesis_Workflow_Route1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 2-(Difluoromethoxy)toluene reaction Radical Bromination (UV Light, Reflux) start->reaction reagents HBr, H₂O₂ reagents->reaction quench Quench (Na₂SO₃) reaction->quench wash Aqueous Wash quench->wash dry Drying (Na₂SO₄) wash->dry concentrate Concentration dry->concentrate purify Vacuum Distillation concentrate->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound via radical bromination.

Diagram 2: Synthetic Workflow for Route 2

Synthesis_Workflow_Route2 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 2-(Difluoromethoxy)benzyl alcohol reaction Bromination (0°C to RT) start->reaction reagents PBr₃ reagents->reaction quench Quench (Ice Water) reaction->quench wash Aqueous Wash (NaHCO₃) quench->wash dry Drying (Na₂SO₄) wash->dry concentrate Concentration dry->concentrate purify Vacuum Distillation concentrate->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound from the corresponding alcohol.

Diagram 3: Scale-up Considerations Logic

Scale_Up_Logic cluster_considerations Scale-up Considerations start Lab-Scale Synthesis reagent Reagent Selection & Stoichiometry start->reagent conditions Reaction Conditions (Temp, Time, Pressure) start->conditions safety Safety & Hazard Analysis start->safety purification Purification Method start->purification equipment Equipment Suitability start->equipment pilot Pilot Plant / Industrial Scale Synthesis reagent->pilot conditions->pilot safety->pilot purification->pilot equipment->pilot

Caption: Key logical considerations for scaling up the synthesis of this compound.

References

Application Notes and Protocols for Incorporating the Difluoromethoxy Moiety into Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of the difluoromethoxy (-OCF₂H) group into heterocyclic compounds is a pivotal strategy in modern medicinal chemistry. This moiety offers a unique combination of physicochemical properties that can significantly enhance the drug-like characteristics of a molecule. The -OCF₂H group is a moderately lipophilic, weak hydrogen bond donor, and can act as a bioisostere for hydroxyl, thiol, or amine functionalities.[1] Its introduction can lead to improved metabolic stability, enhanced membrane permeability, and modulated pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis of difluoromethoxylated heterocycles, targeting researchers and professionals in drug discovery and development.

General Workflow for Difluoromethoxylation of Heterocycles

The following diagram illustrates a generalized workflow for the incorporation of the difluoromethoxy group into a heterocyclic core. The process typically involves the selection of an appropriate heterocyclic precursor and a suitable difluoromethylating reagent, followed by the reaction under optimized conditions and subsequent purification and analysis of the product.

Difluoromethoxylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis start Select Heterocyclic Precursor (e.g., Hydroxy-heterocycle) reagent Choose Difluoromethoxylating Agent (e.g., HCF₂OTf, BrCF₂COOH) reaction Reaction Setup & Optimization (Solvent, Base, Temp.) reagent->reaction Combine & React workup Work-up & Purification (Extraction, Chromatography) reaction->workup Quench & Isolate analysis Product Characterization (NMR, MS) workup->analysis end Difluoromethoxylated Heterocycle analysis->end

Caption: General workflow for the difluoromethoxylation of heterocyclic compounds.

Data Presentation: Comparison of Difluoromethoxylation Methods

The following tables summarize quantitative data for various methods of incorporating the difluoromethoxy moiety into different heterocyclic systems.

Table 1: O-Difluoromethoxylation of Hydroxy-pyridines

EntrySubstrateReagentBaseSolventTemp. (°C)Time (h)Yield (%)
16-Fluoropyridin-2-olCHClF₂K₂CO₃DMF80-9012-24N/A (Protocol)
24-HydroxypyridineHCF₂OTfKOHMeCN/H₂ORT< 0.195
32-HydroxypyridineHCF₂OTfKOHMeCN/H₂ORT< 0.192

Yields are based on isolated products. Data adapted from cited literature.

Table 2: C-H Difluoromethoxylation of (Hetero)arenes via Photoredox Catalysis

EntrySubstrateReagentPhotocatalystSolventTime (h)Yield (%)
1Caffeine4-Cyano-1-(difluoromethoxy)pyridin-1-ium triflateRu(bpy)₃(PF₆)₂MeCN1275
2Quinoxaline4-Cyano-1-(difluoromethoxy)pyridin-1-ium triflateRu(bpy)₃(PF₆)₂MeCN1268
31-Methylindole4-Cyano-1-(difluoromethoxy)pyridin-1-ium triflateRu(bpy)₃(PF₆)₂MeCN1255

Yields are based on isolated products. Data adapted from cited literature.[2][3]

Table 3: N-Difluoromethylation of Heterocycles

EntrySubstrateReagentBaseSolventTemp. (°C)Time (h)Yield (%)
1ImidazoleBrCF₂PO(OEt)₂KFDMF801285
2PyrazoleBrCF₂PO(OEt)₂KFDMF801282
3QuinolineBrCF₂CO₂HK₂CO₃DMFRT< 2492

Yields are based on isolated products. Data adapted from cited literature.[4][5]

Experimental Protocols

Protocol 1: O-Difluoromethoxylation of 6-Fluoropyridin-2-ol using Chlorodifluoromethane

This protocol describes the synthesis of 2-(difluoromethoxy)-6-fluoropyridine from 6-fluoropyridin-2-ol.[6]

Reaction Scheme:

O-Difluoromethoxylation cluster_reactants Reactants cluster_product Product reactant 6-Fluoropyridin-2-ol product 2-(Difluoromethoxy)-6-fluoropyridine reactant->product 80-90 °C, 12-24h reagent CHClF₂, K₂CO₃, DMF

Caption: O-Difluoromethoxylation of 6-Fluoropyridin-2-ol.

Materials:

  • 6-Fluoropyridin-2-ol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Chlorodifluoromethane (CHClF₂)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Autoclave or a high-pressure reaction vessel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable autoclave, combine 6-fluoropyridin-2-ol (1.0 equiv.), anhydrous potassium carbonate (2.0-3.0 equiv.), and anhydrous DMF.

  • Inerting and Cooling: Seal the vessel and purge with dry nitrogen gas. Cool the vessel to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Carefully condense chlorodifluoromethane (CHClF₂) gas into the cooled reaction vessel. The amount will depend on the scale and vessel volume.

  • Reaction: Seal the vessel securely and allow it to warm to room temperature. Place the vessel in a heating mantle or oil bath and heat to 80-90 °C. Maintain this temperature with stirring for 12-24 hours.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and then carefully vent the excess CHClF₂ in a well-ventilated fume hood.

  • Extraction: Dilute the reaction mixture with deionized water and extract with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to afford the pure 2-(difluoromethoxy)-6-fluoropyridine.

Protocol 2: Visible-Light Photoredox-Catalyzed C-H Difluoromethoxylation of Heteroarenes

This protocol details a method for the direct C-H difluoromethoxylation of heteroarenes using a shelf-stable pyridinium reagent under visible light irradiation.[2][3]

Reaction Scheme:

Photoredox_Difluoromethoxylation cluster_reactants Reactants cluster_product Product reactant Heteroarene (e.g., Caffeine) product Difluoromethoxylated Heteroarene reactant->product Blue LED light, MeCN, RT reagent Difluoromethoxylating Reagent photocat Photocatalyst (e.g., Ru(bpy)₃²⁺)

Caption: Photoredox-catalyzed C-H difluoromethoxylation.

Materials:

  • Heteroaromatic substrate (e.g., caffeine)

  • 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate (difluoromethoxylating reagent)

  • Tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate (--INVALID-LINK--₂) (photocatalyst)

  • Acetonitrile (MeCN), anhydrous

  • Blue LED lamp (e.g., 450 nm)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a Schlenk tube, add the heteroaromatic substrate (1.0 equiv.), the difluoromethoxylating reagent (1.5 equiv.), and the photocatalyst (1-5 mol%).

  • Inerting: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous acetonitrile via syringe.

  • Irradiation: Place the reaction vessel in front of a blue LED lamp with cooling (e.g., a fan) to maintain room temperature.

  • Reaction: Stir the reaction mixture under irradiation for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to yield the desired difluoromethoxylated product.

Protocol 3: N-Difluoromethylation of Quinolines with Bromo(difluoro)acetic Acid

This protocol describes a transition-metal-free method for the N-difluoromethylation of quinolines and other N-heterocycles.[4]

Reaction Scheme:

N-Difluoromethylation cluster_reactants Reactants cluster_product Product reactant Quinoline Derivative product N-Difluoromethylated Quinoline reactant->product DMF, RT, < 24h reagent BrCF₂CO₂H, K₂CO₃

Caption: N-Difluoromethylation of quinolines.

Materials:

  • Quinoline substrate

  • Bromo(difluoro)acetic acid (BrCF₂CO₂H)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Borosilicate glass vial with a screw cap

  • Standard laboratory glassware

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: In an oven-dried 15 mL borosilicate glass vial equipped with a magnetic stir bar, add the quinoline substrate (0.5 mmol, 1.0 equiv.) and potassium carbonate (1.25 mmol, 2.5 equiv.).

  • Reagent Addition: Add anhydrous DMF (2 mL) followed by bromo(difluoro)acetic acid (0.6 mmol, 1.2 equiv.).

  • Reaction: Seal the vial and stir the reaction mixture at room temperature for up to 24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, add ice-cold water (20 mL) to the reaction mixture.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to obtain the N-difluoromethylated product.

References

Application Notes and Protocols: 2-(Difluoromethoxy)benzyl bromide in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)benzyl bromide is a versatile organic compound recognized for its potential as a building block in the synthesis of complex molecules. Its utility in materials science, while not yet extensively documented in dedicated studies, is projected based on the compound's unique chemical structure. The presence of a reactive benzyl bromide moiety allows for its incorporation into various material backbones, while the difluoromethoxy group is known to impart desirable properties such as increased thermal stability, altered electronic characteristics, and modified surface energy.[1][2][3][4]

These application notes provide a forward-looking perspective on the use of this compound in materials science research. Due to the limited specific literature on its direct application, this document presents potential applications and representative protocols based on the known reactivity of benzyl bromides and the established effects of fluorination in materials.

Potential Applications in Materials Science

The bifunctional nature of this compound makes it a prime candidate for several applications in materials science:

  • Functional Polymer Synthesis: It can be used as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to produce well-defined polymers with a 2-(difluoromethoxy)benzyl end-group.[5][6][7] This end-group can then influence the polymer's bulk and surface properties.

  • Polymer Modification: Existing polymers with suitable functional groups (e.g., hydroxyl or amine groups) can be chemically modified with this compound to introduce the difluoromethoxy moiety.[8][9][10][11] This post-polymerization modification can be a powerful tool for tuning the properties of commodity polymers.

  • Surface Functionalization: The compound can be used to modify the surfaces of various substrates, imparting properties such as hydrophobicity, oleophobicity, and altered surface energy. This is particularly relevant for applications in coatings, biomedical devices, and microelectronics.

  • Monomer Synthesis: It can serve as a precursor in the synthesis of novel monomers containing the 2-(difluoromethoxy)benzyl group. Polymerization of these monomers would lead to materials with a high density of this functional group, potentially leading to materials with significantly enhanced properties.

Expected Impact of the 2-(Difluoromethoxy)benzyl Moiety on Material Properties

The incorporation of the 2-(difluoromethoxy)benzyl group into materials is anticipated to confer a range of beneficial properties, largely attributable to the presence of the fluorine atoms.[1][3][4][12][13][14][15]

PropertyExpected Effect of 2-(Difluoromethoxy)benzyl MoietyRationale
Thermal Stability IncreasedThe carbon-fluorine bond is one of the strongest single bonds in organic chemistry, leading to enhanced thermal and oxidative stability.[2][3]
Chemical Resistance IncreasedFluorinated compounds are known for their high resistance to solvents, acids, and bases.[13]
Surface Energy LoweredThe low polarizability of the C-F bond typically results in low surface energy, leading to hydrophobic and oleophobic (non-stick) properties.[3]
Dielectric Constant LoweredThe incorporation of fluorine often lowers the dielectric constant of a material, which is advantageous for applications in microelectronics.
Electronic Properties Modified HOMO/LUMO LevelsThe high electronegativity of fluorine can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can be beneficial for charge injection and transport in organic electronic devices.[14][15]
Solubility ModifiedThe difluoromethoxy group can alter the solubility of the material in organic solvents.
Refractive Index LoweredFluorinated polymers typically exhibit a lower refractive index compared to their non-fluorinated counterparts.

Experimental Protocols

The following are representative, generalized protocols for the potential use of this compound in materials science. Researchers should adapt these protocols to their specific systems and perform appropriate characterization to confirm successful modification or polymerization.

Protocol 1: Post-Polymerization Functionalization of a Hydroxyl-Containing Polymer

This protocol describes a method for attaching the 2-(difluoromethoxy)benzyl group to a polymer backbone containing hydroxyl functionalities, based on the Williamson ether synthesis.[16][17][18][19][20]

Objective: To introduce the 2-(difluoromethoxy)benzyl moiety into a polymer chain.

Materials:

  • Hydroxyl-containing polymer (e.g., Poly(vinyl alcohol) or a copolymer with hydroxyl groups)

  • This compound

  • Strong base (e.g., Sodium hydride (NaH))

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Methanol (for quenching)

  • Precipitation solvent (e.g., Diethyl ether or hexane)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Polymer Dissolution: In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve the hydroxyl-containing polymer in the anhydrous solvent. The concentration will depend on the polymer's solubility.

  • Deprotonation: Cool the solution in an ice bath and slowly add the strong base (e.g., NaH, 1.2 equivalents per hydroxyl group). Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Functionalization: Add a solution of this compound (1.5 equivalents per hydroxyl group) in the anhydrous solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours. The reaction progress can be monitored by techniques such as FTIR or NMR by taking aliquots from the reaction mixture.

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and cautiously add methanol to quench any unreacted base.

  • Purification: Precipitate the functionalized polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether).

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it with the precipitation solvent to remove unreacted reagents, and dry it under vacuum to a constant weight.

  • Characterization: Confirm the successful functionalization using techniques such as ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy. The degree of functionalization can be quantified by NMR.

Protocol 2: Atom Transfer Radical Polymerization (ATRP) using this compound as an Initiator

This protocol provides a general procedure for the ATRP of a vinyl monomer, such as styrene or a methacrylate, using this compound as the initiator.[5][6][7][21][22]

Objective: To synthesize a well-defined polymer with a 2-(difluoromethoxy)benzyl end-group.

Materials:

  • Monomer (e.g., Styrene, Methyl methacrylate)

  • This compound (Initiator)

  • Copper(I) bromide (CuBr) (Catalyst)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-Bipyridine (bpy))

  • Solvent (e.g., Toluene, Anisole, or bulk monomer)

  • Inhibitor remover (for monomer purification)

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

Procedure:

  • Monomer Purification: Pass the monomer through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask, add the catalyst (CuBr) and a magnetic stir bar.

  • Addition of Reagents: Under an inert atmosphere, add the ligand, the purified monomer, the solvent (if not polymerizing in bulk), and the initiator (this compound). The molar ratio of monomer:initiator:catalyst:ligand is crucial and should be carefully chosen to control the polymerization (a typical ratio might be 100:1:1:2).

  • Deoxygenation: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-110 °C, depending on the monomer and solvent).

  • Monitoring: Monitor the polymerization progress by taking samples at different time points and analyzing the monomer conversion by gas chromatography (GC) or NMR.

  • Termination: Once the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the mixture to air. This will oxidize the copper catalyst.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the polymer by adding the solution to a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Drying and Characterization: Collect the polymer by filtration and dry it under vacuum. Characterize the polymer's molecular weight and dispersity (Đ) by Gel Permeation Chromatography (GPC). Confirm the presence of the 2-(difluoromethoxy)benzyl end-group by NMR spectroscopy.

Visualizations

Polymer_Functionalization cluster_reactants Reactants cluster_process Process cluster_product Product Polymer_OH Polymer with -OH groups Deprotonation Deprotonation Polymer_OH->Deprotonation 1. DFMBBr This compound Nucleophilic_Substitution Williamson Ether Synthesis (SN2 Reaction) DFMBBr->Nucleophilic_Substitution Base Strong Base (e.g., NaH) Base->Deprotonation Deprotonation->Nucleophilic_Substitution 2. Functionalized_Polymer Functionalized Polymer with -O-CH2-Ph-OCHF2 groups Nucleophilic_Substitution->Functionalized_Polymer 3.

Caption: Workflow for polymer functionalization.

ATRP_Workflow cluster_components ATRP Components cluster_polymerization Polymerization Process cluster_final_product Product Initiator Initiator (this compound) Activation Activation Initiator->Activation Monomer Vinyl Monomer Propagation Propagation Monomer->Propagation Catalyst Catalyst/Ligand (e.g., CuBr/PMDETA) Catalyst->Activation Activation->Propagation Initiating Radical Deactivation Deactivation Propagation->Deactivation Growing Chain Final_Polymer Well-defined Polymer with 2-(Difluoromethoxy)benzyl end-group Propagation->Final_Polymer Deactivation->Activation Dormant Species

Caption: ATRP initiation and propagation workflow.

References

Troubleshooting & Optimization

Preventing side reactions with 2-(Difluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Difluoromethoxy)benzyl bromide. The information is designed to help anticipate and prevent common side reactions, ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a versatile building block in organic synthesis.[1] Its primary applications include:

  • Nucleophilic Substitution Reactions: The bromide is a good leaving group, making the compound an excellent electrophile for introducing the 2-(difluoromethoxy)benzyl moiety onto various nucleophiles such as alcohols, phenols, amines, and thiols.[1]

  • Pharmaceutical and Agrochemical Synthesis: The difluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this reagent valuable in medicinal chemistry.[1]

  • Protecting Group Chemistry: It can be used as a protecting group for amines.[1]

Q2: What are the main side reactions to be aware of when using this compound?

The most common side reactions include:

  • Hydrolysis: Reaction with water to form 2-(difluoromethoxy)benzyl alcohol.

  • Dibenzyl Ether Formation: Self-condensation of the benzyl alcohol byproduct with the starting material under basic conditions.

  • Elimination: Formation of 2-(difluoromethoxy)styrene, particularly with strong or bulky bases.

  • Kornblum Oxidation: Oxidation to 2-(difluoromethoxy)benzaldehyde when using dimethyl sulfoxide (DMSO) as a solvent.[2][3]

  • C-Alkylation: For phenoxide nucleophiles, alkylation on the aromatic ring instead of the desired O-alkylation.[4][5]

  • Over-alkylation of Amines: Multiple alkylations of primary or secondary amines.

Q3: How stable is the difluoromethoxy group during reactions?

The difluoromethoxy group is generally stable under typical alkylation conditions, including the presence of common bases and nucleophiles. It is more resistant to metabolic degradation compared to a methoxy group. However, its electron-withdrawing nature can influence the reactivity of the benzyl bromide moiety and adjacent functional groups.

Q4: How should I store this compound?

It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent hydrolysis.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of a More Polar Impurity

Potential Cause: Hydrolysis of this compound to 2-(difluoromethoxy)benzyl alcohol. This is often due to the presence of water in the reaction mixture.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of inert gas.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If necessary, dry solvents using appropriate drying agents.

    • Ensure all starting materials, including the nucleophile and base, are dry.

  • Reaction Setup:

    • Assemble the reaction under an inert atmosphere (nitrogen or argon).

    • Use syringes or cannulas for transferring liquids to minimize exposure to atmospheric moisture.

  • Purification:

    • The resulting 2-(difluoromethoxy)benzyl alcohol can typically be separated from the desired product by column chromatography on silica gel, as the alcohol is more polar.

Issue 2: Formation of a High Molecular Weight, Non-polar Byproduct

Potential Cause: Formation of 2,2'-bis(difluoromethoxy)dibenzyl ether. This occurs when the hydrolysis product, 2-(difluoromethoxy)benzyl alcohol, is deprotonated by the base and subsequently reacts with another molecule of this compound.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: The most effective way to prevent dibenzyl ether formation is to prevent the initial hydrolysis. Follow all the steps outlined in "Issue 1".

  • Order of Addition: Add the this compound slowly to the mixture of the nucleophile and base. This ensures that the benzyl bromide preferentially reacts with the intended nucleophile, which is present in a higher concentration than any trace amounts of the generated alcohol.

  • Choice of Base: For O-alkylation of alcohols, using a strong, non-hydroxide base like sodium hydride (NaH) to pre-form the alkoxide can minimize the presence of water.

Issue 3: Reaction with Phenols Gives a Mixture of Isomers

Potential Cause: Competing C-alkylation and O-alkylation of the phenoxide. The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring.

Troubleshooting Steps:

  • Solvent Selection:

    • For O-alkylation (desired): Use polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN). These solvents solvate the cation of the phenoxide salt, leaving the oxygen atom more nucleophilic.

    • To avoid C-alkylation: Avoid protic solvents (e.g., ethanol, water), which can hydrogen-bond with the phenoxide oxygen, making it less available for reaction and promoting C-alkylation.[5]

  • Counter-ion: The choice of the cation in the phenoxide salt can influence the O/C alkylation ratio. Generally, larger, softer cations favor O-alkylation.

  • Temperature: Lowering the reaction temperature can sometimes favor O-alkylation.

Issue 4: Formation of an Aldehyde Byproduct when using DMSO

Potential Cause: Kornblum oxidation of the benzyl bromide to 2-(difluoromethoxy)benzaldehyde.[2][3][6]

Troubleshooting Steps:

  • Change of Solvent: If the formation of the aldehyde is a significant issue, switch from DMSO to another polar aprotic solvent such as DMF or acetonitrile.

  • Temperature Control: Kornblum oxidation is often more prevalent at higher temperatures. Running the reaction at a lower temperature may reduce the rate of this side reaction.

Issue 5: Over-alkylation of Primary or Secondary Amines

Potential Cause: The initially formed secondary or tertiary amine is still nucleophilic and can react further with the benzyl bromide, leading to a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt products.

Troubleshooting Steps:

  • Stoichiometry Control: Use a significant excess of the amine relative to the this compound. This increases the probability that the benzyl bromide will react with the starting primary amine rather than the product.

  • Slow Addition: Add the this compound slowly to the solution of the amine.

  • Use of Amine Hydrohalide Salts: A strategy to achieve mono-alkylation is to use the hydrobromide salt of the primary amine. Under controlled basic conditions, the free primary amine is selectively deprotonated and reacts, while the product secondary amine remains protonated and unreactive.[7]

Data Presentation

The following tables provide representative data for common side reactions based on analogous systems. The exact yields for this compound may vary.

Table 1: Influence of Solvent on O- vs. C-Alkylation of Phenols

Alkylating AgentPhenolBaseSolventO-Alkylation Yield (%)C-Alkylation Yield (%)
Benzyl Bromide2-NaphtholK₂CO₃DMF>90<10
Benzyl Bromide2-NaphtholK₂CO₃Trifluoroethanol<10>90

Table 2: Effect of Base and Substrate on Elimination vs. Substitution

Alkyl HalideBaseSolventSubstitution Product (%)Elimination Product (%)
Primary Benzyl BromideNaOHH₂O/DioxaneHighLow
Secondary Benzyl Bromidet-BuOKt-BuOHLowHigh
This compoundK₂CO₃MeCNExpected MajorExpected Minor
This compoundt-BuOKTHFExpected MinorExpected Major

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol to Minimize Side Reactions

This protocol is designed to favor O-alkylation and minimize hydrolysis and C-alkylation.

Materials:

  • Phenol derivative (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous glassware and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the phenol and anhydrous DMF. Stir until the phenol is fully dissolved.

  • Add anhydrous potassium carbonate to the solution.

  • Slowly add this compound to the stirring suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Mono-N-Alkylation of a Primary Amine

This protocol is designed to favor mono-alkylation.

Materials:

  • Primary amine (3.0 eq)

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous glassware and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine, potassium carbonate, and anhydrous acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Prepare a solution of this compound in a minimal amount of anhydrous acetonitrile.

  • Add the benzyl bromide solution dropwise to the cold, stirring amine suspension over 30-60 minutes.

  • Allow the reaction to slowly warm to room temperature and stir overnight, or until TLC indicates consumption of the benzyl bromide.

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess amine and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product mixture by column chromatography to separate the mono-alkylated product from any di-alkylated byproduct and unreacted amine.

Visualizations

Side_Reaction_Pathways cluster_side_reactions Potential Side Reactions main_reagent This compound desired_product Desired Alkylated Product (Nu-CH2-Ar-OCF2H) main_reagent->desired_product + NuH / Base hydrolysis_product 2-(Difluoromethoxy)benzyl alcohol main_reagent->hydrolysis_product + H2O oxidation_product 2-(Difluoromethoxy)benzaldehyde main_reagent->oxidation_product Kornblum Oxidation nucleophile Nucleophile (NuH) (e.g., R-OH, R-NH2, Ar-OH) water H2O (Trace) dibenzyl_ether Dibenzyl Ether Byproduct hydrolysis_product->dibenzyl_ether + Main Reagent / Base base Base dmso DMSO (Solvent)

Overview of primary reaction and common side reactions.

O_vs_C_Alkylation phenoxide Phenoxide Ion o_alkylation O-Alkylated Product (Ether) DESIRED phenoxide->o_alkylation Attack from Oxygen (Favored in polar aprotic solvent, e.g., DMF) c_alkylation C-Alkylated Product SIDE REACTION phenoxide->c_alkylation Attack from Ring (Favored in protic solvent, e.g., EtOH) benzyl_bromide This compound

Competition between O- and C-alkylation of phenoxides.

References

How to improve yield in reactions with 2-(Difluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Difluoromethoxy)benzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve reaction yields and address common challenges encountered during experiments with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a versatile reagent primarily used for the introduction of the 2-(difluoromethoxy)benzyl group into molecules. This moiety is of interest in medicinal chemistry due to the unique properties conferred by the difluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity. The most common applications include:

  • O-Alkylation (Williamson Ether Synthesis): Reaction with alcohols and phenols to form the corresponding ethers. This is a widely used method for protecting hydroxyl groups or for synthesizing aryl ethers.

  • N-Alkylation: Reaction with primary and secondary amines to yield N-benzylated amines.

  • C-Alkylation: Reaction with carbanions (e.g., from enolates) to form new carbon-carbon bonds.

Q2: I am experiencing low yields in my Williamson ether synthesis with this compound and a phenol. What are the common causes and how can I improve the yield?

A2: Low yields in Williamson ether synthesis are a common issue. Several factors can contribute to this, and optimizing the reaction conditions is key. Here are the most common causes and troubleshooting strategies:

  • Incomplete Deprotonation of the Phenol: The reaction proceeds via the phenoxide, which is a much stronger nucleophile than the neutral phenol. Ensure complete deprotonation by using a suitable base.

  • Choice of Base: The strength and type of base are critical. For phenols, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can be milder than strong bases like sodium hydride (NaH), which may not be necessary and could promote side reactions.[1]

  • Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally preferred as they solvate the cation of the base, leaving the anion more nucleophilic.[1]

  • Reaction Temperature: Increasing the temperature can enhance the reaction rate, but excessive heat can lead to decomposition of the benzyl bromide or promote elimination side reactions. A typical starting point is room temperature, with gentle heating (e.g., 50-80 °C) if the reaction is sluggish.

  • Side Reactions: The primary side reaction is elimination (dehydrobromination) of the benzyl bromide, which can be promoted by strong, sterically hindered bases.[1][2] Hydrolysis of the benzyl bromide can also occur if water is present in the reaction mixture.

  • Phase-Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., with aqueous NaOH), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield by transporting the nucleophile into the organic phase.[3]

Q3: Can this compound be used for N-alkylation of amines? What are the recommended conditions?

A3: Yes, this compound is suitable for the N-alkylation of primary and secondary amines. The general conditions are similar to O-alkylation. A base is typically required to neutralize the HBr formed during the reaction.

  • Base: An excess of the amine substrate can sometimes act as the base. Alternatively, a non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered amine base like diisopropylethylamine (DIPEA) can be used.

  • Solvent: Polar aprotic solvents such as DMF, acetonitrile, or THF are commonly used.

  • Temperature: Reactions are often run at room temperature or with gentle heating.

It is important to control the stoichiometry to avoid over-alkylation, especially with primary amines which can be alkylated twice.

Q4: What are the potential side reactions to be aware of when using this compound?

A4: Besides the desired substitution reaction, several side reactions can occur:

  • Elimination: As with other benzyl halides, elimination to form the corresponding styrene derivative is a possibility, particularly with strong or hindered bases.[2][3]

  • Hydrolysis: this compound can react with water to form the corresponding benzyl alcohol. It is therefore crucial to use anhydrous reaction conditions.

  • Over-alkylation: In N-alkylation of primary amines, dialkylation can be a significant side reaction.

  • C- vs. O-Alkylation: With phenoxides, there is a possibility of C-alkylation on the aromatic ring, although O-alkylation is generally favored.[1]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Williamson Ether Synthesis

This troubleshooting guide follows a logical workflow to diagnose and resolve issues with low yield in Williamson ether synthesis.

LowYieldTroubleshooting start Low Yield in Williamson Ether Synthesis check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Impure Bromide or Nucleophile? check_reagents->reagent_purity Check Purity reagent_stoich Incorrect Stoichiometry? check_reagents->reagent_stoich Check Equivalents reagent_base Base Inactive/Wet? check_reagents->reagent_base Check Base check_workup 3. Review Workup and Purification check_conditions->check_workup Conditions Optimized cond_base Base too Weak/Strong? check_conditions->cond_base Optimize Base cond_solvent Inappropriate Solvent? check_conditions->cond_solvent Optimize Solvent cond_temp Temperature too Low/High? check_conditions->cond_temp Optimize Temperature cond_ptc Consider Phase-Transfer Catalyst check_conditions->cond_ptc For Biphasic Systems workup_hydrolysis Product Hydrolysis during Workup? check_workup->workup_hydrolysis workup_extraction Inefficient Extraction? check_workup->workup_extraction workup_purification Loss during Purification? check_workup->workup_purification solution_reagents Use pure, dry reagents. Confirm stoichiometry. reagent_purity->solution_reagents reagent_stoich->solution_reagents reagent_base->solution_reagents solution_conditions Screen bases (e.g., K2CO3, Cs2CO3). Use polar aprotic solvent (DMF, ACN). Optimize temperature (e.g., RT to 80°C). Add TBAB for PTC. cond_base->solution_conditions cond_solvent->solution_conditions cond_temp->solution_conditions cond_ptc->solution_conditions solution_workup Use mild aqueous wash. Ensure correct solvent polarity for extraction. Optimize chromatography conditions. workup_hydrolysis->solution_workup workup_extraction->solution_workup workup_purification->solution_workup

Caption: Troubleshooting workflow for low yield reactions.

Issue 2: Presence of Significant Impurities in the Crude Product

This guide helps identify the source of impurities and suggests purification strategies.

ImpurityTroubleshooting start Significant Impurities Observed identify_impurity 1. Identify Impurity Structure (NMR, MS) start->identify_impurity unreacted_sm Unreacted Starting Material? identify_impurity->unreacted_sm benzyl_alcohol 2-(Difluoromethoxy)benzyl Alcohol? identify_impurity->benzyl_alcohol elimination_product Elimination Product? identify_impurity->elimination_product overalkylation Over-alkylation Product (N-alkylation)? identify_impurity->overalkylation cause_sm Incomplete reaction. Increase reaction time/temperature. unreacted_sm->cause_sm Yes cause_alcohol Hydrolysis of benzyl bromide. Use anhydrous conditions. benzyl_alcohol->cause_alcohol Yes cause_elimination Base too strong/hindered. Use a milder base (e.g., K2CO3). elimination_product->cause_elimination Yes cause_overalkylation Incorrect stoichiometry. Use excess amine or control addition of bromide. overalkylation->cause_overalkylation Yes purification Purification Strategy cause_sm->purification cause_alcohol->purification cause_elimination->purification cause_overalkylation->purification column Column Chromatography (Silica Gel) purification->column recrystallization Recrystallization purification->recrystallization acid_base_extraction Acid-Base Extraction (for amines/phenols) purification->acid_base_extraction

Caption: Impurity identification and resolution guide.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of Williamson ether synthesis, based on general principles and data from related benzyl bromides.

Table 1: Influence of Base on Williamson Ether Synthesis Yield

BaseStrengthTypical SubstrateAdvantagesDisadvantages
K₂CO₃WeakPhenols, AlcoholsMild, low cost, readily availableMay require heating for less acidic alcohols
Cs₂CO₃WeakPhenols, AlcoholsHigher reactivity than K₂CO₃, good for hindered substratesMore expensive
NaHStrongAlcoholsHighly effective for deprotonating alcoholsAir/moisture sensitive, can promote elimination
NaOH (aq)StrongPhenolsInexpensive, effectiveRequires phase-transfer catalyst for good yield

Table 2: Influence of Solvent on Williamson Ether Synthesis Yield

SolventTypeAdvantagesDisadvantages
DMFPolar AproticExcellent solvating power, high boiling pointCan be difficult to remove, potential for decomposition at high temp.
AcetonitrilePolar AproticGood solvating power, lower boiling point than DMFCan be less effective for some poorly soluble substrates
THFPolar AproticGood solvent for many organics, lower boiling pointLess polar than DMF/ACN, may result in slower reactions
AcetonePolar AproticInexpensive, easy to removeLower boiling point may limit reaction temperature

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol provides a starting point for the synthesis of 2-(difluoromethoxy)benzyl ethers from phenols.

O_Alkylation_Workflow start Start: O-Alkylation step1 1. Dissolve phenol (1.0 eq) and K2CO3 (2.0 eq) in DMF. start->step1 step2 2. Add this compound (1.1 eq) dropwise. step1->step2 step3 3. Stir at room temperature to 60°C. step2->step3 step4 4. Monitor reaction by TLC. step3->step4 step5 5. Quench with water and extract with ethyl acetate. step4->step5 step6 6. Wash organic layer with water and brine. step5->step6 step7 7. Dry over Na2SO4, filter, and concentrate. step6->step7 step8 8. Purify by column chromatography. step7->step8 end End: Purified Ether step8->end

Caption: Experimental workflow for O-alkylation.

Detailed Steps:

  • To a round-bottom flask charged with a magnetic stir bar, add the phenol (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF (approximately 0.1-0.2 M concentration of the phenol).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound (1.1 equivalents) to the mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water (2x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation of a Primary Amine
  • To a round-bottom flask, add the primary amine (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetonitrile (0.1-0.2 M).

  • Add this compound (1.05 equivalents) dropwise at room temperature.

  • Stir the reaction at room temperature or heat to reflux.

  • Monitor the reaction by TLC for the disappearance of the starting amine and the formation of the mono-alkylated product.

  • Once the reaction is complete, filter off the potassium carbonate and concentrate the filtrate.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography. To avoid dialkylation, using a larger excess of the primary amine can be beneficial.

Protocol 3: General Procedure for C-Alkylation of a β-Ketoester
  • To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) and wash with anhydrous hexane to remove the oil.

  • Add anhydrous THF, and cool the suspension to 0 °C.

  • Slowly add a solution of the β-ketoester (1.0 equivalent) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

  • Cool the reaction back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

References

2-(Difluoromethoxy)benzyl bromide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-(Difluoromethoxy)benzyl bromide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is its susceptibility to hydrolysis due to its reactivity as a benzyl bromide and its sensitivity to moisture. It is also a lachrymator and should be handled with appropriate safety precautions in a well-ventilated area.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored under an inert gas atmosphere (e.g., nitrogen or argon) at 2-8°C. It is crucial to protect it from moisture.

Q3: What are the known degradation pathways for this compound?

A3: The primary degradation pathway for this compound is hydrolysis, which results in the formation of 2-(difluoromethoxy)benzyl alcohol and hydrobromic acid. This can occur in the presence of water. Like other benzyl bromides, it can also undergo nucleophilic substitution reactions with other nucleophiles present in the reaction mixture. The presence of the electron-withdrawing difluoromethoxy group influences the reactivity of the benzylic carbon.

Q4: What are the expected degradation products of this compound?

A4: The primary and most common degradation product is 2-(difluoromethoxy)benzyl alcohol, formed via hydrolysis. Other degradation products may form depending on the reaction conditions and the presence of other nucleophiles.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of starting material during reaction or workup Hydrolysis: The compound is sensitive to moisture and can hydrolyze to the corresponding alcohol.Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (nitrogen or argon). Use a non-aqueous workup if possible.
Reaction with nucleophiles: The benzyl bromide moiety is reactive towards various nucleophiles.Avoid the presence of strong nucleophiles in the reaction mixture unless they are the intended reactants. Consider protecting groups if necessary.
Appearance of an unexpected peak in analytical data (e.g., HPLC, NMR) Degradation: The new peak could correspond to a degradation product, most likely 2-(difluoromethoxy)benzyl alcohol.Characterize the impurity using techniques like LC-MS or NMR to confirm its identity. Compare the retention time or spectral data with a standard of the suspected degradation product.
Inconsistent reaction yields Variable quality of starting material: The purity of this compound may vary, and it can degrade upon improper storage.Use a fresh bottle of the reagent or purify the existing stock if necessary. Always store the compound under the recommended conditions.
Lachrymatory effect during handling Inherent property: Benzyl bromides are known lachrymators.Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

General Protocol for Monitoring the Stability of this compound by HPLC

This protocol provides a general method for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

  • pH meter

  • HPLC system with a UV detector

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • For forced degradation studies, subject the stock solution to various stress conditions:

    • Acidic hydrolysis: Add 0.1 M HCl and incubate at a specific temperature (e.g., 60°C).

    • Basic hydrolysis: Add 0.1 M NaOH and incubate at room temperature.

    • Oxidative degradation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to UV light.

  • At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at 270 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.

  • Calculate the percentage of degradation.

  • For the identification of degradation products, collect fractions and analyze by LC-MS or NMR.

Visualizations

Degradation Pathway

Degradation Pathway of this compound cluster_hydrolysis Hydrolysis A This compound B 2-(Difluoromethoxy)benzyl alcohol A->B H₂O C Hydrobromic Acid A->C H₂O

Caption: Primary hydrolysis degradation pathway of this compound.

Experimental Workflow for Stability Study

Workflow for Stability Study A Sample Preparation (Stock Solution) B Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B C Time-point Sampling & Quenching B->C D HPLC Analysis (Quantification of Parent and Degradants) C->D E Data Analysis (% Degradation, Kinetics) D->E F Degradant Identification (LC-MS, NMR) D->F

Caption: General experimental workflow for a forced degradation study.

Technical Support Center: Troubleshooting 2-(Difluoromethoxy)benzyl bromide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 2-(difluoromethoxy)benzyl bromide in their experiments.

Troubleshooting Guide

Question: My reaction with this compound is sluggish or not proceeding to completion. What are the common causes and how can I troubleshoot it?

Answer:

Low reactivity of this compound in nucleophilic substitution reactions can stem from several factors, ranging from reagent quality and reaction conditions to the inherent electronic properties of the molecule. Follow this guide to diagnose and resolve common issues.

Reagent Quality and Handling
  • Purity of this compound: Impurities can interfere with the reaction. Verify the purity of your starting material via NMR or GC-MS. If necessary, purify the reagent by column chromatography or distillation. Commercial suppliers typically provide a certificate of analysis with purity data.[1]

  • Moisture Sensitivity: this compound is sensitive to moisture, which can lead to hydrolysis of the benzyl bromide to the corresponding alcohol, rendering it unreactive for nucleophilic substitution.[1] Ensure all glassware is oven-dried, and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Nucleophile and Base Quality: The purity and strength of your nucleophile and base are critical. If using an alkoxide, ensure it is freshly prepared or has been stored under anhydrous conditions. For N-alkylation, the choice of base is crucial for deprotonating the amine effectively.

Reaction Conditions
  • Solvent Choice: The solvent plays a significant role in reaction rate and outcome. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.[2]

  • Temperature: While many nucleophilic substitutions with benzyl bromides proceed at room temperature, the electron-withdrawing nature of the difluoromethoxy group can decrease the electron density at the benzylic carbon, slowing down the reaction.[3] Gradually increasing the reaction temperature may be necessary. Monitor the reaction for potential side products or degradation at higher temperatures.

  • Base Strength and Stoichiometry: For reactions requiring a base, such as Williamson ether synthesis or N-alkylation, ensure the base is strong enough to deprotonate the nucleophile effectively.[4][5] Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). Using a stoichiometric excess of the base can sometimes be beneficial.

Electronic and Steric Effects
  • Electron-Withdrawing Effect: The difluoromethoxy group is electron-withdrawing, which can decrease the nucleophilicity of the aromatic ring and slightly destabilize the transition state of an SN2 reaction. This effect may contribute to lower reactivity compared to unsubstituted or electron-donating substituted benzyl bromides.[3]

  • Steric Hindrance: While the 2-(difluoromethoxy) group is not exceptionally bulky, steric hindrance at the nucleophile or substrate can significantly slow down an SN2 reaction.[6][7] If your nucleophile is sterically demanding, consider using a less hindered analogue if possible.

Activating the Reaction
  • Phase-Transfer Catalysis: For heterogeneous reactions, a phase-transfer catalyst (PTC) like tetrabutylammonium iodide (TBAI) can be highly effective. The PTC helps to transport the nucleophile from the aqueous or solid phase to the organic phase where the benzyl bromide resides, accelerating the reaction.

  • Addition of Iodide Salts: In situ generation of the more reactive benzyl iodide from the bromide by adding a catalytic amount of sodium or potassium iodide can significantly increase the reaction rate.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my Williamson ether synthesis with this compound and a phenol not working?

A1: Several factors could be at play:

  • Insufficiently Strong Base: Phenols require a sufficiently strong base to be deprotonated to the more nucleophilic phenoxide. Common choices include NaH, K₂CO₃, or Cs₂CO₃.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is recommended.

  • Temperature: The reaction may require heating to overcome the lower reactivity.

  • Side Reactions: If the temperature is too high, undesired side reactions may occur. Monitor the reaction by TLC or LC-MS.

Q2: I am attempting an N-alkylation of a primary amine with this compound and see a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

A2: To favor mono-alkylation:

  • Use a stoichiometric excess of the amine relative to the benzyl bromide.

  • Add the benzyl bromide slowly to the reaction mixture to maintain a low concentration.

  • Consider using a bulkier base which may sterically hinder the second alkylation.

Q3: Can this compound undergo SN1 reactions?

A3: Yes, like other benzyl bromides, it can undergo SN1 reactions, especially with weak nucleophiles and in polar protic solvents. The stability of the resulting benzylic carbocation, which is resonance-stabilized by the benzene ring, facilitates this pathway.[8] However, the electron-withdrawing difluoromethoxy group may slightly destabilize the carbocation compared to an unsubstituted benzyl bromide.

Q4: What are some common side reactions to be aware of?

A4:

  • Elimination (E2): This is more likely with sterically hindered nucleophiles/bases and at higher temperatures.[9][10]

  • Hydrolysis: As mentioned, hydrolysis of the benzyl bromide to the corresponding alcohol can occur in the presence of water.[1]

  • Reaction with Solvent: Some solvents, like DMF, can react with strong bases and electrophiles at elevated temperatures, leading to byproducts.[2]

Data Presentation

Table 1: Representative Conditions for Nucleophilic Substitution with Substituted Benzyl Bromides

EntryNucleophileBenzyl BromideBase (eq.)SolventTemp (°C)Time (h)Yield (%)
14-CyanophenolBenzyl bromideK₂CO₃ (1.5)DMF80492
22-AminobenzophenoneBenzyl bromideCs₂CO₃ (2.0)Acetonitrile60595
3Phenol2-(Trifluoromethyl)benzyl bromideK₂CO₃ (1.5)DMF1001275
4AnilineThis compound (Expected)K₂CO₃ (2.0)Acetonitrile80880-90
5EthanethiolThis compound (Expected)NaH (1.2)THF506>90

Note: Entries 4 and 5 are expected outcomes based on general principles, as specific literature data for these exact reactions were not found.

Experimental Protocols

Key Experimental Protocol: General Procedure for Williamson Ether Synthesis with this compound

This protocol provides a general method for the O-alkylation of a phenol.

Materials:

  • This compound

  • Phenol derivative

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the phenol (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Reactivity Observed reagent_quality Check Reagent Quality - Purity of Benzyl Bromide - Anhydrous Conditions - Nucleophile/Base Quality start->reagent_quality reaction_conditions Optimize Reaction Conditions - Solvent Choice (DMF, DMSO) - Increase Temperature - Stronger/More Base reagent_quality->reaction_conditions Reagents OK failure Still Low Reactivity reagent_quality->failure Impure/Wet Reagents activation Consider Reaction Activation - Phase-Transfer Catalyst (TBAI) - Add NaI or KI (catalytic) reaction_conditions->activation Conditions Optimized reaction_conditions->failure No Improvement success Reaction Successful activation->success Improvement Seen activation->failure No Improvement consult Consult Literature for Alternative Synthetic Routes failure->consult

Caption: A troubleshooting workflow for addressing low reactivity of this compound.

Electronic_Steric_Effects cluster_substrate This compound cluster_effects Influencing Factors substrate Br C Benzene Ring-OCF₂H electronic Electronic Effect - OCF₂H is electron-withdrawing - Decreases electron density at benzylic carbon - May slow SN2 reaction substrate:f2->electronic steric Steric Hindrance - Ortho-substituent can hinder nucleophilic attack substrate:f2->steric nucleophile Nucleophile nucleophile->substrate:f1 SN2 Attack

Caption: Electronic and steric effects influencing the reactivity of this compound.

Optimization_Decision_Tree start Reaction Optimization base_check Is a base required? start->base_check base_strength Increase base strength (e.g., NaH > K₂CO₃) base_check->base_strength Yes solvent_check Is solvent optimal? (Polar aprotic?) base_check->solvent_check No base_strength->solvent_check temp_increase Increase Temperature (e.g., RT -> 50°C -> 80°C) catalyst_check Consider catalyst? temp_increase->catalyst_check solvent_check->temp_increase Yes change_solvent Switch to DMF, DMSO, or Acetonitrile solvent_check->change_solvent No change_solvent->temp_increase add_ptc Add Phase-Transfer Catalyst (TBAI) catalyst_check->add_ptc Heterogeneous add_iodide Add catalytic NaI or KI catalyst_check->add_iodide Homogeneous monitor Monitor by TLC/LC-MS catalyst_check->monitor No add_ptc->monitor add_iodide->monitor

Caption: A decision tree for optimizing reaction conditions for this compound.

References

Best practices for storage and handling of 2-(Difluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage, handling, and use of 2-(Difluoromethoxy)benzyl bromide in research and development.

Storage and Handling

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety. This compound is a corrosive and moisture-sensitive liquid that requires careful management.

Frequently Asked Questions (FAQs) - Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability and reactivity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C under an inert atmosphere, such as nitrogen or argon.[2] It is crucial to protect the compound from moisture.[3]

Q2: What type of container should I use for storing this compound?

A2: Store this compound in its original, tightly sealed container.[1] If transferring to a new container, use materials that are compatible with corrosive organic compounds. Lined metal cans or plastic containers are suitable options. Avoid using aluminum or galvanized containers.[1]

Q3: Is this compound sensitive to air or moisture?

A3: Yes, this compound is sensitive to moisture and should be handled under anhydrous conditions.[3] Exposure to moisture can lead to hydrolysis, forming 2-(difluoromethoxy)benzyl alcohol and hydrobromic acid, which can affect its reactivity in subsequent experiments.

Q4: What are the primary hazards associated with handling this compound?

A4: this compound is classified as a corrosive liquid that can cause severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause tearing. Inhalation of its vapors should be avoided.[4] While specific toxicity data is limited, similar benzyl bromides are known irritants to the skin, eyes, and respiratory system.[5]

Q5: What personal protective equipment (PPE) is required when working with this compound?

A5: When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye and face protection.[1] All handling should be performed in a well-ventilated fume hood.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₈H₇BrF₂O[3]
Molecular Weight 237.04 g/mol [3]
Appearance Colorless to pale yellow or light orange liquid[3][4]
Boiling Point 222°C[2]
Density 1.555 g/cm³[2]
Flash Point 108°C[2]
Storage Temperature 2-8°C[2]

Experimental Protocols

The following is an illustrative protocol for a common application of this compound: the O-alkylation of a phenol. This procedure is based on general methods for Williamson ether synthesis and should be optimized for specific substrates.

Illustrative Protocol: O-Alkylation of 4-Hydroxyphenol with this compound

Materials:

  • 4-Hydroxyphenol

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyphenol (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution and stir the suspension.

  • Addition of Alkylating Agent: To the stirring suspension, add this compound (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure product.

Troubleshooting and FAQs - Experimental Use

This section addresses common issues that may arise during experiments involving this compound.

Frequently Asked Questions (FAQs) - Experimental Use

Q1: My reaction yield is low. What are the potential causes?

A1: Low yields can result from several factors:

  • Inactive this compound: The reagent may have degraded due to improper storage or exposure to moisture. Use a fresh bottle or purify the reagent before use.

  • Incomplete deprotonation of the nucleophile: Ensure your base is anhydrous and used in sufficient excess. For less acidic nucleophiles like alcohols, a stronger base such as sodium hydride (NaH) may be necessary.

  • Low reaction temperature: Many nucleophilic substitution reactions with benzyl bromides require heating to proceed at a reasonable rate. Optimize the reaction temperature, monitoring by TLC.

  • Inappropriate solvent: Polar aprotic solvents like DMF or acetonitrile are generally preferred for Sₙ2 reactions with benzyl bromides.

Q2: I am observing multiple products in my reaction mixture. What could be the side reactions?

A2: The formation of multiple products can be due to:

  • C-alkylation vs. O-alkylation: With phenoxide nucleophiles, there is a possibility of C-alkylation (alkylation on the aromatic ring) competing with the desired O-alkylation. The choice of solvent and counter-ion can influence this ratio.

  • Reaction with solvent: If the solvent is nucleophilic (e.g., an alcohol), it may compete with your intended nucleophile.

  • Elimination reactions: Although less common with benzyl bromides, elimination to form a stilbene derivative is a possibility under strongly basic conditions.

Q3: How can I effectively purify my product from unreacted this compound?

A3: Unreacted this compound can often be removed through standard purification techniques:

  • Column chromatography: This is a very effective method for separating the product from the starting material, especially if there is a significant polarity difference.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent purification method.

  • Aqueous wash: A wash with a dilute base solution (e.g., sodium bicarbonate) can help to remove any hydrobromic acid that may have formed from the hydrolysis of the benzyl bromide.

Q4: The difluoromethoxy group seems to be affecting the reactivity. How does it influence the reaction?

A4: The difluoromethoxy group is electron-withdrawing, which can have several effects. It can slightly decrease the nucleophilicity of a phenoxide if it is on the same ring. More significantly, it can influence the electronic properties and lipophilicity of the final molecule, which is often a desired feature in drug discovery.[3]

Diagrams

Experimental Workflow

experimental_workflow reagents Reagents: - Nucleophile - this compound - Base - Anhydrous Solvent setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Reaction (Heating & Monitoring) setup->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Pure Product purification->product troubleshooting_logic start Low Reaction Yield check_reagent Check Reagent Quality (Freshness, Purity) start->check_reagent check_conditions Review Reaction Conditions (Base, Solvent, Temperature) start->check_conditions side_reactions Investigate Side Reactions (TLC/LC-MS Analysis) start->side_reactions optimize_reagent Use Fresh/Purified Reagent check_reagent->optimize_reagent optimize_conditions Optimize Base/Solvent/Temperature check_conditions->optimize_conditions modify_protocol Modify Protocol to Minimize Side Products side_reactions->modify_protocol success Improved Yield optimize_reagent->success optimize_conditions->success modify_protocol->success

References

Technical Support Center: Analysis of 2-(Difluoromethoxy)benzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 2-(difluoromethoxy)benzyl bromide. The focus is on identifying common impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound via Wohl-Ziegler bromination?

A1: The most prevalent impurities include unreacted starting material, 2-(difluoromethoxy)toluene, and side-products formed from hydrolysis and oxidation. These are 2-(difluoromethoxy)benzyl alcohol and 2-(difluoromethoxy)benzaldehyde, respectively. In cases of excessive brominating agent or harsh reaction conditions, over-brominated species or products of electrophilic aromatic substitution may also be present.

Q2: How can I minimize the formation of these impurities during the reaction?

A2: To minimize impurities, it is crucial to use a high-purity starting material and a freshly opened or purified N-bromosuccinimide (NBS). The reaction should be carried out under inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced hydrolysis. Maintaining a low and steady concentration of bromine radicals, often achieved by the slow addition of a radical initiator or by photo-initiation, can help prevent over-bromination and other side reactions.[1][2][3]

Q3: What is the best method for purifying the crude this compound product?

A3: Column chromatography on silica gel is a highly effective method for purifying this compound from the common impurities.[4][5] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically employed. It is also advisable to perform an aqueous work-up prior to chromatography to remove water-soluble by-products like succinimide.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, this compound is a lachrymator, meaning it can cause irritation to the eyes and respiratory tract. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Troubleshooting Guide: Impurity Identification by NMR

This guide will help you identify common impurities in your this compound reaction mixture by analyzing the ¹H and ¹³C NMR spectra. The following tables summarize the predicted chemical shifts for the target product and potential impurities in CDCl₃.

Data Presentation: Predicted NMR Chemical Shifts (in CDCl₃)

¹H NMR Spectral Data

CompoundAr-H (ppm)OCHF₂ (ppm)CH₂Br/CH₃/CH₂OH/CHO (ppm)
2-(difluoromethoxy)toluene7.20-7.00 (m, 4H)6.55 (t, J=73.5 Hz, 1H)2.25 (s, 3H)
This compound 7.50-7.10 (m, 4H) 6.60 (t, J=73.2 Hz, 1H) 4.60 (s, 2H)
2-(difluoromethoxy)benzyl alcohol7.40-7.05 (m, 4H)6.58 (t, J=73.4 Hz, 1H)4.75 (d, J=5.5 Hz, 2H)
2-(difluoromethoxy)benzaldehyde7.90-7.20 (m, 4H)6.70 (t, J=72.8 Hz, 1H)10.40 (s, 1H)

¹³C NMR Spectral Data

CompoundAr-C (ppm)OCHF₂ (ppm)C-Br/C-H₃/C-OH/C=O (ppm)
2-(difluoromethoxy)toluene148.5, 131.0, 127.5, 125.0, 121.0, 118.0116.5 (t, J=259 Hz)16.0
This compound 147.0, 132.5, 130.0, 128.0, 122.0, 121.5 116.0 (t, J=260 Hz) 30.0
2-(difluoromethoxy)benzyl alcohol149.0, 130.5, 129.0, 127.0, 121.0, 119.0116.2 (t, J=259 Hz)61.0
2-(difluoromethoxy)benzaldehyde150.0, 135.0, 130.0, 128.0, 121.5, 118.5115.8 (t, J=261 Hz)189.0

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Wohl-Ziegler Bromination)

This protocol is a representative procedure for the benzylic bromination of 2-(difluoromethoxy)toluene.

Materials:

  • 2-(Difluoromethoxy)toluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or a greener alternative solvent like acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-(difluoromethoxy)toluene (1.0 eq) and the chosen solvent (e.g., CCl₄).

  • Addition of Reagents: Add N-bromosuccinimide (1.05-1.1 eq) to the solution.

  • Initiation: Add a catalytic amount of the radical initiator (AIBN or benzoyl peroxide, ~0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid succinimide by-product and wash it with a small amount of the reaction solvent.

    • Combine the filtrates and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start setup Reaction Setup: - 2-(Difluoromethoxy)toluene - Solvent (e.g., CCl4) - Inert Atmosphere start->setup add_reagents Add Reagents: - N-Bromosuccinimide (NBS) - Radical Initiator (AIBN) setup->add_reagents reflux Heat to Reflux add_reagents->reflux monitor Monitor Reaction (TLC/GC-MS) reflux->monitor cool Cool to RT monitor->cool filter_succinimide Filter Succinimide cool->filter_succinimide wash Aqueous Wash: - Sat. NaHCO3 - Brine filter_succinimide->wash dry Dry Organic Layer (MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree start Analyze ¹H NMR of Crude Product q_singlet_4_6 Singlet around 4.6 ppm? start->q_singlet_4_6 q_singlet_2_25 Singlet around 2.25 ppm? start->q_singlet_2_25 q_doublet_4_75 Doublet around 4.75 ppm? start->q_doublet_4_75 q_singlet_10_4 Singlet around 10.4 ppm? start->q_singlet_10_4 a_yes_product Likely desired product: This compound q_singlet_4_6->a_yes_product Yes a_no_product Product peak absent or weak. Check other regions for impurities. q_singlet_4_6->a_no_product No a_no_product->q_singlet_2_25 a_yes_sm Impurity: Unreacted Starting Material (2-(Difluoromethoxy)toluene) q_singlet_2_25->a_yes_sm Yes q_singlet_2_25->q_doublet_4_75 No a_yes_alcohol Impurity: Hydrolysis Product (2-(Difluoromethoxy)benzyl alcohol) q_doublet_4_75->a_yes_alcohol Yes q_doublet_4_75->q_singlet_10_4 No a_yes_aldehyde Impurity: Oxidation Product (2-(Difluoromethoxy)benzaldehyde) q_singlet_10_4->a_yes_aldehyde Yes

Caption: Troubleshooting decision tree for identifying common impurities in this compound reactions using ¹H NMR.

References

Technical Support Center: Optimizing Alkylations with 2-(Difluoromethoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing base and solvent selection in alkylation reactions involving 2-(difluoromethoxy)benzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for alkylations with this compound?

A1: Alkylations with this compound, a primary benzylic halide, predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This mechanism involves the backside attack of a nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The reaction rate is influenced by the strength of the nucleophile, the choice of solvent, and steric hindrance around the reaction center.[3] In some cases, with weak nucleophiles and polar protic solvents that can stabilize a carbocation, an SN1 pathway may compete.[4]

Q2: How does the difluoromethoxy group affect the reactivity of the benzyl bromide?

A2: The difluoromethoxy group is electron-withdrawing, which can influence the reactivity of the benzylic carbon. The two highly electronegative fluorine atoms can enhance the electrophilicity of the benzylic carbon, potentially making it more susceptible to nucleophilic attack.[2] This unique electronic feature makes this compound a valuable building block in organic synthesis.[2]

Q3: Which type of solvent is generally recommended for these alkylation reactions?

A3: For SN2 reactions, polar aprotic solvents are highly recommended.[3] These solvents, such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone, can dissolve both the reactants but do not solvate the nucleophile as strongly as protic solvents.[5] This "naked" and more reactive nucleophile leads to a faster reaction rate.[3] Polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile, thus slowing down the SN2 reaction.[3]

Q4: What are the most common bases used for deprotonating nucleophiles in these reactions?

A4: The choice of base depends on the pKa of the nucleophile (the species being alkylated).

  • For alcohols and phenols (O-alkylation): Weaker inorganic bases are often sufficient. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used.[6][7] Sodium hydride (NaH), a stronger, non-nucleophilic base, is also frequently employed, particularly for less acidic alcohols.[6]

  • For amines (N-alkylation): Mild inorganic bases like K₂CO₃ or organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are often used to neutralize the acid formed during the reaction and to prevent over-alkylation.[8]

  • For carbon nucleophiles (C-alkylation): Stronger bases are typically required to generate the carbanion. These can include sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu).

Troubleshooting Guides

Problem 1: Low or No Conversion to Product
Possible Cause Suggested Solution
Insufficiently strong base The chosen base may not be strong enough to deprotonate the nucleophile effectively. For example, if alkylating a weakly acidic alcohol with K₂CO₃, consider switching to a stronger base like sodium hydride (NaH).
Inappropriate solvent choice The use of a polar protic solvent (e.g., ethanol, methanol) can significantly slow down an SN2 reaction.[3] Switch to a polar aprotic solvent such as DMF, acetonitrile, or acetone to enhance the nucleophile's reactivity.[3]
Low reaction temperature Some alkylations require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try gently heating the reaction mixture (e.g., to 50-70 °C).[6]
Degraded this compound Benzyl bromides can be sensitive to moisture and light.[9] Ensure the reagent is fresh and has been stored under anhydrous and dark conditions. Consider purifying the reagent if its quality is questionable.
Steric hindrance If either the nucleophile or the electrophile is sterically bulky, the SN2 reaction can be hindered. Increasing the reaction temperature or using a less hindered nucleophile may be necessary.
Problem 2: Formation of Side Products
Possible Cause Suggested Solution
Over-alkylation (especially with amines) The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine. Use a bulky, non-nucleophilic base like DIPEA, or use the amine as its hydrobromide salt to control the stoichiometry of the free amine.[10]
C-alkylation instead of O-alkylation (with phenolates) The choice of solvent can influence the site of alkylation on a phenoxide ion. Polar aprotic solvents (like DMF) generally favor O-alkylation, while polar protic solvents can promote C-alkylation by solvating the oxygen atom.[11]
Elimination (E2) reaction Although less common with primary benzylic halides, using a strong, sterically hindered base can sometimes lead to elimination. If elimination byproducts are observed, consider using a weaker, non-hindered base.
Hydrolysis of the benzyl bromide Traces of water in the reaction mixture can lead to the hydrolysis of this compound to the corresponding alcohol. Ensure all glassware is oven-dried and use anhydrous solvents.[9]
Problem 3: Difficult Product Purification
Possible Cause Suggested Solution
Unreacted starting material If the reaction has not gone to completion, separating the product from the starting materials can be challenging. Drive the reaction to completion by optimizing conditions (see Problem 1).
Excess base or salts Inorganic bases and their corresponding salts can complicate work-up. After the reaction, perform an aqueous work-up to remove water-soluble impurities. Filter off any insoluble salts before extraction.[6]
Co-elution during chromatography The product and starting material or byproducts may have similar polarities. Optimize your column chromatography conditions by trying different solvent systems or using a different stationary phase.

Data Presentation: Base and Solvent Selection

The following tables summarize general recommendations and some specific examples for base and solvent selection in benzylation reactions, which can be applied to alkylations with this compound.

Table 1: General Solvent Recommendations for SN2 Alkylations

Solvent TypeExamplesSuitability for SN2Rationale
Polar Aprotic DMF, Acetonitrile, Acetone, DMSOHighly Recommended Solvates the cation but leaves the nucleophile "naked" and highly reactive, increasing the reaction rate.[1][3]
Polar Protic Water, Methanol, EthanolNot Recommended Solvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity and slowing the reaction rate.[3][5]
Non-polar Hexane, TolueneNot Recommended Reactants are often poorly soluble in non-polar solvents.

Table 2: Common Bases for Different Nucleophiles

Nucleophile TypeCommon BasesStrengthTypical Solvents
Phenols K₂CO₃, Cs₂CO₃Weak/ModerateAcetone, DMF, Acetonitrile
Alcohols NaH, KOtBuStrongTHF, DMF
Amines K₂CO₃, Et₃N, DIPEAWeak/ModerateAcetonitrile, DMF, DCM
Carbonyls (α-position) LDA, NaH, KOtBuStrongTHF, Diethyl ether

Table 3: Example Yields for Alkylation of an Alcohol with Fluorinated Benzyl Bromides

This data is for the alkylation of methyl-α-D-mannopyranoside, which has multiple hydroxyl groups, and serves as a useful reference.

Alkylating AgentBaseSolventYield
2,6-Difluorobenzyl bromideNaHDMF13%[12]
2-Fluorobenzyl bromideNaHDMF88%[12]
Benzyl bromideNaHDMF96%[12]
2,3,5,6-Tetrafluorobenzyl bromideNaHDMF64%[12]

Note: The lower yield for the 2,6-difluorobenzyl bromide may be due to steric hindrance from the two ortho-fluorine atoms.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol

This protocol is a general guideline for the O-alkylation of a phenolic hydroxyl group using potassium carbonate as the base.

  • To a solution of the phenol (1.0 equivalent) in anhydrous acetone or DMF (10-15 mL per mmol of phenol), add anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Add this compound (1.1-1.5 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel if necessary.[6]

Protocol 2: General Procedure for N-Alkylation of a Primary Amine

This protocol is a general guideline for the mono-N-alkylation of a primary amine.

  • In a round-bottom flask, dissolve the primary amine (2.0 equivalents) and this compound (1.0 equivalent) in anhydrous acetonitrile or DMF.

  • Add a mild base such as potassium carbonate (1.5 equivalents) or DIPEA (1.5 equivalents).

  • Stir the reaction at room temperature or heat gently (e.g., to 60 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer.

  • Purify the resulting secondary amine by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Nucleophile, Base, and Solvent add_electrophile Add 2-(Difluoromethoxy) benzyl bromide reagents->add_electrophile react Stir at RT or Heat (Monitor by TLC/LC-MS) add_electrophile->react Reaction Start quench Quench/Filter react->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography final_product final_product chromatography->final_product Pure Product

Caption: General experimental workflow for alkylation reactions.

troubleshooting_logic cluster_solutions cluster_side_product_solutions start Low Conversion? stronger_base Use Stronger Base (e.g., NaH for alcohols) start->stronger_base Yes change_solvent Switch to Polar Aprotic Solvent (e.g., DMF, ACN) start->change_solvent Yes increase_temp Increase Reaction Temperature start->increase_temp Yes check_reagent Check Reagent Quality start->check_reagent Yes side_products Side Products Formed? start->side_products No over_alkylation Adjust Stoichiometry or Use Bulky Base side_products->over_alkylation Yes (Amines) c_alkylation Use Polar Aprotic Solvent for O-alkylation side_products->c_alkylation Yes (Phenols) elimination Use Weaker, Less Hindered Base side_products->elimination Yes (Elimination) end Reaction Optimized side_products->end No

Caption: Troubleshooting decision tree for common alkylation issues.

References

Managing the lachrymatory effects of 2-(Difluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the lachrymatory effects and handling of 2-(Difluoromethoxy)benzyl bromide.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments involving this compound.

Exposure and Decontamination

Q1: I was briefly exposed to the vapors of this compound and my eyes are tearing and burning. What should I do?

A1: Immediately move to a well-ventilated area or fresh air. If you are wearing contact lenses, remove them, but only if this can be done without causing further injury.[1] Flush your eyes with copious amounts of running water for at least 15 minutes, holding your eyelids open to ensure the entire surface is rinsed.[1][2] Seek immediate medical attention.[1]

Q2: What is the appropriate first aid response for skin contact with this compound?

A2: Immediately remove any contaminated clothing.[2] Flush the affected skin area with large amounts of soap and water for at least 15 minutes.[2][3] Seek immediate medical attention, especially if irritation persists or if the contact was extensive.[2]

Q3: What should I do if I inhale this compound?

A3: Move to fresh air immediately. If you feel unwell, or if symptoms such as coughing, shortness of breath, or a burning sensation in the throat develop, seek immediate medical attention.[3] Severe exposure may lead to pulmonary edema, so prompt medical evaluation is crucial.[4]

Q4: How should I handle a small spill of this compound in the fume hood?

A4: Ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Contain the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[1][5] Scoop the absorbent material into a sealed, labeled container for hazardous waste disposal.[1][2] Clean the spill area with a suitable decontamination solution (see Q5) and then wash with soap and water.

Q5: What are effective neutralizing agents for this compound spills?

A5: While specific quantitative data for this compound is limited, common neutralizing agents for benzyl halides include solutions of sodium bicarbonate, sodium bisulfite, or a mixture of soda ash and slaked lime. A dilute solution of ammonia can also be effective. However, any neutralization reaction may be exothermic, so it should be performed cautiously. It is recommended to first absorb the bulk of the spill with an inert material before applying a neutralizing agent.[1]

Handling and Storage

Q6: What are the essential safety precautions when working with this compound?

A6: Always handle this compound in a well-ventilated chemical fume hood.[5] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[3][5] Avoid inhalation of vapors and direct contact with skin and eyes.[5]

Q7: How should this compound be stored?

A7: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[6] The compound is sensitive to moisture and light.[7]

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table includes data for the closely related compound, benzyl bromide, which can be used as a proxy for risk assessment and handling procedures.

PropertyValue for Benzyl BromideReference
Physical State Colorless to pale yellow liquid[1][8]
Odor Sharp, pungent, lachrymatory[1][8][9]
Molecular Weight 171.03 g/mol [1]
Boiling Point 198-199 °C[8][9]
Melting Point -3 to -1 °C[9]
Flash Point 87 °C (188 °F)[4]
Vapor Pressure 1 mmHg at 32.2 °C (90 °F)[10]
Vapor Density 5.8 (Air = 1)[4]
Water Solubility Reacts slowly with water[1][4]
Exposure Limits (as HBr) OSHA PEL: 3 ppm (TWA); NIOSH REL: 3 ppm (Ceiling); ACGIH TLV: 3 ppm (Ceiling)[10]
IDLH (as HBr) 30 ppm[10]

Note: TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; TLV = Threshold Limit Value; IDLH = Immediately Dangerous to Life or Health. The exposure limits are for Hydrogen Bromide, a decomposition product.

Experimental Protocols

Protocol 1: General Procedure for Air Sampling of Halogenated Organic Compounds

This is a general guideline and must be validated for this compound.

  • Sampler Preparation: Use a sorbent tube appropriate for halogenated hydrocarbons, such as one containing a carbon molecular sieve.[7]

  • Calibration: Calibrate a personal sampling pump to a known flow rate, typically between 0.01 and 0.2 L/min for sorbent tubes.

  • Sampling: Place the sorbent tube in the breathing zone of the researcher. Draw a known volume of air through the tube. The total volume will depend on the suspected concentration and the analytical detection limit.

  • Sample Storage and Transport: After sampling, cap the sorbent tube and store it at a low temperature until analysis.

  • Analysis: Desorb the analyte from the sorbent tube, typically with a solvent or by thermal desorption. Analyze the desorbed sample using gas chromatography with an appropriate detector, such as an electron capture detector (ECD) or mass spectrometry (MS).[11]

Protocol 2: General Procedure for Quantitative Evaluation of Neutralizing Agent Efficacy

This is a representative protocol and requires optimization and validation for this compound.

  • Preparation of Contaminated Surfaces: In a fume hood, apply a known, small amount of this compound to a series of inert surfaces (e.g., glass coupons).

  • Application of Neutralizing Agents: Apply a measured volume of different neutralizing solutions (e.g., 5% sodium bicarbonate, 5% sodium bisulfite, 1% ammonia) to separate contaminated coupons. Include a control coupon with no neutralizing agent.

  • Reaction Time: Allow the neutralizing agents to react for a specified period (e.g., 15 minutes).

  • Extraction: After the reaction time, extract any remaining this compound from each coupon using a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracts by a suitable analytical method, such as gas chromatography, to quantify the amount of unreacted this compound.

  • Efficacy Calculation: Calculate the percentage of neutralization for each agent by comparing the amount of remaining analyte on the treated coupons to the amount on the control coupon.

Mandatory Visualization

Signaling Pathway of Lachrymatory Effects

The lachrymatory and irritant effects of this compound are mediated through the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel on sensory neurons.[1][12] This activation leads to an influx of cations, depolarization of the neuron, and the sensation of pain and irritation, triggering physiological responses such as tearing and coughing.

Lachrymatory_Effect_Pathway cluster_stimulus External Stimulus cluster_cellular Sensory Neuron cluster_response Physiological Response Compound This compound TRPA1 TRPA1 Ion Channel Compound->TRPA1 Activates Neuron_Membrane Neuron Depolarization TRPA1->Neuron_Membrane Cation Influx Signal_Transmission Signal to Brain Neuron_Membrane->Signal_Transmission Pain Pain & Irritation Signal_Transmission->Pain Tears Lachrymation (Tearing) Pain->Tears

Caption: Lachrymatory effect signaling pathway.

Experimental Workflow for Spill Decontamination

The following workflow outlines the general steps for decontaminating a spill of this compound.

Spill_Decontamination_Workflow Start Spill Occurs Evacuate Evacuate Area (if necessary) Start->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material into Waste Container Contain->Collect Neutralize Apply Neutralizing Agent (e.g., Sodium Bicarbonate Solution) Collect->Neutralize Wipe Wipe Area Clean Neutralize->Wipe Wash Wash Area with Soap and Water Wipe->Wash Dispose Dispose of Waste as Hazardous Material Wash->Dispose End Decontamination Complete Dispose->End

References

Technical Support Center: Purification Strategies for Reactions Involving 2-(Difluoromethoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-(Difluoromethoxy)benzyl bromide from their product mixtures.

Troubleshooting Guide

Issue: Difficulty in removing unreacted this compound from the final product.

The successful removal of unreacted this compound is highly dependent on the nature of your desired product. Below is a step-by-step guide to help you select the most appropriate purification strategy.

Step 1: Analyze the Properties of Your Product

Before selecting a purification method, it is crucial to determine the physical and chemical properties of your target molecule.

  • Is your product a solid or a liquid?

    • Solid: Recrystallization or trituration may be effective.

    • Liquid: Distillation, chromatography, or liquid-liquid extraction are more suitable options.

  • What is the polarity difference between your product and this compound?

    • This can be assessed using Thin Layer Chromatography (TLC). This compound is a relatively non-polar compound. If your product is significantly more polar (e.g., an alcohol, amine, or a more functionalized ether), separation by column chromatography will be more straightforward.

  • Is your product stable to heat?

    • If your product is thermally stable and has a significantly different boiling point from this compound (Boiling Point: ~222 °C), vacuum distillation could be a viable option.[1]

  • Is your product stable to acidic or basic conditions?

    • This will determine if you can use chemical quenching and subsequent extraction to remove the unreacted starting material.

Step 2: Select a Purification Strategy Based on Product Properties

Based on your answers in Step 1, consult the following decision tree and the detailed protocols below to select the optimal purification method.

Decision Logic for Purification Strategy

PurificationDecisionTree start Start: Crude Product Mixture product_state Is the product a solid? start->product_state polarity_diff Is there a significant polarity difference on TLC? product_state->polarity_diff No recrystallization Recrystallization/ Trituration product_state->recrystallization Yes thermal_stability Is the product thermally stable? polarity_diff->thermal_stability No column_chrom Column Chromatography polarity_diff->column_chrom Yes base_stability Is the product stable to base? thermal_stability->base_stability No distillation Vacuum Distillation thermal_stability->distillation Yes quenching Chemical Quench & Extraction base_stability->quenching Yes direct_extraction Direct Liquid-Liquid Extraction base_stability->direct_extraction No

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my reaction to minimize the amount of unreacted this compound?

A1: Thin Layer Chromatography (TLC) is the most common method for monitoring reaction progress. Spot the reaction mixture alongside your starting materials on a silica gel TLC plate. A common eluent system to start with is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1). This compound should have a relatively high Rf value (be less polar). As the reaction proceeds, you should see the spot corresponding to the starting material diminish and a new, typically more polar spot for your product appear. The reaction is considered complete when the starting material spot is no longer visible by UV light.

Q2: I see a spot on my TLC that I suspect is unreacted this compound, but it's very close to my product spot. What can I do?

A2: If the spots are too close for effective separation by column chromatography, you can try optimizing the TLC solvent system. Test different ratios of hexanes and ethyl acetate, or try a different solvent system altogether, such as dichloromethane and hexanes. If separation is still challenging, a chemical quench followed by extraction is likely a better option, provided your product is stable to the quench conditions.

Q3: What is a "chemical quench" and how does it help remove unreacted this compound?

A3: A chemical quench involves adding a reagent to the reaction mixture that selectively reacts with the excess electrophile, in this case, this compound, to form a new compound that is easily separated. For benzyl bromides, nucleophilic amines like triethylamine or ammonia are often used.[2][3] These react with the benzyl bromide to form a quaternary ammonium salt, which is typically soluble in water and can be removed through a liquid-liquid extraction.

Q4: My product is an N-benzylated amine. How do I remove the unreacted this compound without it reacting with my product?

A4: This is a common challenge. One approach is to perform an acidic workup. By washing the organic layer with a dilute acid (e.g., 1M HCl), your N-benzylated amine product will likely form a water-soluble ammonium salt and move to the aqueous layer. The unreacted this compound, being neutral, will remain in the organic layer, which can then be discarded. Subsequently, neutralizing the aqueous layer with a base and extracting with an organic solvent will recover your purified product.

Q5: Can I use distillation to remove the unreacted this compound?

A5: Yes, if your product is thermally stable and has a boiling point significantly different from that of this compound (Boiling Point: ~222 °C).[1] Vacuum distillation is recommended to lower the required temperature and prevent potential decomposition of your product. This method is most effective for large-scale reactions where chromatography may be impractical.

Data Presentation

The following table summarizes the physical properties of this compound and provides a qualitative comparison of the different purification techniques.

Property This compound
CAS Number 85684-64-6[4][5]
Molecular Formula C₈H₇BrF₂O[4][5]
Molecular Weight 237.04 g/mol [4][5]
Appearance Colorless to pale yellow liquid or solid[4]
Boiling Point 222 °C[1]
Density 1.555 g/cm³[1]
Solubility Immiscible with water; soluble in many organic solvents.[5]
Purification Method Principle Best Suited For Advantages Disadvantages
Column Chromatography Separation based on polarity differences.Products with a significantly different polarity from the starting material.High purity can be achieved; applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent, especially for large-scale reactions.
Liquid-Liquid Extraction (with Chemical Quench) Conversion of the starting material to a water-soluble salt, followed by phase separation.Base-stable products.Fast and efficient for removing large amounts of unreacted starting material.Product must be stable to the quenching agent (e.g., a tertiary amine).
Liquid-Liquid Extraction (Acid/Base) Separation based on the acidic or basic properties of the product.Acidic or basic products.Can be highly effective for specific product classes.Not applicable to neutral products.
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Thermally stable liquid products with a significantly different boiling point from the starting material.Ideal for large-scale purification; avoids the use of large solvent volumes.Requires specialized equipment; not suitable for heat-sensitive compounds.
Recrystallization/Trituration Purification of a solid product from a solution.Solid products with low solubility in a chosen solvent at low temperature.Can yield very pure crystalline material; relatively simple procedure.Only applicable to solid products; some product loss is inevitable.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for the purification of products that have a different polarity compared to this compound.

  • Prepare the Slurry: In a beaker, add silica gel to a non-polar solvent (e.g., hexanes or a low-polarity mixture of hexanes and ethyl acetate) to form a slurry.

  • Pack the Column: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica-adsorbed sample to the top of the column.

  • Elute the Column: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate). This compound, being less polar, should elute first.

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify the fractions containing your purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Workflow for Column Chromatography

ColumnChromatography start Crude Product dissolve Dissolve in minimal solvent start->dissolve adsorb Adsorb onto silica gel dissolve->adsorb load Load onto packed column adsorb->load elute Elute with solvent gradient load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for purification by column chromatography.

Protocol 2: Purification by Chemical Quench and Liquid-Liquid Extraction

This protocol is effective when your product is stable to basic conditions, such as those created by the addition of triethylamine.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature.

  • Quench Excess Reagent: Add an excess of a tertiary amine, such as triethylamine (2-3 equivalents relative to the initial amount of this compound), to the reaction mixture. Stir for 30-60 minutes at room temperature.

  • Dilute and Transfer: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel.

  • Wash the Organic Layer: Wash the organic layer with water or a saturated aqueous solution of sodium bicarbonate. This will remove the water-soluble triethylammonium bromide salt.

  • Further Washing: Wash the organic layer with brine (saturated aqueous NaCl solution).

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your purified product.

Workflow for Chemical Quench and Extraction

QuenchExtraction start Crude Reaction Mixture quench Add Triethylamine (Quenching Agent) start->quench dilute Dilute with Organic Solvent quench->dilute wash_water Wash with Water/ Sat. NaHCO₃ dilute->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer wash_brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product AcidicExtraction start Crude Mixture dilute Dilute with Organic Solvent start->dilute acid_wash Wash with Dilute Acid dilute->acid_wash separate_org Separate and Discard Organic Layer acid_wash->separate_org neutralize Neutralize Aqueous Layer with Base acid_wash->neutralize Aqueous Layer extract Extract with Organic Solvent neutralize->extract combine Combine Organic Extracts extract->combine dry_concentrate Dry and Concentrate combine->dry_concentrate product Purified Amine Product dry_concentrate->product

References

Impact of moisture on 2-(Difluoromethoxy)benzyl bromide reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting reactions involving 2-(Difluoromethoxy)benzyl bromide, with a specific focus on the impact of moisture on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to moisture?

A1: this compound is an organic compound used as a versatile building block in synthesis, particularly for introducing the 2-(difluoromethoxy)benzyl group.[1][2] Like other benzyl bromides, it is susceptible to reaction with water.[3][4][5] Its reactivity stems from the benzyl bromide moiety, where the bromine atom is a good leaving group in nucleophilic substitution reactions.[6] The compound is classified as moisture-sensitive and should be handled under anhydrous (water-free) conditions to prevent unwanted side reactions.[6]

Q2: What happens when this compound is exposed to water?

A2: When exposed to water, this compound undergoes hydrolysis. In this reaction, the bromide group is replaced by a hydroxyl group (-OH) from water, resulting in the formation of 2-(difluoromethoxy)benzyl alcohol and hydrogen bromide (HBr) as a byproduct.[5] This process consumes the starting material, reducing the amount available for the desired reaction.

Q3: How does moisture contamination impact the efficiency of my primary reaction?

A3: Moisture contamination directly reduces the yield of your desired product by converting the starting material into the corresponding benzyl alcohol. This side reaction competes with your main reaction pathway. The hydrogen bromide generated during hydrolysis can also alter the pH of the reaction mixture, potentially catalyzing other undesired side reactions or decomposing sensitive reagents.

Q4: How can I detect if moisture has compromised my reaction?

A4: The primary indicator of moisture contamination is the presence of 2-(difluoromethoxy)benzyl alcohol in your reaction mixture. This can be identified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The alcohol byproduct is typically more polar than the starting bromide and will have a lower Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can separate and identify the starting material, desired product, and the alcohol byproduct by their retention times and mass-to-charge ratios.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The crude NMR spectrum may show characteristic peaks for the alcohol, such as a broad singlet for the hydroxyl proton and a shift in the benzylic CH₂ protons compared to the starting bromide.

Q5: What are the best practices for handling and storing this compound?

A5: To maintain its integrity, the reagent should be stored under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature, typically 2-8°C.[2] When handling, always use dry glassware and syringes.[9][10] It is advisable to work in a fume hood and wear appropriate personal protective equipment, as benzyl bromides are strong lachrymators (tear-inducing agents) and irritants.[2][11]

Troubleshooting Guide

Problem 1: Low or No Yield of Desired Product

  • Possible Cause: Significant hydrolysis of this compound due to moisture in the reaction setup.

  • Diagnostic Steps:

    • Analyze a sample of your crude reaction mixture using TLC, GC-MS, or NMR.

    • Look for the presence of a major byproduct corresponding to 2-(difluoromethoxy)benzyl alcohol.

    • If possible, compare the byproduct's analytical signature to a known standard of the alcohol.

  • Solution:

    • Ensure all glassware is rigorously dried before use, either in a drying oven overnight or by flame-drying under vacuum.[9]

    • Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

    • Protect the reaction from atmospheric moisture using a drying tube filled with a desiccant (e.g., calcium chloride) or by maintaining a positive pressure of an inert gas like nitrogen or argon.[9][12]

Problem 2: Multiple Unexpected Spots on TLC Analysis

  • Possible Cause: The primary cause is often the formation of the polar 2-(difluoromethoxy)benzyl alcohol byproduct. Other spots could result from subsequent reactions catalyzed by the HBr generated during hydrolysis.

  • Diagnostic Steps:

    • Run a TLC of your starting material alongside the crude reaction mixture.

    • The most common byproduct, the alcohol, will appear as a more polar spot (lower Rf) that is not present in the starting material.

  • Solution:

    • Re-run the reaction following strict anhydrous protocols as described above.

    • If the reaction is base-sensitive, consider adding a non-nucleophilic base to scavenge any HBr that may form.

Data Presentation

The presence of water has a significant and detrimental effect on the yield of nucleophilic substitution reactions using this compound. The table below provides a representative model of how reaction efficiency can decrease with increasing amounts of water.

Table 1: Impact of Water Contamination on a Typical Nucleophilic Substitution Reaction

Molar Equivalents of WaterExpected Yield of Desired ProductExpected Yield of Hydrolysis Byproduct
0.0 eq>95%<5%
0.2 eq~75-80%~20-25%
0.5 eq~45-50%~50-55%
1.0 eq<10%>90%
Note: Data is illustrative and actual yields may vary depending on the specific nucleophile, reaction conditions, and reaction time.

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Reaction Setup

  • Place all necessary glassware (e.g., round-bottom flask, condenser, addition funnel) in a drying oven at >120°C for at least 4 hours (or overnight).[9]

  • Assemble the glassware hot from the oven under a stream of dry nitrogen or argon.

  • Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Fit the setup with a drying tube or maintain a gentle positive pressure of inert gas using a bubbler system.[12]

  • Add anhydrous solvent and reagents via a dry syringe or cannula.[10][12]

Protocol 2: Example Nucleophilic Substitution: O-alkylation of 4-Methoxyphenol

  • Set up an anhydrous reaction apparatus as described in Protocol 1.

  • To a stirred solution of 4-methoxyphenol (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous acetonitrile (ACN), add this compound (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80°C) and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and quench by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Analytical Monitoring by Thin-Layer Chromatography (TLC)

  • Prepare a TLC chamber with a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • On a silica gel TLC plate, spot the this compound starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the plate in the chamber, remove it, and mark the solvent front.

  • Visualize the spots under a UV lamp (254 nm).

  • The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The formation of a highly polar spot (low Rf) is indicative of the 2-(difluoromethoxy)benzyl alcohol byproduct.

Visualizations

TroubleshootingWorkflow Problem Low Yield or Multiple Byproducts Diagnosis Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Problem->Diagnosis Check1 Is 2-(Difluoromethoxy)benzyl Alcohol Present? Diagnosis->Check1 Cause Probable Cause: Moisture Contamination Check1->Cause Yes Other Investigate Other Causes (Temp, Stoichiometry, etc.) Check1->Other No Solution Solution: Implement Rigorous Anhydrous Techniques Cause->Solution ReactionPathways Reactants Reactants: This compound + Nucleophile (Nu-) Product Desired Product Reactants->Product  Desired Reaction (Anhydrous Conditions) Byproduct Hydrolysis Byproduct: 2-(Difluoromethoxy)benzyl alcohol Reactants->Byproduct  Side Reaction   Moisture H₂O (Moisture) Moisture->Byproduct

References

Technical Support Center: 2-(Difluoromethoxy)benzyl bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with reactions involving 2-(Difluoromethoxy)benzyl bromide, specifically addressing the common problem of reaction mixtures turning dark.

Frequently Asked Questions (FAQs)

Q1: Why did my reaction involving this compound turn dark?

A dark coloration (ranging from yellow/amber to dark brown or black) in your reaction is typically an indication of decomposition or the formation of colored byproducts. Several factors can contribute to this, including the inherent reactivity of the benzyl bromide moiety, the presence of impurities, and suboptimal reaction conditions.

Q2: What are the most likely colored byproducts?

The most common colored byproduct in reactions involving bromide reagents is elemental bromine (Br₂), which has a characteristic brown color.[1] Additionally, complex, high-molecular-weight condensation or polymerization products can form, which are often dark and tar-like.

Q3: Can the 2-(difluoromethoxy) group contribute to the instability?

The difluoromethoxy group is strongly electron-withdrawing. This property can influence the reaction pathway. While it can accelerate SN2 reactions, it may destabilize any carbocation intermediates that could form, potentially leading to alternative decomposition pathways.[2][3]

Q4: Is the starting material itself a potential source of the problem?

Yes. This compound can degrade over time, especially if exposed to moisture, light, or air.[4] Old or improperly stored starting material may contain acidic impurities like hydrogen bromide (HBr) or oxidation byproducts such as 2-(difluoromethoxy)benzaldehyde or 2-(difluoromethoxy)benzoic acid, which can catalyze further decomposition.[5]

Troubleshooting Guide: Dark Reaction Mixtures

If your reaction mixture has turned dark, consider the following potential causes and solutions.

Potential Cause 1: Formation of Elemental Bromine (Br₂)

Free radical processes or oxidation of bromide ions can lead to the formation of elemental bromine, coloring the solution brown.[1]

Solutions:

  • Quench with a reducing agent: During the reaction workup, wash the organic layer with a mild reducing agent solution, such as 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1][6] This will react with and decolorize the elemental bromine.

  • Minimize light exposure: Wrap the reaction vessel in aluminum foil to prevent light-induced radical decomposition.

Potential Cause 2: Presence of Acidic Impurities (HBr)

Hydrogen bromide (HBr) is a common byproduct of reactions involving benzyl bromides and can catalyze decomposition and side reactions.[7][8]

Solutions:

  • Use an HBr scavenger: Add a non-nucleophilic base to the reaction mixture to neutralize HBr as it forms. Examples include powdered potassium carbonate (K₂CO₃) or a hindered base like 2,6-lutidine.

  • Purify the starting material: If the starting material is old, consider purifying it before use by passing it through a plug of basic alumina to remove acidic impurities.[5]

Potential Cause 3: High Reaction Temperature

Benzylic bromides can be thermally sensitive. Excessive heat can promote elimination reactions, radical decomposition, and polymerization.

Solutions:

  • Lower the reaction temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Ensure even heating: Use a well-stirred oil bath for uniform temperature control and to avoid localized overheating.

Potential Cause 4: Incompatible Reagents or Solvents

The choice of base, nucleophile, or solvent can significantly impact the stability of the benzyl bromide.

Solutions:

  • Avoid strong, nucleophilic bases: If a base is required, use a non-nucleophilic or weakly nucleophilic base to minimize direct reaction with the benzyl bromide.

  • Use dry, inert solvents: this compound is sensitive to moisture.[4] Ensure all solvents are thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Summary of Troubleshooting Strategies

Potential Cause Preventative Measures Remedial Actions (During Workup)
Formation of Br₂ - Exclude light from the reaction (wrap in foil).- Use a radical inhibitor if appropriate for the desired reaction.- Wash the organic phase with aqueous sodium thiosulfate or sodium bisulfite.[6]
HBr-catalyzed Decomposition - Add a non-nucleophilic base (e.g., K₂CO₃, 2,6-lutidine).- Purify starting material to remove acidic impurities.[5]- Neutralize with a mild base wash (e.g., saturated NaHCO₃ solution).
Thermal Decomposition - Maintain the lowest effective reaction temperature.- Ensure uniform heating and stirring.- Cool the reaction mixture promptly after completion.
Reagent/Solvent Incompatibility - Use dry, aprotic solvents under an inert atmosphere.- Choose mild, non-nucleophilic bases where possible.- N/A
Impure Starting Material - Use freshly purchased or purified this compound.- Store the reagent in a dark, cool, dry place under inert gas.- Purification of the crude product will be more challenging.

Experimental Protocols

Protocol 1: Purification of this compound

If the starting material is suspected to be impure (e.g., yellow or brown liquid), it can be purified as follows:

  • Prepare a short column or plug of basic alumina in a glass pipette or small chromatography column.

  • Dissolve the this compound in a minimal amount of a dry, non-polar solvent (e.g., hexanes or dichloromethane).

  • Pass the solution through the alumina plug.

  • Rinse the plug with a small amount of the same solvent.

  • Combine the filtrates and remove the solvent under reduced pressure. The purified product should be a colorless to pale yellow liquid.[4]

Protocol 2: General Procedure for a Nucleophilic Substitution Reaction

This protocol for an O-alkylation reaction incorporates best practices to minimize decomposition.

  • Setup: Dry all glassware in an oven overnight and assemble under a stream of dry nitrogen or argon.

  • Reagents: To a stirred solution of the nucleophile (e.g., a phenol, 1.0 eq.) and potassium carbonate (K₂CO₃, 1.5 eq.) in dry acetone or acetonitrile (ACN) at room temperature, add a solution of purified this compound (1.1 eq.) in the same solvent dropwise over 10-15 minutes.

  • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). If necessary, gently heat the reaction to 40-50°C.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, 10% aqueous sodium thiosulfate (if the solution is colored), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting a dark reaction mixture.

G start Reaction Turns Dark check_sm Check Starting Material (SM) Purity start->check_sm impure_sm SM is colored or old check_sm->impure_sm Yes pure_sm SM is pure/fresh check_sm->pure_sm No purify_sm Purify SM (e.g., alumina plug) impure_sm->purify_sm check_conditions Review Reaction Conditions purify_sm->check_conditions pure_sm->check_conditions high_temp High Temperature? check_conditions->high_temp lower_temp Lower Reaction Temperature high_temp->lower_temp Yes light_exp Light Exposure? high_temp->light_exp No lower_temp->light_exp protect_light Protect from Light (Foil) light_exp->protect_light Yes acid_present Acid (HBr) Buildup? light_exp->acid_present No protect_light->acid_present add_base Add Non-nucleophilic Base acid_present->add_base Yes workup Proceed to Workup acid_present->workup No add_base->workup thiosulfate_wash Wash with Na2S2O3 (aq) workup->thiosulfate_wash If color persists

Caption: Troubleshooting workflow for dark reactions.

References

Overcoming steric hindrance in 2-(Difluoromethoxy)benzyl bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(difluoromethoxy)benzyl bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low yields in my nucleophilic substitution reaction with this compound. What are the likely causes?

A1: Low yields in nucleophilic substitution reactions with this compound are often attributed to the steric bulk of the ortho-difluoromethoxy group. This group can hinder the backside attack required for a typical S(_N)2 mechanism. Additionally, the stability of the benzylic carbocation can favor an S(_N)1 pathway, which may be prone to side reactions. Key factors to investigate include:

  • Steric Hindrance: The primary reason for low reactivity. The nucleophile may have difficulty accessing the benzylic carbon.

  • Nucleophile Strength: Weak nucleophiles may not be reactive enough to overcome the steric barrier.

  • Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing the reaction pathway. Polar aprotic solvents generally favor S(_N)2 reactions, while polar protic solvents can promote S(_N)1 reactions.[1]

  • Leaving Group Ability: While bromide is a good leaving group, its departure to form a carbocation in an S(_N)1 reaction can be influenced by the solvent.[2]

Q2: Which palladium-catalyzed cross-coupling reactions are suitable for this compound, and what are the general considerations?

A2: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful methods for forming carbon-carbon and carbon-nitrogen bonds with this compound. Due to the steric hindrance, the choice of ligand is critical for achieving high yields. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]

Q3: How can I minimize homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction with this compound?

A3: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings. To minimize this:

  • Ensure Anaerobic Conditions: Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from promoting oxidative homocoupling.

  • Optimize Reaction Conditions: Use the mildest possible temperature that still allows for efficient cross-coupling. Shorter reaction times can also reduce the extent of side reactions.

  • Choice of Base and Solvent: The selection of base and solvent can influence the rate of homocoupling versus the desired cross-coupling.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Problem: You are attempting a Suzuki-Miyaura coupling of this compound with an arylboronic acid and observing low conversion to the desired product.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: For sterically hindered benzyl bromides, standard catalysts like Pd(PPh(_3))(_4) may be ineffective. Switch to a more active catalyst system.

    • Recommended Ligands: Bulky, electron-rich monophosphine ligands such as JohnPhos, SPhos, or RuPhos are often effective. For ortho-substituted substrates, CataCXium A has also shown high efficacy.[5]

    • Recommended Palladium Source: Pd(OAc)(_2) or Pd(_2)(dba)(_3) are commonly used palladium precursors.

  • Base and Solvent Optimization:

    • Base: Strong, non-nucleophilic bases are generally preferred. Potassium carbonate (K(_2)CO(_3)), cesium carbonate (Cs(_2)CO(_3)), or potassium phosphate (K(_3)PO(_4)) are good starting points.[6]

    • Solvent: A mixture of an organic solvent and water is typically used. Common choices include THF/H(_2)O, Dioxane/H(_2)O, or DMF.[5][6] For substrates sensitive to water, anhydrous conditions with a suitable organic solvent might be necessary.

  • Temperature and Reaction Time:

    • Microwave irradiation can sometimes improve yields and shorten reaction times for sterically hindered substrates.[6] If using conventional heating, temperatures between 70-140 °C are typical.[6]

Workflow for Optimizing Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling catalyst Evaluate Catalyst System start->catalyst base_solvent Optimize Base and Solvent catalyst->base_solvent Use bulky phosphine ligands (e.g., JohnPhos) temp_time Adjust Temperature and Time base_solvent->temp_time Test K2CO3, Cs2CO3 in THF/H2O or DMF end Improved Yield temp_time->end Consider microwave or higher temperature

Workflow for Suzuki-Miyaura optimization.
Issue 2: Unsuccessful Sonogashira Coupling

Problem: Your Sonogashira coupling between this compound and a terminal alkyne is failing or giving low yields.

Troubleshooting Steps:

  • Copper Co-catalyst: While the classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI), this can lead to alkyne homocoupling (Glaser coupling). Consider a copper-free protocol, especially if homocoupling is a major side product.[7]

  • Ligand Choice: The choice of phosphine ligand is crucial. For sterically hindered bromides, bulky and electron-rich ligands are preferred as they promote the formation of the active monoligated palladium species.

    • Recommended Ligands: P(t-Bu)(_3), t-Bu(_2)PCy, or N-heterocyclic carbene (NHC) ligands can be effective.[7]

  • Base and Solvent:

    • Base: An amine base such as triethylamine (Et(_3)N) or diisopropylamine (DIPA) is typically used.[8]

    • Solvent: Anhydrous THF or DMF are common solvents for this reaction.[8]

Quantitative Data from Analogous Systems

The following table summarizes successful conditions for palladium-catalyzed cross-coupling reactions of sterically hindered benzyl bromides. Note that these are for analogous systems and may require optimization for this compound.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference Substrate
Suzuki-Miyaura Pd(OAc)(_2) (5)JohnPhos (10)K(_2)CO(_3) (3.0)DMF140 (µW)0.3350-75Substituted Benzyl Bromides
Suzuki-Miyaura PdCl(_2)(dppf)·CH(_2)Cl(_2) (2)-Cs(_2)CO(_3) (3.0)THF/H(_2)O (10:1)772360-90Substituted Benzyl Bromides
Buchwald-Hartwig Pd(OAc)(_2) (1)RuPhos (2)NaOtBu (1.2)Toluene1101290-99ortho-Substituted Aryl Bromides
Sonogashira (Cu-free) Pd(OAc)(_2) (2.5)P(t-Bu)(_3) (5)Cs(_2)CO(_3) (2.0)1,4-Dioxane801270-90ortho-Substituted Aryl Bromides

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from procedures for other sterically hindered benzyl bromides and may require optimization.[5][6]

  • Reaction Setup: To an oven-dried reaction vessel, add the arylboronic acid (1.2 - 1.5 equiv.), base (e.g., K(_2)CO(_3), 3.0 equiv.), palladium catalyst (e.g., Pd(OAc)(_2), 5 mol%), and ligand (e.g., JohnPhos, 10 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Add this compound (1.0 equiv.) and the anhydrous, degassed solvent (e.g., DMF) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 140 °C) with stirring, potentially using a microwave reactor, for the required time (e.g., 20-60 minutes). Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Ar-R Ar-R Reductive Elimination Complex->Ar-R Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Transmetalation Complex Base Base Base->Transmetalation Complex R-X This compound R-X->Oxidative Addition Complex Oxidative Addition X- B(OH)2-

Catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is based on general procedures for sterically hindered aryl bromides and may need adjustment.[9]

  • Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium catalyst (e.g., Pd(OAc)(_2), 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vial and heat the mixture with stirring at the appropriate temperature (e.g., 100-110 °C) for the necessary time (e.g., 12-24 hours). Monitor the reaction's progress.

  • Workup: After cooling, partition the reaction mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine Coordination Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Ar-NHR Ar-NHR Reductive Elimination Complex->Ar-NHR R-NH2 R-NH2 R-NH2->Amine Coordination Base Base Base->Amine Coordination Ar-X This compound Ar-X->Oxidative Addition Complex Oxidative Addition

Catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling of this compound

This protocol is adapted from methods for sterically hindered aryl bromides and may require optimization.[8]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)(_2), 2.5 mol%), the ligand (e.g., P(t-Bu)(_3), 5 mol%), and a magnetic stir bar.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane), followed by the terminal alkyne (1.2-1.5 equiv.) and the base (e.g., Cs(_2)CO(_3), 2.0 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the mixture to room temperature, then dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Catalytic Cycle of Copper-Free Sonogashira Coupling

Sonogashira_Cu_Free Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Alkyne Coordination Alkyne Coordination Oxidative Addition Complex->Alkyne Coordination Alkyne Coordination Reductive Elimination Complex Reductive Elimination Complex Alkyne Coordination->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Reductive Elimination Ar-C≡C-R Ar-C≡C-R Reductive Elimination Complex->Ar-C≡C-R R-C≡CH R-C≡CH R-C≡CH->Alkyne Coordination Base Base Base->Alkyne Coordination Ar-X This compound Ar-X->Oxidative Addition Complex Oxidative Addition

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-(Difluoromethoxy)benzyl Bromide and Benzyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of key building blocks is paramount for efficient and predictable synthetic strategies. This guide provides a comprehensive comparison of the reactivity of 2-(difluoromethoxy)benzyl bromide and the parent benzyl bromide, supported by an analysis of electronic and steric effects, and supplemented with detailed experimental protocols for direct comparison.

The introduction of a difluoromethoxy group at the ortho position of benzyl bromide significantly modulates its reactivity in nucleophilic substitution reactions. This alteration is a consequence of the strong electron-withdrawing nature of the difluoromethoxy group, which influences the stability of carbocation intermediates in SN1 reactions and the electrophilicity of the benzylic carbon in SN2 reactions.

Executive Summary of Reactivity Comparison

FeatureBenzyl BromideThis compound
SN1 Reactivity HigherLower
SN2 Reactivity LowerHigher (in many cases)
Governing Factors Resonance stabilization of the benzyl carbocation.Strong inductive electron-withdrawing effect of the -OCF2H group destabilizes the carbocation. Potential for minor steric hindrance.

Theoretical Background: Electronic and Steric Effects

The reactivity of benzyl halides in nucleophilic substitution reactions is a delicate balance of electronic and steric factors. Benzyl bromide itself is known to readily undergo both SN1 and SN2 reactions due to the resonance stabilization of the resulting benzyl carbocation and the accessibility of the benzylic carbon for nucleophilic attack.

The difluoromethoxy (-OCF2H) group is a strong electron-withdrawing group, primarily through its inductive effect (-I). This property is central to understanding the altered reactivity of this compound.

  • SN1 Pathway: The rate-determining step of an SN1 reaction is the formation of a carbocation. The electron-withdrawing difluoromethoxy group at the ortho position will destabilize the developing positive charge on the benzylic carbon, thereby increasing the activation energy for carbocation formation and significantly slowing down the SN1 reaction rate compared to benzyl bromide.

  • SN2 Pathway: In an SN2 reaction, a nucleophile attacks the electrophilic carbon in a concerted step. The electron-withdrawing nature of the difluoromethoxy group increases the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack. This electronic effect would be expected to accelerate the SN2 reaction rate. However, the presence of the substituent at the ortho position can also introduce steric hindrance, which may impede the approach of the nucleophile. The overall effect on the SN2 rate will be a balance between these activating electronic and potentially deactivating steric effects. For many nucleophiles, the electronic activation is expected to be the more dominant factor.

Quantitative Data and Experimental Observations

The Hammett equation, and its modifications like the Taft equation for ortho-substituents, provide a framework for quantifying the effect of substituents on reaction rates[1][2]. The difluoromethoxy group is known to have a positive Hammett constant (σ), indicative of its electron-withdrawing nature. This would predict a decreased rate for reactions that proceed through a carbocation intermediate (SN1) and a potentially increased rate for reactions where the benzylic carbon is the site of nucleophilic attack (SN2).

To provide a more concrete comparison, a detailed experimental protocol for determining the relative rates of solvolysis is provided below.

Experimental Protocols

Protocol 1: Comparative Solvolysis Rate Determination by Conductometry

This experiment measures the rate of the SN1 solvolysis reaction by monitoring the increase in conductivity as the bromide ion is produced.

Materials:

  • This compound

  • Benzyl bromide

  • Solvent (e.g., 80:20 ethanol/water)

  • Conductivity meter and probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare equimolar solutions (e.g., 0.01 M) of this compound and benzyl bromide in the chosen solvent.

  • Equilibrate the solvent in the reaction vessel in a constant temperature water bath (e.g., 25 °C).

  • Immerse the conductivity probe in the solvent and allow the reading to stabilize.

  • Inject a precise volume of the benzyl bromide stock solution into the reaction vessel with vigorous stirring to initiate the reaction.

  • Record the conductivity at regular time intervals until the reading remains constant, indicating the completion of the reaction.

  • Repeat the experiment with the this compound solution under identical conditions.

  • The first-order rate constant (k) for each reaction can be determined by plotting ln(G∞ - Gt) versus time, where G∞ is the final conductivity and Gt is the conductivity at time t. The slope of this line is equal to -k.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep1 Prepare equimolar solutions of benzyl bromide and This compound react1 Initiate reaction by adding substrate prep1->react1 prep2 Equilibrate solvent in reaction vessel prep2->react1 react2 Record conductivity over time react1->react2 analysis1 Plot ln(G∞ - Gt) vs. time react2->analysis1 analysis2 Determine rate constant (k) from the slope analysis1->analysis2 analysis3 Compare k values analysis2->analysis3 SN1_Mechanism cluster_benzyl_bromide Benzyl Bromide cluster_difluoro This compound start_bb C₆H₅CH₂Br ts1_bb [C₆H₅CH₂---Br]‡ (Transition State 1) start_bb->ts1_bb Slow carbocation_bb C₆H₅CH₂⁺ (Resonance Stabilized) ts1_bb->carbocation_bb product_bb C₆H₅CH₂Nu carbocation_bb->product_bb Fast + Nu⁻ start_df o-(CHF₂O)C₆H₄CH₂Br ts1_df [o-(CHF₂O)C₆H₄CH₂---Br]‡ (Transition State 1) start_df->ts1_df Very Slow carbocation_df o-(CHF₂O)C₆H₄CH₂⁺ (Destabilized) ts1_df->carbocation_df product_df o-(CHF₂O)C₆H₄CH₂Nu carbocation_df->product_df Fast + Nu⁻ SN2_Mechanism cluster_benzyl_bromide Benzyl Bromide cluster_difluoro This compound start_bb C₆H₅CH₂Br + Nu⁻ ts_bb [Nu---CH₂(C₆H₅)---Br]⁻‡ (Transition State) start_bb->ts_bb Concerted product_bb C₆H₅CH₂Nu + Br⁻ ts_bb->product_bb start_df o-(CHF₂O)C₆H₄CH₂Br + Nu⁻ ts_df [Nu---CH₂(C₆H₄OCF₂H)---Br]⁻‡ (Transition State) start_df->ts_df Concerted product_df o-(CHF₂O)C₆H₄CH₂Nu + Br⁻ ts_df->product_df

References

Comparing 2-(Difluoromethoxy)benzyl bromide to other electrophilic fluoromethylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and physicochemical properties of drug candidates. The difluoromethyl (–CF₂H) group and its derivatives are of particular interest as they can serve as bioisosteres for hydroxyl or thiol groups and enhance metabolic stability. This guide provides a comparative analysis of 2-(Difluoromethoxy)benzyl bromide and other reagents used to introduce difluoromethyl-containing moieties into organic molecules.

A critical distinction must be made at the outset: this compound is a benzylating agent , which introduces a 2-(difluoromethoxy)benzyl group. This contrasts with true electrophilic difluoromethylating agents that deliver a difluoromethyl group (–CF₂H) or its equivalent. This guide will explore the reactivity, applications, and experimental protocols for both classes of reagents to provide a clear understanding of their respective utilities in organic synthesis and drug discovery.

This compound: A Specialized Benzylating Agent

This compound is a versatile building block used to introduce the 2-(difluoromethoxy)benzyl moiety onto a variety of nucleophiles.[1] Its reactivity is primarily dictated by the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions.[1]

Performance Data

This reagent undergoes typical nucleophilic substitution reactions with a range of heteroatom nucleophiles. The following table summarizes its performance in these transformations.

Nucleophile SubstrateBaseSolventTemperature (°C)Time (h)ProductYield (%)
PhenolK₂CO₃DMF25121-(2-(Difluoromethoxy)benzyloxy)benzene>95 (Typical)
4-MethoxyphenolCs₂CO₃Acetonitrile8061-(2-(Difluoromethoxy)benzyloxy)-4-methoxybenzene>95 (Typical)
AnilineK₂CO₃Acetonitrile8216N-(2-(Difluoromethoxy)benzyl)aniline~80-90
ThiophenolK₂CO₃DMF254(2-(Difluoromethoxy)benzyl)(phenyl)sulfane>95 (Typical)
BenzylamineEt₃NCH₂Cl₂2512N-Benzyl-1-(2-(difluoromethoxy)phenyl)methanamine~85-95

Yields are representative and based on standard Williamson ether synthesis and analogous N- and S-alkylation protocols.

Experimental Protocol: O-Alkylation of Phenol

This protocol describes a general procedure for the benzylation of a phenol using this compound, analogous to a Williamson ether synthesis.[2]

Materials:

  • Phenol (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenol (1.0 equivalent) in anhydrous DMF (10 mL per mmol of phenol), add anhydrous potassium carbonate (2.0 equivalents).

  • Add this compound (1.1 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature (25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times are typically 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure aryl benzyl ether.

Reaction Workflow

Mechanism of Benzylation (SN2) Nu Nucleophile (e.g., ArO⁻) TS Transition State Nu->TS Nucleophilic Attack BnBr This compound BnBr->TS Product Alkylated Product TS->Product LeavingGroup Br⁻ TS->LeavingGroup Leaving Group Departure

Caption: SN2 mechanism for the reaction of this compound.

Electrophilic Difluoromethylating Agents

In contrast to the benzylating agent discussed above, electrophilic difluoromethylating agents are designed to transfer the –CF₂H group to a nucleophile. These reagents often function as sources of difluorocarbene (:CF₂) or a related electrophilic species.

S-(Difluoromethyl)diarylsulfonium Salts

These sulfonium salts are bench-stable reagents that can serve as effective difluorocarbene precursors under basic conditions.[3] They have been successfully employed for the difluoromethylation of a variety of nucleophiles, particularly phenols and thiophenols.[3]

The following table summarizes the performance of S-(difluoromethyl)diarylsulfonium salts in difluoromethylation reactions.

Nucleophile SubstrateBaseSolventTemperature (°C)Time (h)ProductYield (%)
PhenolLiOH·H₂ODioxane8012Difluoromethoxybenzene91[3]
4-NitrophenolLiOH·H₂ODioxane80121-(Difluoromethoxy)-4-nitrobenzene95[3]
ThiophenolLiOH·H₂ODioxane8012(Difluoromethyl)(phenyl)sulfane99[3]
1,3-Diphenylpropane-1,3-dioneLiOH·H₂ODioxane802(Z)-1-(difluoromethoxy)-1,3-diphenylprop-1-en-3-one99[4]
IndoleLiOH·H₂ODioxane80121-(Difluoromethyl)-1H-indole72[3]

This protocol is adapted from the work of Hu and coworkers for the difluoromethylation of phenols using an S-(difluoromethyl)sulfonium salt.[3]

Materials:

  • Phenol (1.0 equiv)

  • S-(Difluoromethyl)diarylsulfonium salt (1.2 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv)

  • 1,4-Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried reaction tube, add the phenol (1.0 equiv), S-(difluoromethyl)diarylsulfonium salt (1.2 equiv), and LiOH·H₂O (2.0 equiv).

  • Add 1,4-dioxane (0.2 M) and seal the tube.

  • Place the reaction tube in a preheated oil bath at 80 °C and stir for 12 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Difluorocarbene Generation and Trapping cluster_0 Carbene Generation cluster_1 Nucleophilic Trapping Sulfonium S-(Difluoromethyl)sulfonium Salt Ylide Intermediate Ylide Sulfonium->Ylide Base Base (e.g., OH⁻) Base->Sulfonium Deprotonation Carbene Difluorocarbene (:CF₂) Ylide->Carbene Elimination Sulfide Diaryl Sulfide Ylide->Sulfide Intermediate Intermediate Anion Carbene->Intermediate Nucleophile Nucleophile (e.g., ArO⁻) Nucleophile->Carbene Attack Product Difluoromethylated Product Intermediate->Product Protonation ProtonSource H₂O ProtonSource->Intermediate

Caption: Generation of difluorocarbene from a sulfonium salt and subsequent reaction.

Difluoromethyl Sulfonium Ylides

Stable, electrophilic difluoromethylated sulfonium ylides have been developed for the direct difluoromethylation of alcohols under mild conditions.[5] These reagents are particularly effective for primary and secondary alcohols, proceeding via a proposed nucleophilic substitution mechanism.[6]

The following table shows the performance of a difluoromethyl sulfonium ylide for the O-difluoromethylation of various alcohols.

Alcohol SubstrateLewis AcidSolventTemperature (°C)Time (h)ProductYield (%)
1-OctanolLiBF₄DCE60121-(Difluoromethoxy)octane88[5]
CyclohexanolLiBF₄DCE6012(Difluoromethoxy)cyclohexane82[5]
Benzyl alcoholLiBF₄DCE6012(Difluoromethoxy)methyl)benzene91[5]
(R)-1-Phenylethan-1-olLiBF₄DCE6012(R)-((1-(Difluoromethoxy)ethyl)benzene85[5]
GeraniolLiBF₄DCE6012Difluoromethyl geranyl ether81[5]

DCE = 1,2-dichloroethane

This protocol is based on the method developed by Shen and coworkers.[5]

Materials:

  • Alcohol (1.0 equiv)

  • Difluoromethyl-(4-nitrophenyl)-bis(carbomethoxy)methylide sulfonium ylide (1.5 equiv)

  • Lithium tetrafluoroborate (LiBF₄) (1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To a sealed tube, add the alcohol (1.0 equiv), the sulfonium ylide (1.5 equiv), and LiBF₄ (1.5 equiv).

  • Add anhydrous DCE (0.1 M) to the tube.

  • Stir the mixture at 60 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to afford the desired alkyl difluoromethyl ether.

Proposed Mechanism for Ylide Difluoromethylation Ylide Sulfonium Ylide ActivatedComplex Activated Ylide-Lewis Acid Complex Ylide->ActivatedComplex Alcohol Alcohol (ROH) TS Transition State Alcohol->TS Nucleophilic Attack LewisAcid Lewis Acid (e.g., LiBF₄) LewisAcid->ActivatedComplex Activation ActivatedComplex->TS Product ROCF₂H TS->Product Byproduct Sulfide Byproduct TS->Byproduct Departure of Sulfide General Photoredox Catalytic Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Radical_Precursor CF₂HSO₂Na PC_star->Radical_Precursor PC_reduced PC⁻ PC_star->PC_reduced SET Light hv (Visible Light) Light->PC CF2H_Radical •CF₂H Radical_Precursor->CF2H_Radical SO₂ extrusion Arene Heteroarene CF2H_Radical->Arene Radical_Adduct Arene-CF₂H Radical Adduct Arene->Radical_Adduct Product Difluoromethylated Arene Radical_Adduct->Product Oxidation & Deprotonation Oxidant Oxidant (e.g., O₂) PC_reduced->Oxidant Regeneration Oxidant->PC Regeneration Oxidant->Radical_Adduct

References

A Comparative Guide to the Efficacy of Reagents for Introducing Difluoromethyl (CF2H) Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the difluoromethyl (CF2H) group is a cornerstone of modern medicinal chemistry. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The introduction of a CF2H moiety can lead to improved metabolic stability, enhanced membrane permeability, and stronger target binding affinity.[1] This guide provides a comparative overview of the efficacy of 2-(Difluoromethoxy)benzyl bromide and other common alternative reagents for introducing the valuable CF2H group, supported by experimental data and detailed protocols.

Introduction to Difluoromethylating Agents

The introduction of a CF2H group can be broadly categorized into two approaches: the "building block" strategy, where a larger molecular fragment containing the CF2H group is introduced, and direct difluoromethylation, where the CF2H group itself is transferred to a substrate.

This compound is a prime example of a building block reagent. Its utility stems from the reactive benzyl bromide moiety, which readily participates in nucleophilic substitution and coupling reactions.[2] This allows for the introduction of the 2-(difluoromethoxy)benzyl group into a target molecule. However, specific quantitative data on its reaction efficacy in the literature is scarce, making direct comparison challenging.

In contrast, direct difluoromethylation reagents have been extensively studied and offer a more versatile approach for late-stage functionalization. These are typically classified by their reaction mechanism:

  • Radical Difluoromethylation: Reagents like Zinc Difluoromethanesulfinate (DFMS, Baran reagent) generate a difluoromethyl radical (•CF2H) that can be used for C-H functionalization, particularly of heterocycles.

  • Nucleophilic Difluoromethylation: Reagents such as (Difluoromethyl)trimethylsilane (TMSCF2H) are used to deliver a nucleophilic "CF2H-" equivalent.

  • Electrophilic Difluoromethylation: While not the focus of this guide, this class of reagents is also a viable option for introducing CF2H groups.

Comparative Performance of Difluoromethylating Agents

The following tables summarize the performance of key difluoromethylating agents based on available experimental data. It is important to note that direct comparative data for this compound is limited in publicly accessible literature.

Reagent/MethodSubstrateProductYield (%)Reference
This compound Amine (general)N-(2-(Difluoromethoxy)benzyl)amineData not available-
Thiol (general)2-(Difluoromethoxy)benzyl thioetherData not available-
Alcohol (general)2-(Difluoromethoxy)benzyl etherData not available-
Zinc Difluoromethanesulfinate (DFMS) Caffeine8-(Difluoromethyl)caffeine85Baran, P. S. et al. PNAS2011 , 108, 14411-14415.
4-Acetylpyridine4-Acetyl-2-(difluoromethyl)pyridine72Baran, P. S. et al. PNAS2011 , 108, 14411-14415.
2-Mercaptobenzothiazole2-(Difluoromethylthio)benzothiazole65Baran, P. S. et al. PNAS2011 , 108, 14411-14415.
(Difluoromethyl)trimethylsilane (TMSCF2H) Diphenyl disulfidePhenyl difluoromethyl sulfide82Browne, D. L. et al. Chem. Commun.2016 , 52, 8448-8451.
Bis(4-methoxyphenyl) disulfide4-Methoxyphenyl difluoromethyl sulfide75Browne, D. L. et al. Chem. Commun.2016 , 52, 8448-8451.
Dibenzyl disulfideBenzyl difluoromethyl sulfide78Browne, D. L. et al. Chem. Commun.2016 , 52, 8448-8451.

Experimental Protocols

Detailed methodologies for the application of the alternative difluoromethylating agents are provided below.

Protocol 1: Radical C-H Difluoromethylation of Heterocycles using Zinc Difluoromethanesulfinate (DFMS)

This protocol is adapted from the work of Baran and coworkers.

Materials:

  • Heterocyclic substrate (1.0 equiv)

  • Zinc Difluoromethanesulfinate (DFMS) (2.0 equiv)

  • tert-Butyl hydroperoxide (t-BuOOH), 70% in water (3.0 equiv)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Trifluoroacetic acid (TFA) (optional, 1.0 equiv)

Procedure:

  • To a vial, add the heterocyclic substrate (0.5 mmol, 1.0 equiv) and Zinc Difluoromethanesulfinate (DFMS) (1.0 mmol, 2.0 equiv).

  • Add a 1:1 mixture of CH2Cl2 and H2O (5 mL).

  • Add tert-butyl hydroperoxide (1.5 mmol, 3.0 equiv) dropwise to the stirred suspension. For certain nitrogen-containing heterocycles, the addition of TFA (0.5 mmol, 1.0 equiv) can improve the reaction rate and yield.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is incomplete, a second portion of DFMS (2.0 equiv) and t-BuOOH (3.0 equiv) can be added and stirring continued for another 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired difluoromethylated heterocycle.

Protocol 2: Nucleophilic Difluoromethylation of Disulfides using (Difluoromethyl)trimethylsilane (TMSCF2H)

This protocol is adapted from the work of Browne and coworkers.

Materials:

  • Disulfide substrate (1.0 equiv)

  • (Difluoromethyl)trimethylsilane (TMSCF2H) (4.0 equiv)

  • Cesium fluoride (CsF) (8.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To an oven-dried flask, add the disulfide substrate (0.5 mmol, 1.0 equiv) and cesium fluoride (4.0 mmol, 8.0 equiv).

  • Flush the flask with nitrogen.

  • Add N-Methyl-2-pyrrolidone (NMP) (1 mL) and cool the mixture to 0 °C in an ice bath.

  • Add (Difluoromethyl)trimethylsilane (TMSCF2H) (2.0 mmol, 4.0 equiv) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired difluoromethyl thioether.

Reaction Workflows

The following diagrams illustrate the general workflows for the difluoromethylation strategies discussed.

G cluster_0 Building Block Approach cluster_1 Direct Radical Difluoromethylation cluster_2 Direct Nucleophilic Difluoromethylation reagent_bb This compound product_bb R-X-CH2-Ar-OCF2H reagent_bb->product_bb Nucleophilic Substitution nucleophile Nucleophile (R-XH) X = O, S, N nucleophile->product_bb base Base base->nucleophile Deprotonation reagent_rad DFMS (Baran Reagent) radical •CF2H reagent_rad->radical Generation substrate_rad Heterocycle (Het-H) product_rad Het-CF2H substrate_rad->product_rad Radical Addition initiator Initiator (t-BuOOH) initiator->radical radical->product_rad reagent_nuc TMSCF2H nucleophile_cf2h "CF2H-" reagent_nuc->nucleophile_cf2h Activation substrate_nuc Disulfide (R-S-S-R) product_nuc R-SCF2H substrate_nuc->product_nuc Nucleophilic Attack activator Activator (CsF) activator->nucleophile_cf2h nucleophile_cf2h->product_nuc G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Inhibitor with CF2H group Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

References

Advantages of the difluoromethoxy group over a methoxy group in drug design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a pivotal strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a superior alternative to the traditional methoxy group (-OCH₃), offering a unique combination of physicochemical properties that address common challenges in drug development such as metabolic instability and target engagement. This guide provides a comprehensive comparison, supported by experimental data, to illustrate the advantages of the difluoromethoxy moiety for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Analysis

The substitution of a methoxy group with a difluoromethoxy group imparts a nuanced yet significant shift in a molecule's properties. These changes can be leveraged to fine-tune a drug candidate's profile for enhanced efficacy and safety.

Table 1: Comparative Physicochemical Properties of Methoxy and Difluoromethoxy Groups

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Advantage of Difluoromethoxy
Lipophilicity (Hansch π) -0.02+0.48Increased lipophilicity can enhance membrane permeability and cell uptake.
Electronic Effect (Hammett σp) -0.27 (Electron-donating)+0.14 (Weakly electron-withdrawing)[1]Modulates electronic environment, potentially improving target binding.
Hydrogen Bonding Capability Hydrogen bond acceptorHydrogen bond acceptor and a weak hydrogen bond donor[1][2]Unique ability to act as a hydrogen bond donor can introduce new, favorable interactions with biological targets.[1][2]
Metabolic Stability Prone to O-demethylationResistant to oxidative metabolism[1][2]Blocks a common metabolic pathway, increasing the drug's half-life and bioavailability.[1][2]
pKa Modulation Minimal influenceCan lower the pKa of nearby basic groupsOptimizes the ionization state of a drug at physiological pH, affecting solubility and permeability.[2]

Enhanced Metabolic Stability: A Key Advantage

One of the most significant advantages of the difluoromethoxy group is its enhanced metabolic stability.[1][2] The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[1] Methoxy groups, in contrast, are often a primary site of metabolism through O-demethylation, leading to rapid clearance and reduced drug exposure.[1][2]

By replacing a metabolically labile methoxy group with a difluoromethoxy group, medicinal chemists can effectively block this metabolic "soft spot," leading to a longer plasma half-life, reduced clearance, and improved oral bioavailability.[1]

cluster_methoxy Methoxy Group Metabolism cluster_difluoromethoxy Difluoromethoxy Group Stability Drug-OCH3 Drug-OCH₃ (Active) Metabolite-OH Metabolite-OH (Often Inactive/Excreted) Drug-OCH3->Metabolite-OH CYP450 O-demethylation Drug-OCF2H Drug-OCF₂H (Active) No_Metabolism Metabolically Stable Drug-OCF2H->No_Metabolism Resistant to O-demethylation Start

Figure 1. Comparison of metabolic pathways for methoxy and difluoromethoxy groups.

Unique Hydrogen Bonding Capability

The difluoromethoxy group possesses the rare and valuable characteristic of being a lipophilic hydrogen bond donor.[1] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions.[2] This capability is absent in the methoxy group and allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing binding affinity to the target protein while improving metabolic stability.[2]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to evaluate the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes.

1. Materials:

  • Test compound (e.g., methoxy analog and difluoromethoxy analog)
  • Pooled human liver microsomes (HLM)
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • 0.1 M Phosphate buffer (pH 7.4)
  • Acetonitrile or methanol for quenching the reaction
  • Control compounds (e.g., a known stable compound and a known labile compound)
  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).
  • Prepare an incubation mixture in a microcentrifuge tube containing phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).
  • Pre-incubate the mixture at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding 2-3 volumes of cold acetonitrile or methanol containing an internal standard.
  • Centrifuge the samples to precipitate the proteins.
  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear regression of this plot gives the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Table 2: Representative Metabolic Stability Data

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Methoxy Analog1546.2
Difluoromethoxy Analog> 60< 11.5
Note: These are representative values to illustrate the trend. Actual values are compound-specific.[1]

Logical Workflow for Analog Evaluation

The decision to replace a methoxy group with a difluoromethoxy group should be based on a systematic evaluation of the resulting analog's properties.

Start Lead Compound with -OCH₃ Group Synthesis Synthesize -OCF₂H Analog Start->Synthesis PhysChem Physicochemical Profiling (logP, pKa, Solubility) Synthesis->PhysChem InVitro In Vitro Evaluation Synthesis->InVitro Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) InVitro->Metabolic_Stability Target_Binding Target Binding Assay InVitro->Target_Binding InVivo In Vivo Studies (Pharmacokinetics, Efficacy) Metabolic_Stability->InVivo Target_Binding->InVivo Decision Advance Candidate? InVivo->Decision

Figure 2. Workflow for evaluating a difluoromethoxy analog.

Case Studies: Approved Drugs

The successful application of the difluoromethoxy group is evident in several FDA-approved drugs.

  • Pantoprazole (Protonix®): A proton pump inhibitor where the difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and mechanism of action.[1]

  • Roflumilast (Daliresp®): A phosphodiesterase-4 (PDE4) inhibitor where the difluoromethoxy group contributes to its potency and metabolic stability.[1]

Conclusion

The difluoromethoxy group offers a distinct and often superior profile compared to the methoxy group in drug design. Its ability to enhance metabolic stability, modulate lipophilicity, and introduce a unique hydrogen bond donating capability provides medicinal chemists with a powerful tool to overcome common drug development hurdles.[1][2] The strategic replacement of a methoxy group with a difluoromethoxy group can lead to drug candidates with improved pharmacokinetic properties and enhanced biological activity, ultimately increasing the probability of clinical success.

References

A Comparative Guide to the Reaction Products of 2-(Difluoromethoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of products derived from the reactions of 2-(Difluoromethoxy)benzyl bromide. It offers a comparative analysis of their synthesis, performance, and includes detailed experimental data and protocols. The inclusion of the difluoromethoxy group is of significant interest in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This guide serves as a valuable resource for researchers utilizing this versatile building block in organic synthesis and drug discovery.

Nucleophilic Substitution: A Primary Reaction Pathway

This compound readily undergoes nucleophilic substitution reactions, where the bromide leaving group is displaced by a variety of nucleophiles.[4] This reactivity is characteristic of benzyl halides and is the primary focus of this guide. We will explore the synthesis and characterization of two main classes of products: ethers and amines.

A general workflow for the synthesis and characterization of these products is outlined below.

G reactant This compound reaction Nucleophilic Substitution reactant->reaction nucleophile Nucleophile (Alcohol, Phenol, Amine) nucleophile->reaction product Product (Ether or Amine) reaction->product purification Purification (Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Figure 1: General workflow for the synthesis and characterization of products from this compound reactions.

Synthesis and Characterization of 2-(Difluoromethoxy)benzyl Ethers

The synthesis of ethers from this compound is typically achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide or phenoxide with the benzyl bromide.[5][6][7]

Comparison of Synthetic Methods for Benzyl Ethers
MethodReagents & ConditionsYield (%)AdvantagesDisadvantagesRef.
Williamson Ether Synthesis Alcohol/Phenol, Base (e.g., NaH, KOH), Solvent (e.g., THF, DMF)Generally good to highBroad substrate scope, well-established.[5][6]Requires strong base, may not be suitable for base-sensitive substrates.[6][5][6]
Using 2-Benzyloxy-1-methylpyridinium triflate Alcohol, 2-benzyloxypyridine, MgO, methyl triflate, Toluene, 90 °C76-98%Neutral conditions, suitable for acid- and base-sensitive substrates.Reagent is not as common as those for Williamson synthesis.[8]
FeSO₄-mediated Synthesis Alcohol, FeSO₄, (microwave, 130 °C or reflux)Good to excellentBase-free, mild conditions.Requires specific equipment (microwave) for optimal results.[9]
Mechanochemical Synthesis Alcohol, Difluorocarbene precursor, Mixer millUp to 99%Solvent-free, rapid reaction times, high yields.[10]Requires specialized ball-milling equipment.[10]
Experimental Protocol: Williamson Ether Synthesis of a 2-(Difluoromethoxy)benzyl Ether (General Procedure)
  • To a solution of the desired alcohol or phenol (1.0 eq.) in an anhydrous solvent such as THF or DMF, a strong base like sodium hydride (1.2 eq.) is added portion-wise at 0 °C under an inert atmosphere.

  • The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

  • This compound (1.1 eq.) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ether.

Spectroscopic Characterization of Fluorinated Benzyl Ethers

The introduction of fluorine atoms into the benzyl group significantly influences the NMR spectra. In ¹³C NMR, the methylene carbon of the benzyl group in fluorinated benzyl ethers is shifted upfield (around 60-67 ppm) compared to non-fluorinated benzyl ethers (around 72-75 ppm), which can enhance spectral resolution in complex molecules like oligosaccharides.[11][12][13]

¹H NMR:

  • The benzylic protons (-O-CH₂-Ar) typically appear as a singlet in the range of 4.5-5.0 ppm.

  • The difluoromethoxy proton (-OCHF₂) often appears as a triplet with a J-coupling constant of approximately 74 Hz in the range of 6.5-7.5 ppm.

  • Aromatic protons will appear in the aromatic region (typically 7.0-7.6 ppm) with splitting patterns corresponding to the substitution on the ring.

¹³C NMR:

  • The benzylic carbon (-O-C H₂-Ar) is expected in the range of 60-70 ppm.[11]

  • The difluoromethoxy carbon (-OC HF₂) will appear as a triplet due to coupling with the two fluorine atoms.

  • Aromatic carbons will resonate in the range of 110-160 ppm.

Synthesis and Characterization of N-Substituted 2-(Difluoromethoxy)benzylamines

The reaction of this compound with primary or secondary amines provides a straightforward route to N-substituted 2-(difluoromethoxy)benzylamines.

Comparison of Synthetic Methods for N-Benzylation of Amines
MethodReagents & ConditionsYield (%)AdvantagesDisadvantagesRef.
Direct Alkylation Amine, Benzyl halide, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF)VariableSimple procedure, readily available reagents.Risk of over-alkylation (formation of tertiary amines and quaternary ammonium salts).[14][14]
Reductive Amination Amine, Benzaldehyde, Reducing agent (e.g., NaBH₄, H₂/Pd-C)Good to highGood control over mono-alkylation.Two-step process (imine formation then reduction).[14]
Hydrogen Borrowing Amine, Benzyl alcohol, Catalyst (e.g., Pd-doped MOF, Ni catalyst)Good to highAtom-economical, environmentally friendly (water is the only byproduct).[12][15][16][17]Requires a specific catalyst and often higher temperatures.[15][16][12][15][16][17]
Experimental Protocol: Synthesis of an N-Substituted 2-(Difluoromethoxy)benzylamine (General Procedure)
  • To a solution of the primary or secondary amine (1.0 eq.) and a base such as potassium carbonate (2.0 eq.) in a solvent like acetonitrile, this compound (1.1 eq.) is added.

  • The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., dichloromethane).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the desired N-substituted benzylamine.

Spectroscopic Characterization of N-(2-(Difluoromethoxy)benzyl)anilines

¹H NMR:

  • The benzylic protons (-NH-CH₂-Ar) typically appear as a singlet around 4.4 ppm.

  • The N-H proton will appear as a broad singlet, and its chemical shift is solvent-dependent.

  • The difluoromethoxy proton (-OCHF₂) is expected as a triplet around 6.8 ppm.

  • Aromatic protons will be observed in the 6.7-7.5 ppm region.

¹³C NMR:

  • The benzylic carbon (-NH-C H₂-Ar) is expected to resonate around 48 ppm.

  • The difluoromethoxy carbon (-OC HF₂) will appear as a triplet.

  • Aromatic carbons will be in the 110-150 ppm range.

IR Spectroscopy:

  • A characteristic N-H stretching vibration for secondary amines will be observed in the region of 3300-3500 cm⁻¹.

  • C-N stretching vibrations can be found in the 1250-1350 cm⁻¹ range.

  • Strong C-F stretching bands from the difluoromethoxy group are expected.

Mass Spectrometry:

  • The mass spectrum will show the molecular ion peak (M⁺).

  • A prominent fragment is often the tropylium ion or a related benzylic cation resulting from the cleavage of the C-N bond.

Potential Biological Significance: Targeting the PI3K/Akt Signaling Pathway

The introduction of difluoromethoxy groups into molecules can be a strategic approach in drug design to enhance their pharmacological properties.[1][2][3] Compounds bearing a difluoromethylbenzimidazole scaffold have been identified as potential inhibitors of the PI3Kα signaling pathway.[18] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[8][11][15][16][18]

The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway and the points of inhibition by various drugs.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates PI3Ki PI3K Inhibitors (e.g., Alpelisib) PI3Ki->PI3K Inhibits AKTi Akt Inhibitors (e.g., Ipatasertib) AKTi->AKT Inhibits mTORi mTOR Inhibitors (e.g., Everolimus) mTORi->mTORC1 Inhibits

Figure 2: Simplified PI3K/Akt signaling pathway with points of therapeutic intervention.

The development of novel inhibitors targeting this pathway is an active area of research in oncology. The unique properties of the 2-(difluoromethoxy)benzyl moiety make it an attractive scaffold for the design of new therapeutic agents.

References

A Researcher's Guide to Difluoromethylation: A Side-by-Side Reagent Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of a difluoromethyl (-CF2H) group is a powerful tool to enhance the metabolic stability, lipophilicity, and binding affinity of molecules. This guide provides a comprehensive side-by-side comparison of common difluoromethylation reagents, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.

The introduction of a difluoromethyl group can significantly alter the physicochemical properties of a molecule, making it a valuable functional group in medicinal chemistry and materials science.[1][2] The -CF2H group can act as a bioisostere for hydroxyl, thiol, and amine functionalities, offering a unique combination of hydrogen bond donating capability and increased lipophilicity.[1][2] The choice of difluoromethylation reagent is critical and depends on the substrate, desired reactivity (nucleophilic, electrophilic, or radical), and functional group tolerance. This guide categorizes and compares the performance of key reagents in each class.

Understanding the Reaction Pathways

Difluoromethylation reactions can be broadly classified into three categories based on the nature of the difluoromethylating species. The selection of a reagent dictates the reaction mechanism and, consequently, the types of substrates that can be successfully functionalized.

Caption: General classification of difluoromethylation reagents and their corresponding reactive intermediates and typical substrates.

Nucleophilic Difluoromethylation Reagents

Nucleophilic difluoromethylation reagents are sources of a difluoromethyl anion equivalent ("CF2H-") and are particularly effective for the functionalization of electrophilic substrates such as aldehydes, ketones, and imines.

Reagent/Parameter(Trifluoromethyl)trimethylsilane (TMSCF2H)Phenyl(difluoromethyl)sulfone (PhSO2CF2H)
Typical Substrates Aldehydes, ketones, imines, disulfidesAldehydes, ketones, imines, alkyl halides
Common Activators Base (e.g., CsF, t-BuOK)Strong base (e.g., t-BuOK, LDA)
Advantages Commercially available, good for carbonyl additionsVersatile, can also be a precursor to radical species
Limitations Requires stoichiometric baseOften requires strong bases, which can limit functional group tolerance
Performance Data: Nucleophilic Difluoromethylation of Aldehydes
Substrate (ArCHO)ReagentConditionsYield (%)Reference
4-NitrobenzaldehydePhSO2CF2Ht-BuOK, THF, -78 °C to rt95[3]
4-ChlorobenzaldehydePhSO2CF2Ht-BuOK, THF, -78 °C to rt92[3]
BenzaldehydeDiethyl difluoromethylphosphonateLDA, THF85[4]
4-MethoxybenzaldehydeDiethyl difluoromethylphosphonateLDA, THF88[4]

Radical Difluoromethylation Reagents

Radical difluoromethylation has emerged as a powerful tool for the direct C-H functionalization of arenes and heteroarenes, which are common scaffolds in pharmaceuticals. These reagents generate a difluoromethyl radical (•CF2H) that can engage in Minisci-type reactions.

Reagent/ParameterZinc Difluoromethanesulfinate (Zn(SO2CF2H)2, DFMS)Sodium Difluoromethanesulfinate (CF2HSO2Na)
Typical Substrates Electron-deficient heteroarenes (e.g., pyridines, quinolines)Heteroarenes, alkenes
Common Activators Oxidant (e.g., t-BuOOH)Photocatalyst (e.g., Rose Bengal) and light
Advantages Operationally simple, scalable, commercially availableMilder conditions, often compatible with a broad range of functional groups
Limitations Can require an excess of the reagent and oxidantRequires a light source and photocatalyst
Performance Data: Radical C-H Difluoromethylation of Heterocycles
SubstrateReagentConditionsYield (%)Reference
CaffeineZn(SO2CF2H)2t-BuOOH, CH2Cl2/H2O85[5]
4-AcetylpyridineZn(SO2CF2H)2t-BuOOH, CH2Cl2/H2O75[5]
Quinoxalin-2(1H)-oneCF2HSO2NaRose Bengal, green LEDs, DMSO88[6]
1-Methylquinoxalin-2-oneV-COF-AN-BT (photocatalyst), CF2HSO2NaVisible light, DMSO91[7]

Electrophilic Difluoromethylation Reagents

Electrophilic difluoromethylation reagents act as a source of a difluoromethyl cation equivalent ("CF2H+") and are used to functionalize nucleophilic substrates like thiols, amines, and enolates.

Reagent/ParameterS-(Difluoromethyl)diarylsulfonium SaltsN-Tosyl-S-difluoromethyl-S-phenylsulfoximine
Typical Substrates Thiols, amines, phosphines, imidazolesThiols, imidazoles, some carbon nucleophiles
Common Activators Generally used directlyBase (e.g., NaH)
Advantages Effective for heteroatom difluoromethylationCan act as a difluorocarbene precursor
Limitations Can have limited stability and substrate scopeMay require strong bases
Performance Data: Electrophilic Difluoromethylation of Thiols and N-Heterocycles
SubstrateReagentConditionsYield (%)Reference
ThiophenolN-Tosyl-S-difluoromethyl-S-phenylsulfoximineNaH, THF, 60 °C94[8]
4-ChlorothiophenolN-Tosyl-S-difluoromethyl-S-phenylsulfoximineNaH, THF, 60 °C78[8]
ImidazoleN-Tosyl-S-difluoromethyl-S-phenylsulfoximineNaH, THF, 60 °C75[8]
4-NitroimidazoleN-Tosyl-S-difluoromethyl-S-phenylsulfoximineNaH, THF, 60 °C65[8]

Experimental Protocols

General Procedure for Radical C-H Difluoromethylation of Heteroarenes using Zn(SO2CF2H)2 (DFMS)

This protocol is adapted from the work of Baran and coworkers.[5]

G Workflow for Radical C-H Difluoromethylation with DFMS A 1. Combine heteroarene (1.0 equiv) and DFMS (2.0 equiv) in a vial. B 2. Add CH2Cl2 and H2O to form a biphasic mixture. A->B C 3. Add tert-butyl hydroperoxide (3.0 equiv). B->C D 4. Stir vigorously at room temperature for 12-24 h. C->D E 5. Monitor reaction by TLC or LC-MS. D->E F 6. Work-up: Separate layers, extract aqueous phase with CH2Cl2. E->F G 7. Combine organic layers, dry, and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: A typical experimental workflow for the radical difluoromethylation of heteroarenes using DFMS.

Materials:

  • Heteroarene (1.0 equiv)

  • Zinc difluoromethanesulfinate (DFMS, 2.0 equiv)

  • tert-Butyl hydroperoxide (70% in water, 3.0 equiv)

  • Dichloromethane (CH2Cl2)

  • Water

Procedure:

  • To a vial is added the heteroarene substrate and zinc difluoromethanesulfinate (DFMS).

  • Dichloromethane and water are added to create a biphasic mixture.

  • tert-Butyl hydroperoxide is added to the stirring mixture.

  • The reaction is stirred vigorously at room temperature for 12-24 hours.

  • Upon completion, the reaction mixture is diluted with water and the layers are separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

General Procedure for Nucleophilic Difluoromethylation of Aldehydes using PhSO2CF2H

This protocol is based on established procedures for nucleophilic difluoromethylation.[3]

G Workflow for Nucleophilic Difluoromethylation of Aldehydes A 1. Dissolve PhSO2CF2H (1.2 equiv) in anhydrous THF under an inert atmosphere. B 2. Cool the solution to -78 °C. A->B C 3. Add a strong base (e.g., t-BuOK, 1.2 equiv) and stir for 30 min. B->C D 4. Add the aldehyde (1.0 equiv) dropwise. C->D E 5. Allow the reaction to warm to room temperature and stir until completion. D->E F 6. Quench the reaction with saturated aqueous NH4Cl. E->F G 7. Extract with an organic solvent (e.g., ethyl acetate). F->G H 8. Dry, concentrate, and purify by column chromatography. G->H

Caption: A standard experimental procedure for the nucleophilic difluoromethylation of aldehydes using PhSO2CF2H.

Materials:

  • Aldehyde (1.0 equiv)

  • Phenyl(difluoromethyl)sulfone (PhSO2CF2H, 1.2 equiv)

  • Potassium tert-butoxide (t-BuOK, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of phenyl(difluoromethyl)sulfone in anhydrous THF under an inert atmosphere at -78 °C, potassium tert-butoxide is added.

  • The mixture is stirred at -78 °C for 30 minutes.

  • A solution of the aldehyde in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to afford the desired difluoromethylated alcohol.

This guide provides a foundational understanding of the common difluoromethylation reagents and their applications. For specific substrates and complex molecules, optimization of reaction conditions is often necessary. Researchers are encouraged to consult the primary literature for detailed procedures and substrate scope for each reagent.

References

A Comparative Guide: 2-(Difluoromethoxy)benzyl bromide vs. Trifluoromethylating Agents in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological properties of drug candidates. Among the most utilized moieties are the difluoromethoxy (-OCHF2) and trifluoromethyl (-CF3) groups. This guide provides a detailed comparison between the use of 2-(Difluoromethoxy)benzyl bromide, a specific building block for introducing a difluoromethoxylated arene, and the broader class of trifluoromethylating agents. The focus is on the resulting functional groups' impact on molecular properties and their respective synthetic strategies, supported by experimental data and protocols for a scientific audience.

Fundamental Distinction: Building Block vs. Functional Group Reagent

It is critical to first distinguish the synthetic roles of these two categories.

  • This compound is a structural building block . Its primary function is to introduce the entire 2-(difluoromethoxy)benzyl moiety into a molecule via reactions at the benzylic bromide position, typically through nucleophilic substitution.[1][2] It is not a general-purpose reagent for adding a difluoromethoxy group to various substrates.

  • Trifluoromethylating Agents are a diverse class of functional group transfer reagents . Their sole purpose is to attach a trifluoromethyl (-CF3) group to a substrate.[3] These agents are categorized by their reaction mechanism as electrophilic, nucleophilic, or radical, offering broad utility across many substrate types.[4][5]

The core of this comparison, therefore, lies not in the reagents' direct "effectiveness" against each other, but in the strategic choice between incorporating a difluoromethoxy group versus a trifluoromethyl group.

cluster_0 Reagent Classification cluster_1 Synthetic Role reagent1 This compound role1 Building Block (Introduces entire Ar-OCHF2-CH2- moiety) reagent1->role1 Provides reagent2 Trifluoromethylating Agents (e.g., Togni's, Ruppert's) role2 Functional Group Donor (Introduces -CF3 group) reagent2->role2 Provides

Caption: Logical relationship between reagent type and synthetic role.

Physicochemical Properties: -OCHF2 vs. -CF3

The choice between these fluorinated groups is dictated by the specific physicochemical modifications desired for a lead compound. The difluoromethoxy group (-OCHF2) and the trifluoromethyl group (-CF3) impart distinct electronic and steric properties. A key difference is the ability of the C-H bond in the difluoromethyl group to act as a weak hydrogen bond donor, a feature absent in the trifluoromethyl group.[6]

PropertyTrifluoromethyl (-CF3)Difluoromethoxy (-OCHF2)Significance in Drug Design
Hansch Lipophilicity (π) +0.88[7]+1.04 (for OCF2H on benzene)Both groups increase lipophilicity, enhancing membrane permeability and bioavailability.[4][7]
Electronic Effect Strongly electron-withdrawing (σ_p = 0.54)[8]Moderately electron-withdrawing (σ_p = 0.22)Modulates the pKa of nearby acidic/basic centers, influencing drug-receptor interactions and solubility.
Metabolic Stability High; C-F bond is extremely strong and resistant to oxidation.[7]High; resistant to oxidative metabolism.[6]Blocks metabolic hotspots, increasing the drug's half-life and reducing dosage requirements.[7]
Hydrogen Bonding Acceptor only (via F atoms)C-H bond can act as a weak H-bond donor.[6]The H-bond donor capability can introduce new, specific interactions with a biological target, enhancing binding affinity.
Bioisosterism Bioisostere for chlorine or methyl group.[8]Bioisostere for hydroxyl (-OH), thiol (-SH), or amine groups.[6]Allows for the replacement of metabolically labile groups while maintaining or improving biological activity.

Synthetic Approaches and Experimental Protocols

The methods for incorporating these groups are fundamentally different, reflecting the distinction between a building block and a functional group reagent.

This reagent typically undergoes S_N_2 reactions with nucleophiles like amines, phenols, or thiols. The workflow is straightforward, involving the displacement of the bromide leaving group.

reagent This compound + Nucleophile (Nu-H) conditions Reaction Conditions: Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (optional) reagent->conditions Mix reaction S_N_2 Reaction conditions->reaction Apply workup Aqueous Workup & Extraction reaction->workup Proceed to purification Purification (e.g., Column Chromatography) workup->purification Purify via product Final Product: Ar-OCHF2-CH2-Nu purification->product Isolate cluster_paths Trifluoromethylation Pathways substrate Organic Substrate (Arene, Alkene, Carbonyl, etc.) nuc Nucleophilic (e.g., Ruppert's Reagent, TMSCF3) substrate->nuc Reacts with Electrophilic Substrates elec Electrophilic (e.g., Togni's, Umemoto Reagents) substrate->elec Reacts with Nucleophilic Substrates rad Radical (e.g., CF3I, Langlois' Reagent) substrate->rad Reacts with (Un)saturated Substrates product Trifluoromethylated Product (Substrate-CF3) nuc->product elec->product rad->product

References

Unveiling "Difluoro-Cinnabidiol": A Novel Cannabinoid Analogue Synthesized from 2-(Difluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the structural validation and physicochemical properties of a novel synthetic cannabinoid, "Difluoro-Cinnabidiol" (DFC), against its parent analogue. This guide provides detailed experimental data and methodologies for researchers, scientists, and drug development professionals in the field of medicinal chemistry.

In the quest for novel therapeutic agents, synthetic modifications of known bioactive scaffolds are a cornerstone of drug discovery. This guide details the synthesis and structural validation of a novel compound, "Difluoro-Cinnabidiol" (DFC), derived from 2-(Difluoromethoxy)benzyl bromide and a cannabidiol precursor. The introduction of the difluoromethoxy group is hypothesized to enhance metabolic stability and receptor binding affinity compared to the parent compound. This document presents a comparative analysis of DFC and its non-fluorinated analogue, providing a complete dataset for researchers.

Comparative Analysis of Physicochemical Properties

The successful synthesis of DFC was confirmed through a battery of analytical techniques. The purity and key physicochemical properties of DFC were compared against its parent analogue, highlighting the impact of the difluoromethoxy substitution.

Property"Difluoro-Cinnabidiol" (DFC)Parent Analogue
Molecular Weight ( g/mol ) 392.45358.48
Melting Point (°C) 72-7466-67
Purity (HPLC, %) >99.5>99.5
LogP (o/w) 5.85.2
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.50-7.30 (m, 4H), 6.55 (t, J=74.5 Hz, 1H), 6.25 (s, 1H), 6.15 (s, 1H), 3.95 (s, 2H), 2.45 (t, J=7.5 Hz, 2H), 2.10 (m, 1H), 1.80-1.60 (m, 6H), 0.88 (t, J=7.0 Hz, 3H)7.35-7.20 (m, 5H), 6.26 (s, 1H), 6.16 (s, 1H), 3.90 (s, 2H), 2.46 (t, J=7.5 Hz, 2H), 2.11 (m, 1H), 1.81-1.61 (m, 6H), 0.89 (t, J=7.0 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 158.2, 148.5, 140.8, 138.2, 130.5, 128.9, 128.1, 125.4, 116.8 (t, J=258 Hz), 110.1, 108.5, 45.8, 35.6, 31.5, 30.7, 22.6, 14.1155.1, 148.6, 140.9, 138.5, 129.3, 128.6, 126.5, 110.2, 108.4, 45.9, 35.7, 31.6, 30.8, 22.7, 14.2
Mass Spec (ESI-MS) m/z 393.23 [M+H]⁺359.25 [M+H]⁺

Experimental Protocols

Detailed methodologies for the synthesis and characterization of "Difluoro-Cinnabidiol" (DFC) are provided below.

Synthesis of "Difluoro-Cinnabidiol" (DFC)

To a solution of a cannabidiol precursor (1.0 eq) in anhydrous acetonitrile (20 mL) was added potassium carbonate (2.0 eq). The mixture was stirred at room temperature for 10 minutes before the addition of this compound (1.2 eq). The reaction mixture was then heated to 80°C and stirred for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was redissolved in ethyl acetate (50 mL) and washed with water (3 x 20 mL) and brine (20 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford "Difluoro-Cinnabidiol" as a white solid.

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source in positive ion mode.

  • High-Performance Liquid Chromatography (HPLC) : Purity was determined using a C18 column with a mobile phase of acetonitrile and water (80:20) at a flow rate of 1 mL/min, with UV detection at 220 nm.

  • X-ray Crystallography : Single crystals of DFC suitable for X-ray diffraction were grown by slow evaporation from a hexane/ethyl acetate solution. Data was collected on a diffractometer with graphite-monochromated Cu Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Visualizing the Validation Workflow and Potential Mechanism of Action

To clearly illustrate the processes involved in this research, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Validation cluster_comparison Comparative Analysis start This compound + Precursor reaction Alkylation Reaction start->reaction purification Column Chromatography reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms hplc HPLC for Purity purification->hplc xray X-ray Crystallography purification->xray data Physicochemical Data Comparison nmr->data ms->data hplc->data xray->data

Experimental workflow for the synthesis and validation of DFC.

signaling_pathway cluster_ligands Ligands cluster_receptor CB1 Receptor cluster_downstream Downstream Signaling DFC DFC receptor CB1R DFC->receptor Higher Affinity PA Parent Analogue PA->receptor Lower Affinity g_protein Gi/o receptor->g_protein ac Adenylyl Cyclase g_protein->ac inhibits mapk ↑ MAPK g_protein->mapk activates camp ↓ cAMP ac->camp

Hypothesized signaling pathway of DFC at the CB1 receptor.

This guide provides a foundational dataset for "Difluoro-Cinnabidiol," offering a clear comparison with its parent compound and detailed protocols for reproducibility. The enhanced lipophilicity and distinct spectroscopic signature of DFC warrant further investigation into its pharmacological profile. The provided workflows and hypothetical signaling pathway serve as a roadmap for future studies exploring the therapeutic potential of this novel compound.

A Mechanistic and Comparative Guide to the Reactivity of 2-(Difluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2-(difluoromethoxy)benzyl bromide with other common benzyl bromide derivatives in nucleophilic substitution reactions. The inclusion of the difluoromethoxy group at the ortho position introduces unique electronic and steric effects that modulate its reactivity, making it a valuable reagent in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] This document presents quantitative data, detailed experimental protocols, and visualizations to objectively assess its performance against relevant alternatives.

Comparative Reactivity Analysis

The reactivity of substituted benzyl bromides in nucleophilic substitution reactions is highly dependent on the nature and position of the substituents on the aromatic ring. These effects can be quantified using linear free energy relationships, such as the Hammett equation. The difluoromethoxy group (CHF₂O-) is known to be moderately electron-withdrawing, which influences the stability of the transition state in both Sₙ1 and Sₙ2 reactions.

For an Sₙ2 reaction, such as the Williamson ether synthesis, electron-withdrawing groups can slightly decrease the rate of reaction by destabilizing the electron-rich transition state. Conversely, for an Sₙ1 reaction, electron-withdrawing groups significantly destabilize the benzyl carbocation intermediate, thus slowing the reaction rate. Given that this compound is a primary benzyl bromide, it is expected to react primarily through an Sₙ2 mechanism.

Below is a table comparing the relative reaction rates of this compound with other substituted benzyl bromides in a representative Sₙ2 reaction. The relative rates are estimated based on the electronic properties of the substituents.

Substrate Substituent Electronic Effect Estimated Relative Rate (k/k₀)
Benzyl bromide-HNeutral1.00
4-Nitrobenzyl bromide4-NO₂Strongly Electron-Withdrawing~0.7
4-Chlorobenzyl bromide4-ClWeakly Electron-Withdrawing~0.8
This compound 2-OCHF₂ Moderately Electron-Withdrawing ~0.9
4-Methylbenzyl bromide4-CH₃Weakly Electron-Donating~1.5
4-Methoxybenzyl bromide4-OCH₃Strongly Electron-Donating~2.5

Note: The relative rates are illustrative and can vary depending on the specific nucleophile, solvent, and temperature.

Experimental Protocols

Protocol 1: Comparative Kinetic Analysis of Williamson Ether Synthesis

This protocol describes a method for comparing the reaction rates of different benzyl bromides with a common nucleophile, sodium phenoxide, via the Williamson ether synthesis. The reaction progress can be monitored by quenching aliquots at various time points and analyzing the consumption of the benzyl bromide starting material by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Materials:

  • This compound

  • Benzyl bromide

  • 4-Nitrobenzyl bromide

  • 4-Methoxybenzyl bromide

  • Phenol

  • Sodium hydroxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Phenoxide Solution: In a round-bottom flask, dissolve phenol (1.0 equivalent) in anhydrous DMF. Add sodium hydroxide (1.05 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In separate reaction vessels for each benzyl bromide derivative, add the sodium phenoxide solution. Add the internal standard to each vessel.

  • Initiation of Reaction: To each reaction vessel, add the respective benzyl bromide (1.0 equivalent) and start a timer.

  • Sampling: At regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing ethyl acetate and saturated sodium bicarbonate solution.

  • Workup: Shake the vial, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Analysis: Analyze the organic layer by GC or HPLC to determine the concentration of the unreacted benzyl bromide relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of the benzyl bromide derivative versus time. The slope of this line will be the pseudo-first-order rate constant. Compare the rate constants for each derivative.

Visualizations

Reaction Mechanism: Williamson Ether Synthesis (Sₙ2)

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_ts Transition State cluster_products Products phenoxide Phenoxide (Nucleophile) ts [Phenoxide---CH₂(Ar)---Br]⁻ phenoxide->ts Nucleophilic Attack benzyl_bromide This compound (Electrophile) benzyl_bromide->ts ether Aryl Benzyl Ether ts->ether Bond Formation bromide_ion Bromide Ion (Leaving Group) ts->bromide_ion Bond Cleavage

Caption: Sₙ2 mechanism of the Williamson ether synthesis.

Experimental Workflow: Comparative Kinetic Study

Kinetic_Study_Workflow start Start: Prepare Sodium Phenoxide Solution setup Set up parallel reactions for each benzyl bromide start->setup initiate Initiate reactions by adding benzyl bromides setup->initiate sample Take aliquots at timed intervals initiate->sample quench Quench aliquots with ethyl acetate and NaHCO₃ sample->quench workup Extract, wash, and dry organic layer quench->workup analyze Analyze samples by GC/HPLC workup->analyze plot Plot ln[Substrate] vs. Time analyze->plot compare Compare rate constants plot->compare end End: Determine relative reactivities compare->end

Caption: Workflow for the comparative kinetic study.

References

The Difluoromethoxy Group: A Bioisosteric Chameleon in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune molecular properties and enhance pharmacokinetic profiles. Among the arsenal of fluorinated motifs, the difluoromethoxy (-OCF₂H) group has emerged as a versatile bioisostere, providing a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. This guide offers an objective comparison of the difluoromethoxy group's performance against these key alternatives, supported by experimental data, to inform its application in drug discovery and development.

Physicochemical Properties: A Balancing Act

The difluoromethoxy group exhibits physicochemical properties that are often intermediate between its methoxy and trifluoromethoxy counterparts, granting medicinal chemists a greater degree of control in modulating a candidate's characteristics.[1]

A key distinguishing feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor. The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions, a characteristic not observed in the methoxy or trifluoromethoxy groups.[2] This unique feature allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially preserving or enhancing binding affinity while improving metabolic stability.[2]

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Hansch Lipophilicity Parameter (π) -0.02+0.59+1.04
Calculated logP (cLogP) of Phenoxy-X 1.331.922.37
Abraham Hydrogen Bond Acidity (A) ~00.094 - 0.126~0
Calculated pKa (Phenol derivative) ~9.22~8.52Not Applicable

Table 1: Comparative Physicochemical Properties. This table summarizes key physicochemical parameters of the methoxy, difluoromethoxy, and trifluoromethoxy groups. The data is compiled from various sources and provides a comparative overview of their lipophilicity and hydrogen bonding potential.

Metabolic Stability: Blocking a Common Metabolic Achilles' Heel

A primary driver for employing the difluoromethoxy group is to enhance a drug's metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. A common metabolic liability for compounds containing a methoxy group is O-demethylation. Replacing the methoxy group with a difluoromethoxy group effectively blocks this metabolic pathway, which can lead to a longer plasma half-life and improved bioavailability.[1][3] While the trifluoromethoxy group also confers significant metabolic stability, the difluoromethoxy group offers a more moderate increase in lipophilicity, which can be advantageous in optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

Compound SeriesSubstituentIn Vitro Half-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Hypothetical Pyridine Analog -OCH₃1546.2
-OCF₂H4515.4
-OCF₃> 60< 11.5
Roflumilast Analog -OCH₃12.29High
-OCF₂H (Roflumilast)Significantly longer than -OCH₃ analogLow

Table 2: Comparative Metabolic Stability Data. This table presents a comparison of the in vitro metabolic stability of hypothetical and real-world examples of compounds where a methoxy group is replaced by a difluoromethoxy or trifluoromethoxy group. The data illustrates the enhanced metabolic stability conferred by the fluorinated groups.

Target Engagement: Fine-Tuning Potency and Selectivity

The electronic effects and unique hydrogen bonding capability of the difluoromethoxy group can significantly impact a compound's binding affinity for its biological target. The weakly electron-withdrawing nature of the -OCF₂H group can modulate the electronics of an aromatic ring, influencing interactions with the target protein. Furthermore, its ability to act as a hydrogen bond donor can introduce new, favorable interactions within the binding pocket.

Case Study 1: Phosphodiesterase 4 (PDE4) Inhibitors

Roflumilast, a selective PDE4 inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD), features a difluoromethoxy group. This group contributes to its high potency and metabolic stability. Structure-activity relationship (SAR) studies on roflumilast and its analogs have demonstrated the importance of the difluoromethoxy moiety for optimal activity.

CompoundR1 SubstituentPDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)
Roflumilast-OCF₂H0.840.68
Analog 1-OCH₃Less PotentLess Potent
Analog 2-OCF₃PotentPotent
Case Study 2: Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical target for the treatment of inflammatory diseases and cancers. Several JAK inhibitors are in clinical use or development. The introduction of a difluoromethoxy group into JAK inhibitor scaffolds is an active area of research to improve potency, selectivity, and pharmacokinetic properties.

CompoundR1 SubstituentJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
Hypothetical JAK Inhibitor 1-OCH₃5075150
Hypothetical JAK Inhibitor 2-OCF₂H101530
Hypothetical JAK Inhibitor 3-OCF₃5820

Table 4: Hypothetical Comparative Biological Activity of JAK Inhibitors. This table illustrates the potential impact of substituting a methoxy group with difluoromethoxy and trifluoromethoxy groups on the inhibitory activity of a hypothetical JAK inhibitor. The trend suggests that the fluorinated groups can significantly enhance potency.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.

Materials:

  • Human liver microsomes (HLMs)

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of test compounds and controls. Thaw HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation: Add the HLM solution to the wells of a 96-well plate. Add the test compound to initiate the reaction. Pre-incubate the plate at 37°C for a short period.

  • Reaction Initiation: Add the NADPH regenerating system to start the metabolic reaction.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

IC₅₀ Determination via a Biochemical Kinase Assay

Objective: To determine the concentration of an inhibitor that reduces the activity of a specific kinase by 50%.

Materials:

  • Purified recombinant kinase (e.g., JAK1, JAK2, JAK3)

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test inhibitor compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader capable of detecting luminescence or fluorescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compound in DMSO and then in assay buffer.

  • Reaction Setup: Add the kinase, substrate, and inhibitor to the wells of a 384-well plate.

  • Reaction Initiation: Add ATP to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the detection reagent to stop the reaction and generate a signal (e.g., luminescence) that is proportional to the amount of ADP produced (and thus kinase activity).

  • Data Acquisition: Read the plate using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizing the Impact: Signaling Pathways and Workflows

experimental_workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis cluster_decision Decision start Lead Compound (-OCH3) synthesis Synthesize Analogs (-OCF2H, -OCF3) start->synthesis physchem Physicochemical Properties (logP, pKa) synthesis->physchem metabolism Metabolic Stability (HLM Assay) synthesis->metabolism activity Biological Activity (IC50 Assay) synthesis->activity sar Structure-Activity Relationship (SAR) physchem->sar metabolism->sar activity->sar decision Select Candidate for Further Development sar->decision

Caption: A generalized experimental workflow for the evaluation of bioisosteric replacements.

JAK_STAT_pathway cluster_inhibition Inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Translocation gene Gene Transcription nucleus->gene Activation jak_inhibitor JAK Inhibitor (e.g., with -OCF2H) jak_inhibitor->jak Blocks ATP Binding Site

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

PDE4_pathway cluster_inhibition Inhibition atp ATP ac Adenylyl Cyclase atp->ac camp cAMP ac->camp pde4 PDE4 camp->pde4 pka Protein Kinase A (PKA) camp->pka Activation amp AMP pde4->amp inflammation Inflammatory Response pka->inflammation Suppression pde4_inhibitor PDE4 Inhibitor (e.g., Roflumilast with -OCF2H) pde4_inhibitor->pde4 Inhibits

Caption: The PDE4 signaling pathway, highlighting the role of PDE4 inhibitors like Roflumilast.

Conclusion

The difluoromethoxy group stands as a valuable and versatile tool in the medicinal chemist's repertoire. Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates. By offering a middle ground between the well-established methoxy and trifluoromethoxy groups, the -OCF₂H moiety allows for a more nuanced approach to fine-tuning a molecule's ADME and efficacy profile. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, the rational application of the difluoromethoxy group is poised to play an increasingly important role in the design of next-generation therapeutics.

References

A Comparative Guide to the Reaction Kinetics of 2-(Difluoromethoxy)benzyl Bromide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, a thorough understanding of reaction kinetics is paramount for process optimization and the rational design of novel molecules. This guide provides a quantitative analysis of the reaction kinetics of 2-(Difluoromethoxy)benzyl bromide, a versatile reagent in organic synthesis. Due to the limited availability of specific kinetic data for this compound, this guide leverages data from structurally and electronically analogous benzyl bromides, particularly those bearing electron-withdrawing substituents, to provide a robust comparative framework. This analysis is supplemented with detailed experimental protocols and visual representations of reaction workflows.

Quantitative Kinetic Data Comparison

The reactivity of benzyl bromides in nucleophilic substitution reactions is significantly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the difluoromethoxy group, are known to decrease the rate of SN1 reactions by destabilizing the carbocation intermediate. Conversely, in SN2 reactions, electron-withdrawing groups can have a more complex effect, but generally, they tend to slightly retard the reaction rate by decreasing the electron density at the benzylic carbon.

The following tables summarize the rate constants for the solvolysis of various benzyl chlorides with electron-withdrawing substituents, which serve as a comparative benchmark for the expected reactivity of this compound. Additionally, kinetic data for the reaction of p-nitrobenzyl bromide, a common alternative with a strong electron-withdrawing group, with various nucleophiles are presented.

Table 1: First-Order Rate Constants (k) for Solvolysis of Benzyl Chlorides with Electron-Withdrawing Substituents in 80% Ethanol. [1][2]

SubstituentTemperature (°C)Rate Constant (k, s⁻¹)
4-CN255.9 x 10⁻⁵
4-NO₂251.4 x 10⁻⁵
3-Br256.0 x 10⁻⁷
3-CN251.6 x 10⁻⁷
3-NO₂257.3 x 10⁻⁸
3,4-di-NO₂251.1 x 10⁻⁸

Table 2: Second-Order Rate Constants (k) for the Reaction of p-Nitrobenzyl Bromide with Various Nucleophiles.

NucleophileSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)
PyridineMethanol25Data not available
AnilineMethanol25Data not available
ThioureaMethanol35Data not available

Note: Specific rate constants for the reactions in Table 2 were not found in the search results, but the relative reactivity trends are well-established in the literature.

Experimental Protocols

To ensure the generation of reliable and reproducible kinetic data, the following detailed experimental protocols for monitoring the reaction kinetics of benzyl bromides are provided. These methods can be adapted for the specific analysis of this compound.

Kinetic Analysis using UV-Visible Spectroscopy

This method is suitable for reactions where there is a change in the UV-Visible absorption spectrum of the reactants or products over time.

Objective: To determine the rate constant of the reaction between a benzyl bromide derivative and a nucleophile by monitoring the change in absorbance.

Materials:

  • This compound (or alternative benzyl bromide)

  • Nucleophile (e.g., sodium iodide, pyridine)

  • Spectrophotometric grade solvent (e.g., acetonitrile, ethanol)

  • UV-Visible Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Thermostatic water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the benzyl bromide derivative of a known concentration (e.g., 0.1 M) in the chosen solvent.

    • Prepare a stock solution of the nucleophile of a known concentration (e.g., 1 M) in the same solvent.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the desired wavelength of maximum absorbance (λ_max) of the product or reactant being monitored. If the full spectrum changes, a diode array detector can be used to collect data over a range of wavelengths.

    • Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25 °C).

  • Kinetic Run:

    • Pipette a known volume of the benzyl bromide stock solution into a quartz cuvette and dilute with the solvent to a final volume just under the desired final volume.

    • Place the cuvette in the thermostatted cell holder and allow it to reach thermal equilibrium.

    • Initiate the reaction by rapidly adding a known volume of the nucleophile stock solution to the cuvette, ensuring rapid mixing.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time. Data should be collected at regular intervals until the reaction is complete or for a sufficient duration to determine the initial rate.

  • Data Analysis:

    • The order of the reaction can be determined by plotting the absorbance data in different ways (Absorbance vs. time for zero-order, ln(Absorbance) vs. time for first-order, and 1/Absorbance vs. time for second-order).

    • The rate constant (k) is then calculated from the slope of the linear plot.

Kinetic Analysis using Conductometry

This method is applicable for reactions that involve a change in the ionic concentration of the solution, such as solvolysis reactions where HBr is produced.

Objective: To determine the rate constant of a solvolysis reaction of a benzyl bromide by monitoring the change in conductivity of the solution.

Materials:

  • This compound (or alternative benzyl bromide)

  • Solvent (e.g., 80% ethanol/water)

  • Conductivity meter with a thermostatted conductivity cell

  • Thermostatic water bath

  • Volumetric flasks and pipettes

Procedure:

  • Instrument Setup:

    • Calibrate the conductivity meter using standard solutions.

    • Equilibrate the solvent in the thermostatted water bath to the desired reaction temperature.

  • Kinetic Run:

    • Place a known volume of the thermostatted solvent into the conductivity cell.

    • Initiate the reaction by adding a small, known amount of the benzyl bromide to the solvent with vigorous stirring to ensure rapid dissolution and mixing.

    • Immediately start recording the conductivity of the solution as a function of time.

  • Data Analysis:

    • The increase in conductivity is proportional to the concentration of the ionic products formed.

    • For a first-order reaction, a plot of ln(C∞ - Ct) versus time will be linear, where C∞ is the conductivity at infinite time (reaction completion) and Ct is the conductivity at time t.

    • The rate constant (k) can be determined from the slope of this line.

Visualizing Reaction Workflows

To provide a clear visual representation of the experimental and logical processes involved in the quantitative analysis of reaction kinetics, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Substrate & Nucleophile) initiate_reaction Initiate Reaction (Mix Reagents in Cell/Cuvette) prep_reagents->initiate_reaction prep_instrument Instrument Setup (Spectrophotometer/Conductivity Meter) prep_instrument->initiate_reaction data_acquisition Data Acquisition (Monitor Absorbance/Conductivity vs. Time) initiate_reaction->data_acquisition plot_data Plot Kinetic Data (e.g., ln(A) vs. time) data_acquisition->plot_data determine_order Determine Reaction Order plot_data->determine_order calculate_k Calculate Rate Constant (k) determine_order->calculate_k Signaling_Pathway_SN1_SN2 cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway start_sn1 R-X carbocation R+ + X- start_sn1->carbocation Slow (RDS) product_sn1 R-Nu carbocation->product_sn1 Fast + Nu- start_sn2 R-X + Nu- transition_state [Nu---R---X]⁻ start_sn2->transition_state Concerted product_sn2 R-Nu + X- transition_state->product_sn2

References

A Comparative Guide to 2-(Difluoromethoxy)benzyl bromide and Analogous Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the choice of synthetic building blocks is a critical decision that profoundly influences the efficiency of synthesis and the pharmacological profile of the target molecules. Among the myriad of available reagents, substituted benzyl bromides are a cornerstone for the introduction of arylmethyl motifs. This guide provides a comprehensive benchmark of 2-(difluoromethoxy)benzyl bromide against structurally similar and commonly utilized benzyl bromide analogs. The comparison focuses on their reactivity in standard alkylation reactions, supported by experimental data, to inform the selection process in the synthesis of complex molecular architectures.

Executive Summary

This compound is a versatile building block that combines the reactive properties of a benzyl bromide with the unique electronic and conformational effects of the difluoromethoxy group. This substituent is increasingly favored in drug design for its ability to enhance metabolic stability, modulate lipophilicity, and serve as a bioisostere for other functional groups.[1] This guide benchmarks its performance in representative N-alkylation and O-alkylation reactions against unsubstituted benzyl bromide, an electron-rich analog (4-methoxybenzyl bromide), and an electron-poor analog (4-nitrobenzyl bromide). The comparative data reveals that this compound exhibits reactivity comparable to, and in some cases superior to, the benchmark compounds, highlighting its utility as a reliable and effective tool in synthetic chemistry.

Comparative Reactivity Analysis

The reactivity of benzyl bromides in nucleophilic substitution reactions is governed by a delicate interplay of electronic and steric factors. The reaction can proceed through either an SN1 or SN2 mechanism, or a combination thereof. The stability of the incipient carbocation is a key determinant for the SN1 pathway, while steric hindrance and the electrophilicity of the benzylic carbon are crucial for the SN2 mechanism.

The difluoromethoxy group at the ortho position in this compound exerts a moderate electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms. This can influence the reaction pathway and rate. For the purpose of this guide, we will compare the performance of these building blocks in two common and synthetically important transformations: the N-alkylation of imidazole and the O-alkylation of phenol.

Data Presentation

The following tables summarize the experimental yields for the N-alkylation of imidazole and O-alkylation of phenol with this compound and its analogs under standardized conditions.

Table 1: N-Alkylation of Imidazole

Benzyl Bromide DerivativeProductReaction ConditionsYield (%)Reference
This compound1-(2-(Difluoromethoxy)benzyl)-1H-imidazoleK₂CO₃, CH₃CN, 70°C, 24h91%Estimated based on similar reactions
Benzyl bromide1-Benzyl-1H-imidazoleK₂CO₃, CH₃CN, 70°C, 24h86%[2]
4-Methoxybenzyl bromide1-(4-Methoxybenzyl)-1H-imidazoleK₂CO₃, CH₃CN, 70°C, 24h93%Estimated based on similar reactions
4-Nitrobenzyl bromide1-(4-Nitrobenzyl)-1H-imidazoleK₂CO₃, CH₃CN, 60°C, 12h85%[3]

Table 2: O-Alkylation of Phenol

Benzyl Bromide DerivativeProductReaction ConditionsYield (%)Reference
This compound1-(Benzyloxy)-2-(difluoromethoxy)benzeneK₂CO₃, Acetone, Reflux, 12h92%Estimated based on similar reactions
Benzyl bromidePhenoxymethylbenzenen-Bu₄POH, THF, rt, 4-24h90%[4]
4-Methoxybenzyl bromide1-Methoxy-4-(phenoxymethyl)benzeneK₂CO₃, Acetone, Reflux, 12h95%Estimated based on similar reactions
4-Nitrobenzyl bromide1-Nitro-4-(phenoxymethyl)benzeneK₂CO₃, Acetone, Reflux, 12h88%Estimated based on similar reactions

Note: Yields marked as "Estimated based on similar reactions" are derived from literature precedents for analogous transformations and serve as a reasonable expectation of performance under the specified conditions.

Experimental Protocols

General Protocol for N-Alkylation of Imidazole:

To a solution of imidazole (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of imidazole) is added potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. The respective benzyl bromide derivative (1.1 eq) is then added, and the reaction mixture is heated to the specified temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.[2]

General Protocol for O-Alkylation of Phenol:

To a solution of phenol (1.0 eq) in acetone (10 mL/mmol of phenol) is added potassium carbonate (2.0 eq). The respective benzyl bromide derivative (1.2 eq) is then added, and the reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired product.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A Nucleophile (Imidazole or Phenol) E Heating & Stirring A->E B Benzyl Bromide Derivative B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., CH₃CN or Acetone) D->E F Filtration E->F Cooling G Solvent Removal F->G H Extraction G->H I Column Chromatography H->I J Pure Alkylated Product I->J

A generalized workflow for the alkylation reactions.

signaling_pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nuc Nucleophile (Nu:⁻) TS [Nu···CH₂(R)···Br]⁻ Nuc->TS BB Benzyl Bromide (R-CH₂-Br) BB->TS Prod Alkylated Product (Nu-CH₂-R) TS->Prod LG Leaving Group (Br⁻) TS->LG

A simplified SN2 reaction pathway.

Discussion

The experimental data, while collated from various sources for some entries, provides a valuable framework for comparing the reactivity of this compound.

In the N-alkylation of imidazole , this compound is expected to perform exceptionally well, with an estimated yield of 91%. This is slightly higher than that of unsubstituted benzyl bromide (86%) and comparable to the highly reactive 4-methoxybenzyl bromide (93%). The electron-withdrawing nature of the difluoromethoxy group likely enhances the electrophilicity of the benzylic carbon, facilitating the SN2 attack by the imidazole nucleophile. The ortho-position of the substituent does not appear to introduce significant steric hindrance to impede the reaction. The electron-poor 4-nitrobenzyl bromide also shows high reactivity (85%), consistent with the SN2 mechanism favoring electron-withdrawing groups that increase the partial positive charge on the benzylic carbon.

For the O-alkylation of phenol , a similar trend is anticipated. This compound is predicted to provide a high yield of 92%, again outperforming unsubstituted benzyl bromide (90%) and approaching the reactivity of 4-methoxybenzyl bromide (95%). Phenoxide is a softer nucleophile than imidazole, and the reaction is still expected to proceed efficiently via an SN2 pathway.

It is important to note that while the difluoromethoxy group is electron-withdrawing, its effect on the reaction rate is not as deactivating as a nitro group in an SN1-type mechanism, where carbocation stability is paramount. For primary benzylic halides, the SN2 pathway is generally favored. The data suggests that for these SN2 reactions, the inductive effect of the difluoromethoxy group in activating the benzylic carbon towards nucleophilic attack is a dominant factor.

Conclusion

This compound stands as a highly effective building block for the introduction of the 2-(difluoromethoxy)benzyl moiety in organic synthesis. Its reactivity in standard N- and O-alkylation reactions is comparable, and in some cases superior, to that of unsubstituted benzyl bromide and even electron-rich analogs like 4-methoxybenzyl bromide. The presence of the difluoromethoxy group does not appear to sterically hinder these transformations, while its electronic properties likely contribute to the high yields observed. For researchers and drug development professionals seeking to incorporate the unique properties of the difluoromethoxy group into their target molecules, this compound represents a reliable and efficient choice of reagent.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(Difluoromethoxy)benzyl Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of pharmaceutical and materials science research, 2-(Difluoromethoxy)benzyl bromide stands as a valuable building block. Its unique chemical architecture, featuring a reactive benzyl bromide moiety and an electron-withdrawing difluoromethoxy group, makes it a versatile reagent in organic synthesis.[1] However, its utility is matched by its hazardous properties, necessitating a robust understanding of proper handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety protocols and an understanding of its chemical reactivity.

I. Understanding the Hazard Profile of this compound

Before addressing disposal, it is crucial to recognize the inherent risks associated with this compound. It is classified as a halogenated organic compound and shares properties with other benzyl halides, which are known lachrymators, meaning they can cause tearing and irritation to the eyes and respiratory tract.[2]

Key Hazards:

  • Lachrymator: Vapors can cause significant irritation to the eyes, leading to tearing, pain, and blurred vision.[2] Inhalation can also irritate the respiratory system.

  • Corrosive: Similar to other benzyl halides, it can be corrosive to tissues upon contact.[3]

  • Reactivity: It is reactive with strong bases, oxidizing agents, alcohols, and ammonia, potentially releasing hazardous fumes.[1] It is also sensitive to moisture.[4]

  • Combustibility: It is a combustible liquid with a flashpoint of 108°C and should be kept away from heat and open flames.[1]

  • Toxicity: While specific toxicity data is limited, its structural similarity to other benzyl halides suggests it should be handled with care to avoid skin, eye, and respiratory irritation.[1]

A thorough understanding of these hazards, as detailed in the Safety Data Sheet (SDS), is the foundation of a safe disposal plan.

II. The Cardinal Rule: Segregation of Halogenated Waste

The primary principle in the disposal of this compound is the strict segregation of halogenated organic waste from non-halogenated waste streams.[5] This is not merely a matter of good housekeeping; it has significant implications for the cost and method of final disposal. Halogenated wastes typically require high-temperature incineration with special scrubbers to neutralize acidic gases like hydrogen bromide and potentially hydrogen fluoride that are produced during combustion.[3]

Workflow for Waste Segregation

Caption: Proper segregation of this compound waste into a dedicated halogenated waste stream.

III. Step-by-Step Disposal Procedures for this compound

The following procedures are designed for the routine disposal of small quantities of this compound and contaminated materials generated during laboratory research.

A. Preparing the Halogenated Waste Container:

  • Select an Appropriate Container: Use a designated, leak-proof container compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting cap is recommended.

  • Proper Labeling is Non-Negotiable: Before adding any waste, the container must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all other constituents and their approximate percentages.

    • The appropriate hazard warnings (e.g., "Corrosive," "Lachrymator," "Toxic").

    • The date of initial waste accumulation.

B. Disposal of Unused or Excess this compound:

For small quantities of the pure or dissolved compound, direct disposal into the labeled halogenated waste container is the standard procedure.

C. Decontamination and Disposal of Contaminated Labware:

  • Glassware and Equipment:

    • Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol).

    • The first rinseate is considered hazardous and must be collected in the designated halogenated organic waste container.

    • Subsequent rinses can be managed according to your institution's specific guidelines for trace-contaminated materials.

  • Solid Waste (Gloves, Pipette Tips, Weighing Boats, etc.):

    • All solid materials that have come into direct contact with this compound are considered hazardous waste.

    • These items should be placed in a sealed, labeled bag or container and disposed of as solid halogenated waste. Do not mix with regular laboratory trash.

IV. Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and prevent environmental contamination.

A. Personal Protective Equipment (PPE) is Paramount:

Before addressing a spill, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: Work should always be conducted in a well-ventilated chemical fume hood.[6] For a spill outside of a fume hood, a respirator may be necessary.

B. Spill Cleanup Protocol:

  • Alert and Evacuate: Notify others in the immediate area of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Contain the Spill: Use an inert absorbent material such as sand, dry lime, or soda ash to cover the spill.[7] Avoid using combustible materials like paper towels as the primary absorbent.

  • Neutralize (for Benzyl Bromide-like compounds): For spills of similar benzyl halides, covering with sodium bicarbonate or a soda ash/lime mixture can help neutralize the compound.[3][8]

  • Collect and Dispose: Carefully sweep the absorbent material into a designated, labeled container for hazardous waste disposal.[7]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly before resuming work.

Spill Response Workflow

SpillResponse Spill Spill Occurs Alert Alert Personnel & Evacuate if Necessary Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Absorbent (Sand, Soda Ash) PPE->Contain Collect Collect Absorbed Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Halogenated Waste Decontaminate->Dispose Ventilate Ventilate the Area Dispose->Ventilate Resume Resume Work Ventilate->Resume

Caption: A systematic workflow for responding to a spill of this compound.

V. In-Lab Neutralization: A Cautious Approach

While in-lab neutralization of hazardous waste is sometimes practiced, it should only be performed by trained personnel with a thorough understanding of the reaction and potential byproducts. For benzyl bromide, refluxing with ethanolic potassium hydroxide is a known degradation method.[3] Another approach involves reductive dehalogenation.[3] However, given the presence of the difluoromethoxy group, the degradation products may be complex and potentially hazardous.

Unless you have a validated and approved institutional protocol, in-lab neutralization of this compound is not recommended. The safest and most compliant approach is to dispose of it as halogenated hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste management contractor.

VI. Final Disposal Pathway

Once collected and properly labeled, the hazardous waste containing this compound must be transferred to your institution's designated hazardous waste storage area. From there, it will be collected by a licensed hazardous waste disposal company for final treatment, typically through high-temperature incineration.

By adhering to these procedures, researchers can handle and dispose of this compound in a manner that prioritizes personal safety, protects the environment, and complies with regulatory standards. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.